molecular formula C7H6N2O4<br>C6H3CH3(NO2)2<br>C7H6N2O4 B133949 2,4-Dinitrotoluene CAS No. 121-14-2

2,4-Dinitrotoluene

Cat. No.: B133949
CAS No.: 121-14-2
M. Wt: 182.13 g/mol
InChI Key: RMBFBMJGBANMMK-UHFFFAOYSA-N

Description

2,4-Dinitrotoluene (2,4-DNT), with the CAS Number 121-14-2 and molecular formula C7H6N2O4, is a pale yellow to orange crystalline solid of significant industrial and research importance . It is predominantly used as a crucial precursor in the synthesis of toluene diisocyanate, a key monomer in the production of flexible polyurethane foams . Furthermore, 2,4-DNT serves as a vital intermediate in the manufacture of explosives like TNT and is utilized as a plasticizer and burn rate modifier in propellants . In research contexts, this compound is a priority pollutant and model compound for environmental remediation studies. Its presence in water systems, resulting from industrial and military activities, is a major concern due to its toxicity, mutagenicity, and carcinogenicity . Researchers focus on developing and optimizing advanced treatment processes, such as advanced oxidation processes (AOPs) and micro-electrolysis, for the effective degradation of this recalcitrant compound . Its structural features, including electron-inhibiting nitro groups, make it a challenging and valuable subject for investigations into wastewater treatment and groundwater purification technologies . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3
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InChI Key

RMBFBMJGBANMMK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4, Array
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DSSTOX Substance ID

DTXSID0020529
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Molecular Weight

182.13 g/mol
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Physical Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor.
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Boiling Point

572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F
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Flash Point

405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F
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Solubility

less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor
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Density

1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379
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Vapor Density

6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27
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Vapor Pressure

1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg
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Color/Form

Yellow needles or monoclinic prisms, Yellow or orange crystals

CAS No.

121-14-2, 1326-41-6, 84029-42-5
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Melting Point

153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F
Record name DINITROTOLUENES, MOLTEN
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Record name 2,4-DINITROTOLUENE
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Foundational & Exploratory

Synthesis of 2,4-Dinitrotoluene for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill the request to provide a detailed technical guide or whitepaper on the synthesis of 2,4-Dinitrotoluene. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially explosive and hazardous materials falls outside of my safety guidelines. The synthesis of such compounds involves significant risks and should only be conducted by trained professionals in controlled laboratory settings with appropriate safety measures in place.

Instead, I can offer information on the properties, hazards, and safety protocols associated with this compound from a public health and safety perspective. This information is for educational and safety purposes only and is not intended to guide or facilitate the synthesis of this chemical.

This compound (DNT) is a toxic and potentially explosive organic compound. It is primarily used as a precursor in the production of toluene diisocyanate (TDI) for manufacturing polyurethane foams and as an intermediate in the synthesis of the explosive trinitrotoluene (TNT).

Health and Safety Data

It is critical for anyone working with or near this substance to be aware of its significant health and safety risks.

Hazard CategoryDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Can cause methemoglobinemia, leading to cyanosis (bluish discoloration of the skin).
Carcinogenicity Classified as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.
Reproductive Toxicity May damage fertility or the unborn child.
Organ Toxicity May cause damage to organs (liver, blood, nervous system) through prolonged or repeated exposure.
Explosive Hazard Poses a risk of explosion when heated under confinement or subjected to strong shock.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools.

Recommended PPE:

  • Eye Protection: Chemical safety goggles and/or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber).

  • Body Protection: Lab coat, and in cases of potential significant exposure, a chemical-resistant suit.

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is required if ventilation is inadequate or exposure limits are exceeded.

Emergency Procedures

The following diagram outlines the logical workflow for responding to an exposure incident involving this compound.

G cluster_exposure Exposure Incident cluster_routes cluster_response First Aid Response cluster_medical Professional Medical Attention start Exposure Detected route Identify Exposure Route start->route skin Skin/Eye Contact route->skin Dermal inhalation Inhalation route->inhalation Respiratory ingestion Ingestion route->ingestion Oral skin_action Remove contaminated clothing. Flush with copious water for 15+ min. skin->skin_action inhalation_action Move victim to fresh air. Provide artificial respiration if needed. inhalation->inhalation_action ingestion_action DO NOT induce vomiting. Rinse mouth with water. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: First aid workflow for this compound exposure.

This information is provided to promote safety and awareness of the hazards associated with this compound. It is not a guide for its use or synthesis. Always consult the Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines when handling hazardous chemicals.

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,4-Dinitrotoluene (2,4-DNT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrotoluene (2,4-DNT) is a significant organic compound with the chemical formula C₇H₆N₂O₄.[1][2] Primarily recognized as a precursor in the synthesis of toluene diisocyanate (TDI) for polyurethane foam production and as an intermediate in the manufacturing of trinitrotoluene (TNT), its properties are of considerable interest across various scientific disciplines. This guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4-DNT, detailed experimental protocols for their determination, and a visual representation of its synthesis and metabolic pathways.

Physical and Chemical Properties

2,4-DNT is a pale yellow to orange crystalline solid with a slight characteristic odor.[1][3] It is the most common of the six positional isomers of dinitrotoluene. Below is a summary of its key physical and chemical properties.

Data Summary
PropertyValueReference(s)
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [2][4]
Appearance Pale yellow to orange crystalline solid[3][5]
Melting Point 67-71 °C (153-160 °F)[5][6][7]
Boiling Point 300 °C (572 °F) (decomposes)[3][7]
Density 1.521 g/cm³[3]
Vapor Pressure 1.47 x 10⁻⁴ mmHg at 22 °C[5]
Water Solubility 270 mg/L at 22 °C[7][8]
Log Octanol-Water Partition Coefficient (Log Kow) 1.98[3][7]
Flash Point 207 °C (404 °F)[1]
Henry's Law Constant 8.79 x 10⁻⁸ atm·m³/mol[9]
Heat of Vaporization 94.2 kJ/mol[3]

Experimental Protocols

Accurate determination of the physicochemical properties of 2,4-DNT is crucial for its application and safety handling. The following are detailed methodologies for key experiments.

Melting Point Determination (Thiele Tube Method)

The melting point is a fundamental property for the identification and purity assessment of a crystalline solid.

Principle: A small, finely powdered sample of the organic compound is heated slowly in a capillary tube attached to a thermometer. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[4]

Procedure:

  • A small amount of 2,4-DNT is finely crushed into a powder.

  • One end of a capillary tube is sealed by heating it in the flame of a Bunsen burner.

  • The open end of the capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of about 1-2 mm.[10]

  • The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[4]

  • The thermometer and attached capillary tube are suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • The side arm of the Thiele tube is gently heated to create a convection current, ensuring uniform temperature distribution.[4]

  • The temperature is raised at a rate of approximately 1-2°C per minute as it approaches the expected melting point.[4]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (Capillary Method)

Due to its high boiling point and decomposition at this temperature, a micro-scale method is often employed.

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the system is cooled, the liquid is drawn into the capillary tube at its boiling point.

Procedure:

  • A few milliliters of the liquid (if 2,4-DNT is in a molten state) are placed in a small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil bath).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination (Flask Method)

This method determines the saturation concentration of a substance in water at a given temperature.

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[11]

Procedure:

  • An excess amount of 2,4-DNT is added to a flask containing deionized water.

  • The flask is sealed and agitated in a constant temperature water bath (e.g., 22°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the mixture is allowed to stand to let undissolved particles settle.

  • A sample of the aqueous solution is carefully withdrawn, ensuring no solid particles are included. This can be achieved by centrifugation or filtration.

  • The concentration of 2,4-DNT in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Octanol-Water Partition Coefficient (Kow) Determination (Shake Flask Method - OECD 107)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and biological uptake.

Principle: The partition coefficient (Pow) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[12] A known volume of n-octanol and water, along with the test substance, are shaken in a vessel until equilibrium is reached. The concentration of the substance in each phase is then measured.[12]

Procedure:

  • Prepare mutually saturated n-octanol and water by shaking them together and allowing the phases to separate.

  • A solution of 2,4-DNT is prepared in either n-octanol or water.

  • A known volume of this solution and the other solvent are placed in a separatory funnel. The volume ratio and concentration are chosen to ensure measurable concentrations in both phases at equilibrium.

  • The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate completely. Centrifugation can be used to aid separation.[12]

  • Aliquots are taken from both the n-octanol and water layers.

  • The concentration of 2,4-DNT in each aliquot is determined using an appropriate analytical method, such as HPLC or GC.

  • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log Kow).

Synthesis and Metabolic Pathways

Chemical Synthesis of this compound

The primary industrial method for producing 2,4-DNT is through the nitration of toluene. This is typically a multi-step process.

Workflow for the Synthesis of this compound:

Synthesis_of_2_4_DNT Toluene Toluene Mononitrotoluene Mononitrotoluene (MNT) Mixture Toluene->Mononitrotoluene Nitration Nitrating_Mixture1 Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture1->Mononitrotoluene Separation Separation Mononitrotoluene->Separation p_Nitrotoluene p-Nitrotoluene Separation->p_Nitrotoluene para-isomer o_Nitrotoluene o-Nitrotoluene Separation->o_Nitrotoluene ortho-isomer DNT This compound (2,4-DNT) p_Nitrotoluene->DNT Further Nitration Nitrating_Mixture2 Nitrating Mixture (Fuming H₂SO₄ + HNO₃) Nitrating_Mixture2->DNT

Caption: Synthesis of 2,4-DNT via nitration of toluene.

In the industrial process, toluene is first nitrated using a mixture of sulfuric acid and nitric acid to produce a mixture of mononitrotoluene (MNT) isomers.[13] This mixture is then subjected to a second, more forceful nitration using fuming sulfuric acid and nitric acid to yield dinitrotoluene.[13]

Biodegradation Pathway of this compound

The microbial degradation of 2,4-DNT has been studied to understand its environmental fate and potential for bioremediation. Several bacterial strains, including Pseudomonas and Burkholderia species, are capable of degrading 2,4-DNT.[3][6]

Aerobic Biodegradation Pathway of this compound:

Biodegradation_of_2_4_DNT DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenation Dioxygenase This compound Dioxygenase Dioxygenase->MNC HMQ 2-Hydroxy-5-methylquinone MNC->HMQ Denitrification Monooxygenase Monooxygenase Monooxygenase->HMQ Ring_Cleavage Ring Cleavage Products HMQ->Ring_Cleavage Further Degradation

Caption: Aerobic biodegradation pathway of 2,4-DNT.

One common aerobic pathway involves an initial dioxygenase attack on the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol with the release of a nitrite group.[6][7] This intermediate is then further degraded through monooxygenase activity and subsequent ring cleavage.[3] An alternative pathway involves the reduction of the nitro groups to amino groups, potentially leading to 2,4-diaminotoluene.[3]

Mammalian Metabolic Pathway of this compound

In mammals, 2,4-DNT undergoes extensive metabolism, primarily in the liver. The metabolic pathways are crucial for understanding its toxicological effects.

Simplified Mammalian Metabolic Pathway of this compound:

Metabolism_of_2_4_DNT DNT This compound Aminonitrotoluenes 2-Amino-4-nitrotoluene & 4-Amino-2-nitrotoluene DNT->Aminonitrotoluenes Reduction of Nitro Group DNB_Acid 2,4-Dinitrobenzoic Acid DNT->DNB_Acid Oxidation of Methyl Group DNB_Alcohol 2,4-Dinitrobenzyl Alcohol DNT->DNB_Alcohol Oxidation of Methyl Group Nitroreduction Nitroreductases Nitroreduction->Aminonitrotoluenes Excreted_Metabolites Excreted Metabolites (e.g., Glucuronides) Aminonitrotoluenes->Excreted_Metabolites Further Metabolism & Conjugation Oxidation Oxidation Oxidation->DNB_Acid Oxidation->DNB_Alcohol DNB_Alcohol->Excreted_Metabolites Conjugation Conjugation Glucuronidation Conjugation->Excreted_Metabolites

Caption: Simplified mammalian metabolic pathways of 2,4-DNT.

The metabolism of 2,4-DNT in mammals involves several key reactions. The nitro groups can be reduced to amino groups, forming aminonitrotoluenes.[14] The methyl group can be oxidized to a carboxylic acid, forming 2,4-dinitrobenzoic acid, or to an alcohol, forming 2,4-dinitrobenzyl alcohol.[15] This alcohol can then undergo conjugation, for instance with glucuronic acid, to form water-soluble metabolites that are excreted in the urine.[15] These metabolic processes are key determinants of the toxicokinetics and potential carcinogenicity of 2,4-DNT.[15]

References

2,4-Dinitrotoluene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 2,4-Dinitrotoluene (DNT), a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and application.

Core Chemical Identifiers and Properties

This compound, an organic compound with the formula C₇H₆N₂O₄, is a pale yellow crystalline solid.[1] It is most recognized as a precursor in the production of toluene diisocyanate (TDI) for polyurethane foams and in the synthesis of trinitrotoluene (TNT).[1]

PropertyValueReference
CAS Number 121-14-2[2]
Molecular Weight 182.14 g/mol [3]
Appearance Orange-yellow crystalline solid[2]
Melting Point 67-70 °C[4]
Boiling Point 300 °C[5]
Flash Point 155 °C[5]
Density 1.521 g/cm³[5]
Water Solubility 270 mg/L at 22 °C[3]
Vapor Pressure 1 mmHg at 102.7 °C[5]
Log Kow 1.98[6]

Synthesis and Industrial Application

The primary method for producing 2,4-DNT is through the nitration of toluene. This process typically involves reacting toluene with a mixture of nitric acid and sulfuric acid.[4] The direct nitration of toluene yields a mixture of isomers, predominantly 2,4-DNT (about 76.5%) and 2,6-DNT (about 18.8%).[7] For a higher purity of 2,4-DNT, a two-step process is employed, starting with the mononitration of toluene, separation of the p-nitrotoluene isomer, followed by its further nitration.[4]

The vast majority of 2,4-DNT produced is used as a chemical intermediate for the manufacture of toluene diisocyanate (TDI), a key component in the production of flexible polyurethane foams for the furniture and bedding industries.[1][8] Other significant applications include its use in the explosives industry as a precursor to TNT and as a plasticizer, deterrent coating, and burn rate modifier in propellants like smokeless gunpowders.[1]

Experimental Protocols: Analytical Detection

A variety of analytical methods are available for the detection and quantification of 2,4-DNT in environmental and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC) for Water Samples

This protocol is a summary of established methods for detecting 2,4-DNT in water.

Objective: To quantify the concentration of 2,4-DNT in a water sample.

Methodology:

  • Sample Preparation:

    • For drinking water, perform a liquid-liquid extraction using toluene.[9]

    • For wastewater or groundwater, extract 2,4-DNT using dichloromethane.[10] The sample may require pH adjustment to >11 with NaOH before extraction to optimize recovery.[11]

    • The organic extract is then concentrated, often using a rotary evaporator.[11]

  • Instrumentation:

    • An HPLC system equipped with a UV detector is commonly used.[12] A Diol functionalized column has shown high sensitivity and resolution for 2,4-DNT and related compounds.[13]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using water and acetonitrile is effective.[13]

    • Flow Rate: Optimized based on column dimensions and desired separation time.

    • Detection: UV detection is typically set at a wavelength suitable for nitroaromatic compounds (e.g., 254 nm).[11]

  • Quantification:

    • A calibration curve is generated using certified reference standards of 2,4-DNT at various concentrations.

    • The concentration of 2,4-DNT in the sample is determined by comparing its peak area to the calibration curve. The detection limits for this method can reach as low as 0.04 µg/L.[9]

Biodegradation Pathway

The microbial degradation of this compound is a key area of research for bioremediation of contaminated sites. The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize 2,4-DNT through an oxidative pathway. The initial steps of this process are visualized below.

Biodegradation_Pathway DNT This compound ANT 2-Amino-4-nitrotoluene DNT->ANT Reduction NBQ 4-Nitro-1,2-benzoquinone ANT->NBQ Oxidation (MnP) NHQ 4-Nitro-1,2-hydroquinone NBQ->NHQ Reduction

References

An In-depth Technical Guide to the Isomers of Dinitrotoluene: Chemical Differences and Toxicological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dinitrotoluene (DNT), with a focus on their distinct chemical and toxicological properties. Dinitrotoluene, a key intermediate in the synthesis of trinitrotoluene (TNT) and polyurethanes, exists as six positional isomers, with 2,4-DNT and 2,6-DNT being the most prevalent in commercial-grade mixtures.[1][2] Understanding the unique characteristics of each isomer is critical for assessing their environmental impact, metabolic fate, and potential as human carcinogens.

Chemical and Physical Properties of Dinitrotoluene Isomers

The six isomers of dinitrotoluene share the same molecular formula (C₇H₆N₂O₄) and molecular weight, but differ in the substitution pattern of the nitro groups on the toluene ring. These structural variations lead to significant differences in their physical and chemical properties, which in turn influence their environmental mobility, bioavailability, and toxicological profiles. A summary of the key physical and chemical properties of the DNT isomers is presented in Table 1.

Table 1: Physical and Chemical Properties of Dinitrotoluene Isomers

Property2,3-DNT2,4-DNT2,5-DNT2,6-DNT3,4-DNT3,5-DNT
CAS Number 602-01-7121-14-2619-15-8606-20-2610-39-9618-85-9
Molecular Weight ( g/mol ) 182.13182.13182.13182.13182.13182.13
Appearance Pale yellow solidPale yellow to orange crystalline solidPale yellow solidYellowish rhombic needlesYellowish needlesYellow rhombic needles
Melting Point (°C) 637052.5666093
Boiling Point (°C) 296300 (decomposes)275285290Sublimes
Water Solubility (mg/L at 20°C) 460270190180330160
Vapor Pressure (mm Hg at 22°C) 1.1 x 10⁻⁴1.47 x 10⁻⁴1.5 x 10⁻⁴1.8 x 10⁻⁴1.2 x 10⁻⁴1.0 x 10⁻⁴

Data compiled from various sources.

Synthesis of Dinitrotoluene Isomers

The industrial production of dinitrotoluene typically involves the nitration of toluene using a mixture of nitric acid and sulfuric acid. This process yields a mixture of isomers, with the relative proportions depending on the reaction conditions. The primary products are 2,4-DNT and 2,6-DNT.

Experimental Protocol: Synthesis of Dinitrotoluene

Objective: To synthesize a mixture of dinitrotoluene isomers by the nitration of toluene.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask cooled in an ice bath.

  • Place toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Slowly add the nitrating mixture to the toluene with constant stirring, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude dinitrotoluene mixture.

  • The different isomers can be separated from the mixture using techniques like fractional crystallization or chromatography.

Separation and Analysis of Dinitrotoluene Isomers

The accurate separation and quantification of DNT isomers are crucial for toxicological studies and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

Experimental Protocol: HPLC Separation of Dinitrotoluene Isomers

Objective: To separate and quantify DNT isomers in a sample using HPLC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

  • DNT isomer standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare stock solutions of each DNT isomer in methanol. From these, prepare a mixed working standard solution of a known concentration.

  • Sample Preparation:

    • Liquid Samples (e.g., water): Filter the sample through a 0.45 µm syringe filter.

    • Solid Samples (e.g., soil): Extract a known weight of the sample with a suitable solvent like acetonitrile using sonication. Filter the extract.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the standard solution to determine the retention times for each isomer. Then, inject the prepared sample. Identify and quantify the isomers in the sample by comparing their retention times and peak areas to those of the standards.

Metabolic Pathways of Dinitrotoluene Isomers

The toxicity of DNT isomers is closely linked to their metabolic activation. Metabolism primarily occurs in the liver and involves a series of reduction and oxidation reactions. The metabolic pathways of 2,4-DNT and 2,6-DNT have been the most extensively studied.

Microbial Degradation of 2,4-Dinitrotoluene

Several bacterial strains can degrade 2,4-DNT through different pathways. A common pathway involves the initial reduction of one of the nitro groups, followed by further enzymatic transformations.

microbial_degradation_24DNT DNT_24 This compound Nitroreductase_1 Nitroreductase DNT_24->Nitroreductase_1 Reduction Dioxygenase Dioxygenase DNT_24->Dioxygenase Oxidation A2NT_4 4-Amino-2-nitrotoluene Nitroreductase_1->A2NT_4 Nitroreductase_2 Nitroreductase A2NT_4->Nitroreductase_2 Reduction DAT_24 2,4-Diaminotoluene Nitroreductase_2->DAT_24 MNC_45 4-Methyl-5-nitrocatechol Dioxygenase->MNC_45 Monooxygenase Monooxygenase MNC_45->Monooxygenase Oxidation HMQ_25 2-Hydroxy-5-methylquinone Monooxygenase->HMQ_25 Ring_cleavage Ring Cleavage Products HMQ_25->Ring_cleavage

Caption: Simplified microbial degradation pathways of this compound.

Metabolic Activation of Dinitrotoluene in Mammals

In mammals, DNT isomers are metabolized by hepatic enzymes. A key step is the reduction of a nitro group to a hydroxylamino group, which can then be further metabolized to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity.

mammalian_metabolism_DNT DNT Dinitrotoluene (e.g., 2,6-DNT) Nitroreductase Nitroreductase (Hepatic/Gut Flora) DNT->Nitroreductase Reduction Hydroxylamino Hydroxylaminonitrotoluene Nitroreductase->Hydroxylamino Sulfotransferase Sulfotransferase Hydroxylamino->Sulfotransferase Conjugation Sulfate_conjugate Sulfate Conjugate (Unstable) Sulfotransferase->Sulfate_conjugate Nitrenium_ion Nitrenium Ion (Reactive Electrophile) Sulfate_conjugate->Nitrenium_ion Spontaneous Decomposition DNA_adducts DNA Adducts Nitrenium_ion->DNA_adducts Covalent Binding Cellular_damage Cellular Damage & Carcinogenesis DNA_adducts->Cellular_damage

Caption: General metabolic activation pathway of dinitrotoluene leading to genotoxicity.

Toxicological Differences Among Dinitrotoluene Isomers

The toxicity of DNT isomers varies significantly, with some isomers being more potent carcinogens and genotoxins than others. Technical grade DNT, which is a mixture of isomers, is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency.[2]

Table 2: Summary of Toxicological Effects of Dinitrotoluene Isomers

IsomerKey Toxicological Effects
2,3-DNT Limited data available, generally considered less toxic than 2,4- and 2,6-DNT.
2,4-DNT Hepatocarcinogen in rats.[1] Induces methemoglobinemia, anemia, and neurological effects.[1][3]
2,5-DNT Limited data available.
2,6-DNT Potent hepatocarcinogen in rats, considered more genotoxic than 2,4-DNT.[1][4] Induces methemoglobinemia and anemia.
3,4-DNT Limited data available.
3,5-DNT The most acutely toxic isomer, causing rapid weight loss and mortality in rats.[5]

Experimental Protocol: In Vivo Genotoxicity Assessment - Comet Assay

Objective: To assess the DNA-damaging potential of a DNT isomer in rat liver cells using the alkaline Comet assay.

Animals and Treatment:

  • Male Sprague-Dawley rats.

  • Administer the DNT isomer orally (gavage) daily for 14 days.

  • Include a vehicle control group (e.g., corn oil) and a positive control group (e.g., ethyl methanesulfonate).

  • Use at least three dose levels of the DNT isomer.

Procedure:

  • Hepatocyte Isolation: At the end of the treatment period, euthanize the rats and perfuse the liver in situ with a collagenase solution to obtain a single-cell suspension of hepatocytes.

  • Comet Assay: a. Embed the isolated hepatocytes in a low-melting-point agarose gel on a microscope slide. b. Lyse the cells in a high-salt, detergent solution to remove membranes and soluble cellular components, leaving the nuclear DNA. c. Subject the slides to electrophoresis in an alkaline buffer (pH > 13). This unwinds the DNA and allows fragments to migrate out of the nucleus, forming a "comet" shape. d. Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Analysis: a. Visualize the comets using a fluorescence microscope. b. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail and the tail moment. c. Statistically compare the DNA damage in the treated groups to the vehicle control group.

Conclusion

The six isomers of dinitrotoluene exhibit distinct chemical, physical, and toxicological properties. While 2,4-DNT and 2,6-DNT are the most well-studied due to their prevalence, understanding the characteristics of all isomers is essential for a comprehensive risk assessment. The differences in their metabolic activation pathways are a key determinant of their varying genotoxic and carcinogenic potentials. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and toxicological evaluation of these important industrial chemicals. This information is vital for researchers and professionals in the fields of environmental science, toxicology, and drug development to better understand and mitigate the risks associated with dinitrotoluene exposure.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 2,4-Dinitrotoluene (2,4-DNT), a significant compound in both industrial chemistry and as a precursor in the synthesis of energetic materials. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visualizes the compound's thermal decomposition pathways.

Core Thermochemical Data

The following tables present a summary of the essential thermochemical properties of this compound. These values have been compiled from various scientific sources to provide a comparative and comprehensive overview.

PropertyValueUnitsSource(s)
Enthalpy of Formation (Solid, 298.15 K) -40kJ/mol[NIST WebBook][1]
Enthalpy of Combustion (Solid) -3560 ± 30kJ/mol[NIST WebBook][1]
-193.0 x 10⁵J/kg[CAMEO Chemicals][2]
3.568MJ/mol[PubChem][3]
Specific Heat Capacity (Solid) 255J/(mol·K)[NIST WebBook][1] (at 325 K)
Heat of Fusion 26.40cal/g[PubChem, CAMEO Chemicals][2][3]
20119 - 22180J/mol[Journal of Physical and Chemical Reference Data][4]
Enthalpy of Vaporization 51.83kJ/mol[lookchem.com][5]
3.9 x 10⁵J/kg[CAMEO Chemicals][2]
Decomposition Temperature Decomposes at ≥ 250 °C°C[PubChem][3]
Spontaneously decomposes above 280 °C°C[PubChem][3]

Experimental Protocols

The determination of the thermochemical properties of energetic materials like 2,4-DNT requires precise and carefully controlled experimental procedures. The primary techniques employed are bomb calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Bomb Calorimetry for Enthalpy of Combustion

The enthalpy of combustion is determined using a bomb calorimeter, a device designed to measure the heat released during a combustion reaction at constant volume.

Methodology:

  • Sample Preparation: A precisely weighed pellet of 2,4-DNT, typically around 1 gram, is placed in a sample holder within the calorimeter's "bomb." A fuse wire of known length and heat of combustion is attached to the terminals, making contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atmospheres to ensure complete combustion.

  • Calorimeter Assembly: The pressurized bomb is submerged in a known volume of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.

  • Calculation: The heat of combustion is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

Differential Scanning Calorimetry (DSC) for Heat of Fusion and Decomposition

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting (fusion) and decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of 2,4-DNT (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

  • Thermal Program: A controlled temperature program is initiated. For determining the heat of fusion, the sample is heated at a constant rate (e.g., 10 °C/min) through its melting point. To study decomposition, the temperature is ramped to a higher temperature range.

  • Data Analysis: The DSC curve plots heat flow versus temperature. The melting of 2,4-DNT is observed as an endothermic peak. The area under this peak is integrated to determine the enthalpy of fusion. Exothermic peaks at higher temperatures indicate decomposition, and the area under these peaks corresponds to the enthalpy of decomposition. The onset temperature of the exothermic peak is taken as the decomposition temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of 2,4-DNT (typically 1-10 mg) is placed in a TGA sample pan.

  • Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace. A controlled flow of an inert (e.g., nitrogen) or reactive (e.g., air) gas is passed over the sample.

  • Thermal Program: The furnace heats the sample according to a predefined temperature program, typically a linear heating rate (e.g., 10 °C/min).

  • Data Acquisition and Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The temperature at which significant mass loss begins is an indicator of the onset of decomposition. The shape of the curve and the temperatures of maximum rates of mass loss provide information about the decomposition kinetics and the different stages of the decomposition process.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is a complex process involving multiple competing reaction pathways. The dominant pathway is highly dependent on temperature. At lower temperatures, reactions involving the methyl group are kinetically favored. As the temperature increases, the homolytic cleavage of the C-NO2 bond becomes the predominant initial step in the decomposition. A third, less favorable pathway involves a nitro-nitrite rearrangement.

G Initial Decomposition Pathways of this compound cluster_low_temp Low Temperature Pathway cluster_high_temp High Temperature Pathway cluster_minor_pathway Minor Pathway DNT This compound CH_Attack C-H Bond Attack (Methyl Group) DNT->CH_Attack Favored CNO2_Homolysis C-NO2 Bond Homolysis DNT->CNO2_Homolysis Dominant Rearrangement Nitro-Nitrite Rearrangement DNT->Rearrangement Less Favorable Intermediate1 Intermediate Species CH_Attack->Intermediate1 Products1 Decomposition Products Intermediate1->Products1 Radicals Aryl and NO2 Radicals CNO2_Homolysis->Radicals Products2 Further Decomposition Products Radicals->Products2 ONO_Intermediate ONO Intermediate Rearrangement->ONO_Intermediate Products3 Decomposition Products ONO_Intermediate->Products3

Caption: Initial decomposition pathways of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,4-Dinitrotoluene (2,4-DNT) in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 2,4-Dinitrotoluene (2,4-DNT) in soil, a compound of significant environmental concern due to its use in the manufacturing of munitions and other industrial products.[1] The following protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and remediation.

Overview of Analytical Methods

The determination of 2,4-DNT in soil matrices can be accomplished through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods employed include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced specificity.[1][2] Other methods such as High-Performance Thin-Layer Chromatography (HPTLC), spectrophotometry, and biosensors are also utilized.[3]

A general workflow for the analysis of 2,4-DNT in soil involves sample collection, preparation (including drying and sieving), extraction of the analyte from the soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for detection and quantification.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Instrumental Analysis Sample Collection Sample Collection Airdrying & Sieving Airdrying & Sieving Sample Collection->Airdrying & Sieving Homogenization Homogenization Airdrying & Sieving->Homogenization Extraction Extraction Homogenization->Extraction Cleanup (e.g., SPE) Cleanup (e.g., SPE) Extraction->Cleanup (e.g., SPE) Concentration Concentration Cleanup (e.g., SPE)->Concentration GC/LC Injection GC/LC Injection Concentration->GC/LC Injection Separation Separation GC/LC Injection->Separation Detection Detection Separation->Detection Data Analysis Data Analysis Detection->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: General experimental workflow for the analysis of 2,4-DNT in soil.

Quantitative Data Summary

The selection of an appropriate analytical method often depends on the required detection limits, the complexity of the soil matrix, and the available instrumentation. The following table summarizes quantitative data for various methods used for 2,4-DNT detection in soil.

Analytical MethodExtraction Solvent/TechniqueDetection LimitRecovery Rate (%)Reference
GC/MSDichloromethane Extraction660 µg/kgNot ReportedEPA 1986b[4]
GC/FT-IRDichloromethane Extraction10 µg/LNot ReportedEPA 1986c[4]
GC/ECDSurface Swab20 pptNot ReportedNacson et al. 1994[3]
HPLC/PDAMethanol Dilution40–80 pg/µLNot ReportedEmmrich et al. 1993[4]
HPLC-DAD, LC/MS, GC/MSPressurized Fluid Extraction0.05 µg/gNot ReportedCampbell et al. 2003[3]
HPTLC/AMDAcetone Extraction20 ngNot ReportedSteuckart et al. 1994[4]
SpectrophotometryAcetone Extraction2 µg/gNot ReportedJenkins and Walsh 1992[4]
Field Screening (Colorimetric)Acetone Extraction~2 µg/gNot ReportedJenkins & Walsh, 1992[5]
LC-MS/MSSolid-Liquid Extraction0.015 - 0.75 mg/kg61-118%Prado et al.[6]
HPLC with Diol ColumnNot specified for soil0.78 µg/L (in solution)95-98% (spiked samples)[7]

Experimental Protocols

Detailed methodologies for the most common and effective analytical techniques are provided below.

GC-MS is a robust and widely used technique for the separation, identification, and quantification of DNT isomers.[1] This method offers excellent selectivity and sensitivity.

3.1.1. Sample Preparation and Extraction

  • Homogenization: Air-dry the soil sample and pass it through a sieve to remove large debris and ensure homogeneity.[8]

  • Weighing: Accurately weigh approximately 10 g of the homogenized soil into a glass centrifuge tube.[1]

  • Spiking: Spike the sample with an appropriate internal standard solution (e.g., 2,4-DNT-d3).

  • Solvent Addition: Add 20 mL of acetonitrile (or a 1:1 mixture of acetone and dichloromethane).[1]

  • Extraction: Vortex the mixture for 1 minute, followed by sonication in a water bath for 15 minutes.[1]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.[1]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process on the soil pellet with an additional 20 mL of solvent and combine the supernatants.[1]

  • Cleanup and Concentration: For cleaner samples, the extract can be concentrated. For samples with high interference, a solid-phase extraction (SPE) cleanup may be necessary.[8]

3.1.2. Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI).[1]

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. The molecular ion for DNT is m/z 182, with a characteristic fragment at m/z 165 (loss of -OH).[1]

HPLC is a convenient method for the analysis of 2,4-DNT in contaminated soils, sometimes requiring minimal sample preparation.[3]

3.2.1. Sample Preparation and Extraction (based on EPA Method 8330B)

  • Weighing: Weigh approximately 2.0 g of air-dried and sieved soil into a vial.[9]

  • Solvent Addition: Add 10.0 mL of acetonitrile to the vial.[9]

  • Ultrasonic Extraction: Place the vial in an ultrasonic bath and extract for 18 hours.[8][9]

  • Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes.[9]

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[9]

3.2.2. Instrumental Analysis

  • HPLC System: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is typically used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[10]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) is often used in an isocratic elution.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at 254 nm.[10]

  • Injection Volume: 20 µL.[10]

A simple and rapid field screening method can be used for the qualitative or semi-quantitative detection of 2,4-DNT in soil.[5]

3.3.1. Procedure

  • Extraction: Manually shake a 20 g portion of soil with 100 mL of acetone for three minutes.[5]

  • Settling and Filtration: Allow the soil to settle and then filter the supernatant.[5]

  • Color Development: React an aliquot of the extract with potassium hydroxide and sodium sulfite. The presence of 2,4-DNT will result in a blue-purple colored complex.[5]

  • Quantification: The concentration can be estimated from the absorbance of the colored solution at 570 nm using a portable spectrophotometer.[5] The detection limit for this method is approximately 2 µg/g.[5]

Visualization of Methodologies

The following diagram illustrates the logical categorization of the primary analytical methods for 2,4-DNT detection in soil.

G cluster_chromatography Chromatographic Methods cluster_spectroscopic Spectroscopic Methods cluster_other Other Methods Analytical Methods for 2,4-DNT in Soil Analytical Methods for 2,4-DNT in Soil Chromatographic Methods Chromatographic Methods Spectroscopic Methods Spectroscopic Methods Other Methods Other Methods GC GC GC-MS GC-MS GC->GC-MS GC-ECD GC-ECD GC->GC-ECD GC-FTIR GC-FTIR GC->GC-FTIR HPLC HPLC HPLC-UV/DAD HPLC-UV/DAD HPLC->HPLC-UV/DAD HPLC-MS HPLC-MS HPLC->HPLC-MS HPTLC HPTLC Spectrophotometry (Colorimetric) Spectrophotometry (Colorimetric) SERS SERS Biosensors Biosensors Electrochemical Methods Electrochemical Methods

Caption: Categorization of analytical methods for 2,4-DNT detection.

References

Application Note & Protocol: Quantification of 2,4-Dinitrotoluene (2,4-DNT) in Water Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 2,4-Dinitrotoluene (2,4-DNT) in aqueous samples using High-Performance Liquid Chromatography (HPLC). 2,4-DNT is a significant environmental contaminant often found in wastewater from munitions manufacturing.[1][2] Accurate and sensitive quantification is crucial for environmental monitoring and remediation efforts. This guide compares different HPLC columns and methodologies, offering researchers and analytical scientists a comprehensive resource for method development and routine analysis.

Introduction

This compound (2,4-DNT) is a nitroaromatic compound primarily used as an intermediate in the production of toluene diisocyanate (TDI) for polyurethanes and in the manufacturing of explosives like TNT.[3] Its presence in water sources, largely due to industrial discharge, poses environmental and health concerns, classifying it as a probable human carcinogen.[2] HPLC with UV detection is a widely accepted, robust, and cost-effective technique for the determination of 2,4-DNT and other related nitroaromatic compounds in environmental samples.[4] This method offers the necessary sensitivity and selectivity for monitoring compliance with regulatory limits.

Comparative Analysis of HPLC Columns

The choice of HPLC column is critical for achieving optimal separation of 2,4-DNT from its isomers (e.g., 2,6-DNT) and other potential contaminants in water samples. A comparative study highlights the performance of Diol, C-18, and Phenyl-3 columns for the analysis of dinitrotoluene isomers.[5] The Diol stationary phase has demonstrated superior performance in terms of resolution and sensitivity for DNT isomers.[4][5][6]

Table 1: Performance Comparison of HPLC Columns for 2,4-DNT Analysis

ParameterDiol ColumnC-18 ColumnPhenyl-3 Column
Resolution (2,4-DNT/2,6-DNT) 2.06[4][6][7]0.74[4]~1.0 (with ~2% peak overlap)[5]
LOD (2,4-DNT) 0.78 µg/L[4][5][6]-0.78 µg/L[5]
Analysis Time < 13 minutes[4][5][6]Longer than Diol[5]Longer than Diol[5]
Solvent Consumption 8.8 mL/run[4][7]17.5 mL/run[7]33 mL/run[7]
Recovery (spiked samples) 95-98%[4][6][7]--

Data compiled from multiple sources highlighting the Diol column's efficiency.[4][5][6][7]

Experimental Protocols

This section outlines a detailed protocol for the quantification of 2,4-DNT in water samples using a Diol-functionalized HPLC column with UV detection, based on optimized methods that have shown high sensitivity and resolution.[4][6][7]

Reagents and Materials
  • Standards: Certified reference standard of 2,4-DNT (1000 µg/mL in acetonitrile).[4]

  • Solvents: HPLC-grade acetonitrile and methanol, and double-distilled water.[4] Solvents should be degassed before use.[4]

  • Sample Vials: Glass vials, protected from light to prevent degradation of analytes.[4]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • Column: Diol functionalized column.

  • Mobile Phase: Gradient elution using water and acetonitrile.[4][6][7]

  • Flow Rate: Optimized for the specific column dimensions (e.g., resulting in a solvent consumption of approximately 8.8 mL per run).[4][7]

  • UV Detection: Wavelength set for optimal absorbance of 2,4-DNT.

  • Injection Volume: Typically 10-100 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

Preparation of Standards and Calibration
  • Stock Solution: A primary stock solution of 2,4-DNT (1000 µg/mL) is prepared by dissolving the pure compound in acetonitrile.[4]

  • Working Standards: A series of working standards are prepared by diluting the stock solution with a mixture of acetonitrile and water to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of 2,4-DNT. The linearity of the curve should be verified (R² > 0.99).

Sample Preparation

For aqueous samples with low to moderate levels of contamination, direct analysis following filtration is often possible.[1] For trace-level analysis or complex matrices, a sample concentration and cleanup step is necessary.

  • Direct Injection:

    • Collect water samples in clean glass bottles.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

  • Solid-Phase Extraction (SPE) for Trace Analysis:

    • Condition a C18 or polymeric SPE cartridge according to the manufacturer's instructions.

    • Pass a known volume of the water sample through the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the retained 2,4-DNT with a small volume of a suitable solvent (e.g., methanol or acetonitrile).[8]

    • The eluate can be concentrated further if necessary and is then ready for HPLC analysis.[8]

Data Analysis and Quantification
  • Inject the prepared water sample into the HPLC system.

  • Identify the 2,4-DNT peak based on its retention time compared to the standards.

  • Integrate the peak area of the 2,4-DNT peak in the sample chromatogram.

  • Calculate the concentration of 2,4-DNT in the sample using the linear regression equation from the calibration curve.

Visualized Workflows

General HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC Injection Filter->HPLC Standard Prepare Calibration Standards Standard->HPLC Separation Chromatographic Separation (Diol Column) HPLC->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Quant Quantification (Calibration Curve) Data->Quant Result Report Results (µg/L) Quant->Result

Caption: Workflow for 2,4-DNT analysis in water by HPLC.

HPLC Separation Principle

HPLC_Principle cluster_system HPLC System MobilePhase Mobile Phase (Acetonitrile/Water) Pump Pump MobilePhase->Pump Injector Injector (Sample + 2,4-DNT) Pump->Injector Column HPLC Column (Stationary Phase - Diol) Injector->Column Injector->Column Analytes Partition Between Phases Detector UV Detector Column->Detector Column->Detector Separated Analytes Waste Waste Detector->Waste DataSystem Data System Detector->DataSystem

Caption: Principle of HPLC separation for 2,4-DNT analysis.

Conclusion

The HPLC method utilizing a Diol functionalized column provides a sensitive, efficient, and robust approach for the quantification of 2,4-DNT in water samples.[4][6][7] This method offers excellent resolution between 2,4-DNT and its critical isomer, 2,6-DNT, with a short analysis time and reduced solvent consumption compared to traditional C-18 or Phenyl-3 columns.[4][5][7] The detailed protocol provided herein serves as a valuable resource for laboratories involved in environmental monitoring of nitroaromatic compounds.

References

Spectroscopic Analysis of 2,4-Dinitrotoluene (2,4-DNT) using FTIR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitrotoluene (2,4-DNT) is an organic compound commonly known as a precursor in the production of trinitrotoluene (TNT) and toluene diisocyanate, which is used in the manufacturing of polyurethane foams. Its detection and quantification are crucial in environmental monitoring, forensic science, and security applications due to its prevalence as a signature compound for explosives. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for the identification and characterization of 2,4-DNT. This document provides detailed application notes and protocols for the analysis of 2,4-DNT using FTIR spectroscopy.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting spectrum is a unique molecular "fingerprint" characterized by absorption bands corresponding to specific functional groups. This allows for the identification of the compound and, with proper calibration, its quantification.

Application Notes

Qualitative Analysis

The primary application of FTIR in this context is the unequivocal identification of 2,4-DNT. The FTIR spectrum of 2,4-DNT exhibits several characteristic absorption bands that arise from the vibrations of its specific functional groups: the aromatic ring, the nitro groups (-NO₂), and the methyl group (-CH₃). By comparing the spectrum of an unknown sample to a reference spectrum of 2,4-DNT, a positive identification can be made. Key spectral regions for identification include 3100-3000 cm⁻¹ (aromatic C-H stretch), 1500-1600 cm⁻¹ (aromatic C=C stretch), and the strong, distinct bands for the nitro group stretches around 1530 cm⁻¹ and 1350 cm⁻¹.

Quantitative Analysis

FTIR spectroscopy can also be used for the quantitative analysis of 2,4-DNT. According to the Beer-Lambert law, the absorbance of a specific peak is directly proportional to the concentration of the analyte. To perform a quantitative analysis, a calibration curve is first constructed by measuring the FTIR spectra of a series of standards with known concentrations of 2,4-DNT. The absorbance of a characteristic peak (e.g., the symmetric or asymmetric -NO₂ stretching band) is plotted against concentration. The concentration of 2,4-DNT in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for determining the purity of a substance or quantifying its presence in a mixture or environmental sample.

Data Presentation: Characteristic FTIR Bands of 2,4-DNT

The following table summarizes the major experimental infrared absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100MediumAromatic C-H Stretching
~2960WeakMethyl (CH₃) Asymmetric Stretching
~2880WeakMethyl (CH₃) Symmetric Stretching
~1610StrongAromatic C=C Ring Stretching
~1530Very StrongAsymmetric NO₂ Stretching
~1450MediumMethyl (CH₃) Bending
~1350Very StrongSymmetric NO₂ Stretching
~915StrongC-H Out-of-Plane Bending
~840StrongC-N Stretching
~740MediumNO₂ Bending (Scissoring)

Note: Peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Visualizations

Experimental Workflow for FTIR Analysis

The following diagram illustrates the general workflow for the analysis of a 2,4-DNT sample using FTIR spectroscopy, from initial preparation to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_results Data Interpretation start Obtain 2,4-DNT Sample solid Solid Sample start->solid liquid Liquid/Solution Sample start->liquid kbr KBr Pellet Method solid->kbr atr ATR Method solid->atr liquid_cell Liquid Cell Method liquid->liquid_cell instrument FTIR Spectrometer Setup (Background Scan) kbr->instrument atr->instrument liquid_cell->instrument acquisition Data Acquisition (Sample Scan) instrument->acquisition processing Data Processing (Baseline Correction, etc.) acquisition->processing qualitative Qualitative Analysis (Peak Identification) processing->qualitative quantitative Quantitative Analysis (Concentration Determination) processing->quantitative report Final Report qualitative->report quantitative->report

Caption: Experimental workflow for FTIR analysis of 2,4-DNT.

Logical Relationships in 2,4-DNT FTIR Spectrum

This diagram shows the relationship between the key functional groups within the this compound molecule and their corresponding characteristic signals in the infrared spectrum.

logical_relationship cluster_molecule This compound (2,4-DNT) Structure cluster_groups Functional Groups cluster_signals Characteristic FTIR Signals (cm⁻¹) mol C₇H₆N₂O₄ aromatic Aromatic C-H & C=C mol->aromatic nitro Nitro (NO₂) mol->nitro methyl Methyl (C-H) mol->methyl ar_ch_stretch ~3100 (Aromatic C-H stretch) aromatic->ar_ch_stretch stretching ar_cc_stretch ~1610 (Aromatic C=C stretch) aromatic->ar_cc_stretch stretching no2_stretch_asym ~1530 (Asymmetric NO₂ stretch) nitro->no2_stretch_asym stretching no2_stretch_sym ~1350 (Symmetric NO₂ stretch) nitro->no2_stretch_sym stretching cn_stretch ~840 (C-N stretch) nitro->cn_stretch stretching ch3_stretch ~2960 (Methyl C-H stretch) methyl->ch3_stretch stretching ch_bend ~1450 (C-H bend) methyl->ch_bend bending

Caption: Correlation of 2,4-DNT functional groups to FTIR signals.

Experimental Protocols

A. Instrumentation
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is suitable. The instrument should be capable of operating in the mid-infrared range (4000-400 cm⁻¹).

  • Accessories: Depending on the sample form, a transmission holder for KBr pellets and liquid cells, or an Attenuated Total Reflectance (ATR) accessory will be required.

B. Sample Preparation

Proper sample preparation is critical for obtaining a high-quality FTIR spectrum.

Protocol 1: KBr Pellet Method (for Solid Samples) This is a common method for obtaining high-quality spectra of solid samples.

  • Grinding: Grind a small amount (1-2 mg) of the 2,4-DNT sample into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

  • Pressing: Transfer the mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Protocol 2: Attenuated Total Reflectance (ATR) Method (for Solid and Liquid Samples) ATR is a rapid method that requires minimal sample preparation.

  • Background: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount of the solid 2,4-DNT powder or a drop of the liquid sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Analysis: Collect the FTIR spectrum. After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Protocol 3: Liquid Cell Method (for Solutions) This method is used for analyzing 2,4-DNT dissolved in an appropriate infrared-transparent solvent.

  • Solvent Selection: Choose a solvent that dissolves 2,4-DNT and has minimal interference in the spectral regions of interest (e.g., chloroform, carbon tetrachloride).

  • Cell Preparation: Assemble a demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).

  • Background: Fill the cell with the pure solvent and record a background spectrum. This will allow for subtraction of the solvent's absorbance from the sample spectrum.

  • Sample Loading: Empty the cell, dry it, and then fill it with the 2,4-DNT solution.

  • Analysis: Place the cell in the spectrometer's sample holder and collect the spectrum.

C. Data Acquisition
  • Purge: Ensure the sample compartment of the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Scan: Always collect a background spectrum before running the sample. The background should be collected under the same conditions as the sample scan.

  • Parameters: Set the appropriate data collection parameters. Typical settings are:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 64 scans (more scans improve the signal-to-noise ratio)

  • Sample Scan: Place the prepared sample in the spectrometer and initiate the scan.

D. Data Analysis
  • Processing: The resulting spectrum may require processing, such as baseline correction or smoothing. If a solvent was used, perform a spectral subtraction of the background solvent spectrum.

  • Peak Identification: Identify the characteristic absorption bands of 2,4-DNT by comparing the peak positions (in cm⁻¹) to the reference table or a standard spectrum.

  • Quantitative Measurement: For quantitative analysis, determine the absorbance of a chosen characteristic peak. Use the previously generated calibration curve to determine the concentration of 2,4-DNT in the sample.

Safety Precautions

This compound is a toxic and potentially carcinogenic substance. It can be absorbed through the skin. Always handle 2,4-DNT in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for 2,4-DNT before handling.

Application Notes and Protocols for the Extraction of 2,4-Dinitrotoluene from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of 2,4-Dinitrotoluene (2,4-DNT), a significant environmental pollutant often found in soil and groundwater near manufacturing facilities and military sites.[1] Accurate quantification of 2,4-DNT is essential for monitoring, risk assessment, and remediation efforts. The following protocols are based on established and validated methods, such as those developed by the U.S. Environmental Protection Agency (EPA).

Quantitative Data Summary

The selection of an extraction method for 2,4-DNT depends on the sample matrix, required detection limits, and available instrumentation. The following table summarizes the performance of common extraction and analytical methods for 2,4-DNT in environmental samples.

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
WaterExtraction with dichloromethaneGC/ECD or TEAECD: 3.8x10⁻¹⁴ g/s; TEA: 1.77x10⁻¹¹ g/sNot ReportedFeltes et al. 1990[2]
WaterLiquid-liquid extraction with dichloromethaneGC/MS0.8 µg/L96%Yook et al. 1994[2]
Drinking WaterExtraction with tolueneGC/ECD0.04 µg/L93–96%Hable et al. 1991[2]
WaterSolid Phase Extraction (SPE)GC/MS (EPA Method 529)Not specifiedNot specifiedEPA 2002[3]
WaterDispersive liquid-liquid microextraction (DLLME)GC-MS0.01 µg/L102.1% - 110.9%[4]
SoilSonic extractionLiquid ChromatographyNot specifiedNot specifiedGriest and others 1993[3]
SoilPressurized Fluid Extraction (PFE)GC and Liquid Chromatography-MSNot specifiedNot specifiedCampbell et al. 2003[3]
Soil & WaterUltrasonic or PFEHPLC-UV (EPA Method 8330B)ppb levelsNot specifiedEPA 2006[5]
Soil & WaterCapillary-column GCGC-ECD (EPA Method 8095)Not specifiedNot specifiedEPA 2007a[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on widely accepted methods, including those from the EPA.

Protocol 1: Ultrasonic Extraction of 2,4-DNT from Soil (Based on EPA Method 8330B)

Ultrasonic extraction is a common and effective method for extracting nitroaromatics from solid samples by using high-frequency sound waves to improve extraction efficiency.[1]

Materials:

  • Homogenized soil sample, air-dried and sieved

  • Acetonitrile, HPLC grade

  • Anhydrous sodium sulfate

  • Ultrasonic bath or probe sonicator

  • Centrifuge and 50 mL centrifuge tubes

  • 0.45 µm syringe filters

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Sample Weighing: Accurately weigh approximately 2.0 g of the homogenized soil sample into a 50 mL centrifuge tube.[1]

  • Solvent Addition: Add 10.0 mL of acetonitrile to the centrifuge tube.[1]

  • Sonication: Place the tube in a cooled ultrasonic water bath and sonicate for 18 hours. To prevent the degradation of nitroaromatics, the bath temperature should be kept at or below room temperature.[6]

  • Centrifugation: After sonication, centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the soil particles from the extract.[1]

  • Extract Collection: Carefully decant the acetonitrile supernatant into a clean collection vial.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a vial suitable for instrumental analysis (e.g., HPLC or GC).[1]

  • Analysis: The extract is now ready for analysis by an appropriate chromatographic method, such as HPLC with UV detection.[1]

Protocol 2: Pressurized Fluid Extraction (PFE) of 2,4-DNT from Soil

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to achieve rapid and efficient extractions.[1]

Materials:

  • Homogenized soil sample, air-dried and sieved

  • Diatomaceous earth or clean sand

  • Acetonitrile, HPLC grade

  • PFE instrument and extraction cells

  • Collection vials

  • 0.45 µm syringe filters

Procedure:

  • Cell Preparation: Mix approximately 10 g of the soil sample with an equal amount of diatomaceous earth or clean sand to prevent the sample from clumping.[1]

  • Cell Loading: Load the mixture into a PFE extraction cell.

  • Extraction Parameters: Set the PFE instrument parameters. Typical conditions for DNTs are:

    • Solvent: Acetonitrile

    • Temperature: 100°C

    • Pressure: 1500-2000 psi

    • Static Time: 5-10 minutes

    • Cycles: 2-3

  • Extraction: Initiate the extraction process. The extract will be automatically collected in a vial.

  • Volume Adjustment: After allowing the extract to cool to room temperature, adjust the final volume with acetonitrile if necessary.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an analysis vial.[1]

  • Analysis: The sample is now ready for chromatographic analysis.

Protocol 3: Solid-Phase Extraction (SPE) of 2,4-DNT from Water (Based on EPA Method 529)

SPE is a highly effective technique for extracting and concentrating organic compounds from aqueous samples.[1]

Materials:

  • Water sample (e.g., 500 mL)

  • SPE cartridges (e.g., Polystyrene-divinylbenzene)

  • Methanol and Acetonitrile, HPLC grade

  • Reagent water (HPLC grade)

  • Vacuum manifold for SPE

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of acetonitrile followed by 3 mL of deionized water.[6] Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[1]

  • Cartridge Rinsing: Wash the cartridge with 10 mL of reagent water to remove polar impurities.[1]

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.[1]

  • Elution: Elute the trapped 2,4-DNT from the cartridge by passing a small volume of acetonitrile (e.g., 2 x 5 mL) through it. Collect the eluate in a concentrator tube.[1]

  • Concentration: Concentrate the eluate to a final volume of 1.0 mL using a gentle stream of nitrogen.[1]

  • Analysis: The concentrated extract is ready for analysis.

Protocol 4: Liquid-Liquid Extraction (LLE) of 2,4-DNT from Water

LLE is a classic extraction method that separates compounds based on their relative solubilities in two different immiscible liquids.

Materials:

  • Water sample (e.g., 1 L)

  • Dichloromethane, HPLC grade

  • 2 L separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

  • Concentrator tube

Procedure:

  • Sample Preparation: Pour 1 L of the water sample into a 2 L separatory funnel.

  • First Extraction: Add 60 mL of dichloromethane to the separatory funnel. Stopper and shake vigorously for 1-2 minutes, venting periodically.[1]

  • Phase Separation: Allow the layers to separate. The dichloromethane (organic layer) will be the bottom layer.[1]

  • Extract Collection: Drain the organic layer into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all the organic extracts.[1]

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[1]

  • Concentration: Concentrate the extract to a final volume of 1.0 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for analysis.

Visualized Workflows

The following diagrams illustrate the general workflows for the extraction and analysis of 2,4-DNT from environmental samples.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Environmental Sample (Soil or Water) Homogenize Homogenization (Sieving/Mixing) Sample->Homogenize Extraction Extraction Method (SPE, LLE, PFE, Ultrasonic) Homogenize->Extraction Cleanup Cleanup/Concentration (SPE, Evaporation) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, HPLC-UV) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for 2,4-DNT extraction and analysis.

Analytical_Decision_Tree Start Start: 2,4-DNT Analysis Matrix Select Sample Matrix Start->Matrix Water Water Sample Matrix->Water Water Soil Soil Sample Matrix->Soil Soil Water_Method Choose Water Extraction Water->Water_Method Soil_Method Choose Soil Extraction Soil->Soil_Method SPE Solid-Phase Extraction (SPE) Water_Method->SPE High Throughput LLE Liquid-Liquid Extraction (LLE) Water_Method->LLE Classic Method PFE Pressurized Fluid Extraction (PFE) Soil_Method->PFE Rapid Ultrasonic Ultrasonic Extraction Soil_Method->Ultrasonic Established Analysis Analytical Finish (GC or HPLC) SPE->Analysis LLE->Analysis PFE->Analysis Ultrasonic->Analysis

Caption: Decision tree for selecting a 2,4-DNT extraction method.

References

Application Notes and Protocols for the Aerobic Biodegradation of 2,4-Dinitrotoluene by Pseudomonas sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the aerobic biodegradation pathways of 2,4-Dinitrotoluene (2,4-DNT) by Pseudomonas species, a critical area of research for bioremediation and understanding the fate of environmental pollutants. The accompanying protocols offer standardized methods for studying these pathways in a laboratory setting.

Introduction

This compound (2,4-DNT) is a toxic and mutagenic compound primarily used in the synthesis of toluenediisocyanate for polyurethane foams and as a component in some explosives.[1] Its widespread use has led to significant environmental contamination of soil and groundwater. Certain strains of Pseudomonas, particularly Pseudomonas sp., have demonstrated the ability to utilize 2,4-DNT as a sole source of carbon and energy under aerobic conditions, making them promising candidates for bioremediation strategies.[2][3][4][5][6] This document outlines the key metabolic pathways involved and provides detailed protocols for their investigation.

The aerobic degradation of 2,4-DNT by Pseudomonas sp. is initiated by an oxidative pathway, which is in contrast to the initial reductive steps often seen in the biodegradation of other nitroaromatic compounds.[2][3][4][5][6] This process involves the sequential removal of the two nitro groups, followed by the cleavage of the aromatic ring.

Aerobic Biodegradation Pathway of 2,4-DNT

The aerobic degradation of 2,4-DNT by Pseudomonas sp. proceeds through a well-characterized pathway involving a series of enzymatic reactions. The initial and key steps are catalyzed by a dioxygenase and a monooxygenase.

The pathway begins with the action of This compound dioxygenase (DNTD) , a multi-component enzyme system. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring at the 4 and 5 positions, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of the first nitrite molecule.[2][3][4][5][6]

The intermediate, 4M5NC, is then acted upon by 4-methyl-5-nitrocatechol monooxygenase (MNC monooxygenase) . This enzyme catalyzes the oxidation of 4M5NC, resulting in the formation of 2-hydroxy-5-methylquinone and the release of the second nitrite molecule.[7] Subsequent enzymatic reactions lead to the cleavage of the aromatic ring, and the resulting intermediates are funneled into central metabolic pathways.

dot

DNT_Biodegradation_Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC this compound dioxygenase (DNTD) + O2, - NO2- HMQ 2-Hydroxy-5-methylquinone MNC->HMQ 4-Methyl-5-nitrocatechol monooxygenase + O2, - NO2- RingCleavage Ring Cleavage Products HMQ->RingCleavage Subsequent enzymatic reactions CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism Experimental_Workflow cluster_culture Bacterial Culturing cluster_analysis Metabolite Analysis cluster_enzyme Enzyme Assays Culture Culture Pseudomonas sp. with 2,4-DNT Growth Monitor Growth (OD600) Culture->Growth Extraction Metabolite Extraction Culture->Extraction CFE Prepare Cell-Free Extract Culture->CFE HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis and Pathway Elucidation HPLC->Data_Analysis Quantify 2,4-DNT and Metabolites GCMS->Data_Analysis Identify Intermediates DNTD_Assay DNT Dioxygenase Assay CFE->DNTD_Assay MNC_Assay MNC Monooxygenase Assay CFE->MNC_Assay DNTD_Assay->Data_Analysis Determine Enzyme Activity MNC_Assay->Data_Analysis Determine Enzyme Activity

References

Application Notes and Protocols for the Anaerobic Degradation of 2,4-Dinitrotoluene in Contaminated Sediments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the anaerobic degradation of 2,4-dinitrotoluene (2,4-DNT) in contaminated sediments. The information compiled is intended to guide researchers in setting up and conducting experiments to assess the natural attenuation potential of 2,4-DNT and to evaluate bioremediation strategies.

Introduction

This compound (2,4-DNT) is a toxic and persistent environmental contaminant primarily associated with the manufacturing of explosives and dyes. Its presence in soil and sediment poses a significant risk to human health and ecosystems. Anaerobic biodegradation is a key natural process that can lead to the transformation and detoxification of 2,4-DNT in anoxic environments such as saturated sediments. This process is mediated by a diverse range of anaerobic microorganisms that utilize 2,4-DNT as a terminal electron acceptor. Understanding the pathways, kinetics, and microbial communities involved in the anaerobic degradation of 2,4-DNT is crucial for developing effective bioremediation strategies for contaminated sites.

Under anaerobic conditions, the primary degradation pathway for 2,4-DNT involves the sequential reduction of its two nitro groups. This reductive pathway typically proceeds through the formation of mono-amino-nitrotoluene intermediates, such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, followed by the formation of 2,4-diaminotoluene.[1][2] The complete mineralization of 2,4-DNT under anaerobic conditions is challenging, and the accumulation of amino-derivatives is often observed. The efficiency of this degradation process is influenced by various environmental factors, including the availability of electron donors, redox potential, temperature, and the composition of the indigenous microbial community.

Key Microorganisms Involved

A variety of anaerobic bacteria have been implicated in the degradation of 2,4-DNT. These microorganisms often work in consortia to carry out the complete reductive transformation. Some of the key genera identified in contaminated sediments include:

  • Shewanella : Species such as Shewanella canadensis and Shewanella sediminis have been found to be dominant in marine sediments where 2,4-DNT degradation occurs.[1][2] Shewanella oneidensis has been shown to utilize the Mtr respiratory pathway for the anaerobic reduction of 2,6-dinitrotoluene, a process that may be similar for 2,4-DNT.[3][4]

  • Desulfovibrio : This genus of sulfate-reducing bacteria has been associated with the anaerobic transformation of 2,4-DNT, particularly in the presence of lactate as an electron donor.[1][2]

  • Desulfofrigus : Another genus of sulfate-reducing bacteria that has been enriched in the presence of 2,4-DNT and lactate.[1][2]

  • Clostridium : Species like Clostridium acetobutylicum can transform 2,4-DNT to its hydroxylamino and subsequently dihydroxylamino intermediates, which are then further reduced to aminonitrotoluenes and diaminotoluenes.[5][6][7] The reduction of 2,4,6-trinitrotoluene (TNT) by Clostridium acetobutylicum is facilitated by an Fe-only hydrogenase.[8]

  • Bacteroidetes and Firmicutes : These phyla are often present in sediments where anaerobic degradation of 2,4-DNT is occurring.[1]

Data Presentation

Table 1: Summary of Anaerobic Degradation Rates and Half-lives of 2,4-DNT in Sediments
System TypeInitial 2,4-DNT ConcentrationElectron DonorTemperature (°C)Degradation RateHalf-lifeReference
Freshwater Microcosms10 mg/LNot specifiedNot specified32% per dayNot specified[9]
Marine Sediment MicrocosmsNot specifiedLactateNot specified1.2 µmol per dayNot specified
Marine Sediment MicrocosmsNot specifiedNoneNot specified0.4 µmol per dayNot specified
Non-acclimated SewageNot specifiedNot specifiedNot specifiedNot specified28 days[10]
Activated SludgeNot specifiedNot specifiedNot specifiedComplete transformation within 14 daysNot specified[10]
Freshwater MicrocosmsHigh density mixed cultureNot specifiedNot specifiedPseudo-first-order rate constants: 1.7 x 10⁻¹ and 2.6 x 10⁻¹ hr⁻¹0.27 - 0.41 hours[9]
Table 2: Intermediates of Anaerobic 2,4-DNT Degradation
Intermediate CompoundAbbreviationTypical Analytical MethodReference
2-Amino-4-nitrotoluene2-A-4-NTGC-MS, HPLC[1][2]
4-Amino-2-nitrotoluene4-A-2-NTGC-MS, HPLC[1][2]
2,4-Diaminotoluene2,4-DATGC-MS, HPLC[1][2]
2-Hydroxylamino-4-nitrotolueneLC-MS[5][6][7]
4-Hydroxylamino-2-nitrotolueneLC-MS[5][6][7]
2,4-DihydroxylaminotolueneLC-MS[5][6][7]

Experimental Protocols

Protocol 1: Establishment of Anaerobic Sediment Microcosms

This protocol describes the setup of anaerobic microcosms to study the degradation of 2,4-DNT in contaminated sediments.

Materials:

  • Contaminated sediment

  • Site water or artificial anaerobic medium

  • Serum bottles (160 mL)

  • Butyl rubber stoppers and aluminum crimp seals

  • 2,4-DNT stock solution (in a suitable solvent like acetone, ensure solvent concentration is minimal in the final setup)

  • Electron donor stock solution (e.g., sodium lactate, ethanol)

  • Resazurin (redox indicator)

  • Gases: N₂/CO₂ (80:20 v/v) or pure N₂

  • Anaerobic chamber or glove box

  • Shaker incubator

Procedure:

  • Preparation of Anaerobic Medium: Prepare an appropriate anaerobic mineral medium. A common recipe includes basal salts, a vitamin solution, and a trace metal solution. Add resazurin as a redox indicator. Dispense the medium into serum bottles and sparge with N₂/CO₂ gas for at least 30 minutes to remove oxygen. Seal the bottles with butyl rubber stoppers and aluminum crimps and autoclave.

  • Sediment Collection and Homogenization: Collect sediment from the contaminated site, minimizing exposure to air. Inside an anaerobic chamber, homogenize the sediment to ensure uniformity.

  • Microcosm Setup:

    • In the anaerobic chamber, add a known amount of homogenized sediment (e.g., 50 g) to each serum bottle.

    • Add the anaerobic medium to create a sediment slurry (e.g., 100 mL).

    • Spike the microcosms with the 2,4-DNT stock solution to achieve the desired initial concentration.

    • For treatments investigating the effect of electron donors, add the appropriate volume of the sterile electron donor stock solution.

    • Prepare control microcosms:

      • Abiotic control: Autoclave the sediment slurry twice before adding 2,4-DNT to assess non-biological degradation.

      • No-substrate control: Microcosms with sediment and medium but without 2,4-DNT to monitor background microbial activity.

      • No-electron donor control: Microcosms with sediment, medium, and 2,4-DNT but without an external electron donor.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) on a shaker to ensure gentle mixing.

  • Sampling and Analysis: Periodically, sacrifice triplicate microcosms from each treatment group for analysis. Inside the anaerobic chamber, collect aqueous and sediment samples for chemical and microbial analysis as described in the following protocols.

Protocol 2: Chemical Analysis of 2,4-DNT and its Metabolites by GC-MS

This protocol outlines the extraction and analysis of 2,4-DNT and its amino-derivatives from sediment and water samples.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

  • Solvents: Dichloromethane, Acetone, Acetonitrile (pesticide grade)

  • Anhydrous sodium sulfate

  • Solid-phase extraction (SPE) cartridges (for water samples)

  • Centrifuge

  • Vortex mixer

  • Sonication bath

  • Nitrogen evaporator

Procedure for Sediment Samples:

  • Extraction:

    • Weigh a known amount of wet sediment (e.g., 5 g) into a centrifuge tube.

    • Add a known volume of a 1:1 mixture of acetone and dichloromethane (e.g., 10 mL).

    • Vortex vigorously for 1 minute, followed by sonication for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction on the sediment pellet and combine the supernatants.

  • Cleanup and Concentration:

    • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the compounds of interest.

    • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

    • Identify and quantify the compounds based on their retention times and mass spectra compared to authentic standards.

Procedure for Aqueous Samples:

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Pass a known volume of the aqueous sample (e.g., 100 mL) through the cartridge.

    • Dry the cartridge by passing a stream of nitrogen through it.

    • Elute the trapped analytes with a small volume of dichloromethane.

  • Concentration and GC-MS Analysis:

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • Analyze by GC-MS as described for sediment samples.

Protocol 3: Microbial Community Analysis by PCR-DGGE

This protocol describes the analysis of the microbial community structure in sediment samples using Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE).

Materials:

  • DNA extraction kit for soil/sediment

  • PCR thermocycler

  • DGGE system

  • Primers targeting the V3 region of the 16S rRNA gene (e.g., 341F with a GC-clamp and 534R)

  • Taq polymerase and PCR reagents

  • Agarose gel electrophoresis system

  • Gel documentation system

  • Polyacrylamide gel reagents for DGGE

  • Urea and formamide (denaturants)

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from a known amount of sediment (e.g., 0.5 g) using a commercial DNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and a spectrophotometer.

  • PCR Amplification:

    • Amplify the V3 region of the 16S rRNA gene using the extracted DNA as a template.

    • The forward primer should have a 40-bp GC-clamp at its 5' end.

    • Perform PCR using a touchdown protocol to increase specificity.

    • Verify the PCR products by agarose gel electrophoresis.

  • DGGE Analysis:

    • Prepare a polyacrylamide gel with a linear denaturing gradient (e.g., 30% to 60%).

    • Load the PCR products onto the DGGE gel.

    • Run the electrophoresis at a constant voltage and temperature (e.g., 100 V at 60°C) for a specified time (e.g., 16 hours).

  • Gel Staining and Analysis:

    • Stain the gel with an appropriate DNA stain (e.g., SYBR Green) and visualize it using a gel documentation system.

    • Analyze the banding patterns. Each band represents a different bacterial operational taxonomic unit (OTU).

    • Excise prominent bands from the gel, re-amplify the DNA, and sequence it for taxonomic identification.

Visualization of Pathways and Workflows

Anaerobic Degradation Pathway of this compound

Anaerobic_Degradation_of_2_4_DNT cluster_reduction1 First Nitro Group Reduction cluster_reduction2 Second Nitro Group Reduction DNT This compound A4NT 2-Amino-4-nitrotoluene DNT->A4NT Nitroreductase A2NT 4-Amino-2-nitrotoluene DNT->A2NT Nitroreductase DAT 2,4-Diaminotoluene A4NT->DAT Nitroreductase A2NT->DAT Nitroreductase

Caption: Anaerobic reductive pathway of 2,4-DNT.

Experimental Workflow for Studying 2,4-DNT Degradation

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Sediment_Collection Sediment & Water Collection Microcosm_Preparation Anaerobic Microcosm Preparation Sediment_Collection->Microcosm_Preparation Spiking Spiking with 2,4-DNT & Electron Donors Microcosm_Preparation->Spiking Incubation Incubation under Anaerobic Conditions Spiking->Incubation Sampling Periodic Sacrificial Sampling Incubation->Sampling Chemical_Analysis Chemical Analysis (GC-MS/HPLC) Sampling->Chemical_Analysis Microbial_Analysis Microbial Community Analysis (PCR-DGGE) Sampling->Microbial_Analysis Data_Quantification Quantification of Degradation Rates Chemical_Analysis->Data_Quantification Community_Profiling Microbial Community Profiling Microbial_Analysis->Community_Profiling Pathway_Identification Identification of Degradation Pathways Data_Quantification->Pathway_Identification Community_Profiling->Pathway_Identification Factors_Influencing_Degradation DNT_Degradation 2,4-DNT Degradation Rate Microbial_Community Microbial Community (e.g., Shewanella, Desulfovibrio) Microbial_Community->DNT_Degradation Electron_Donors Electron Donors (Lactate, Ethanol) Electron_Donors->DNT_Degradation Electron_Donors->Microbial_Community Redox_Potential Redox Potential Redox_Potential->DNT_Degradation Redox_Potential->Microbial_Community Temperature Temperature Temperature->DNT_Degradation Temperature->Microbial_Community pH pH pH->DNT_Degradation pH->Microbial_Community Nutrients Nutrient Availability Nutrients->DNT_Degradation Nutrients->Microbial_Community

References

Application Notes and Protocols for Studying 2,4-Dinitrotoluene Dioxygenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,4-Dinitrotoluene (2,4-DNT) as a substrate to characterize the activity of dioxygenase enzymes. The protocols outlined below cover methods from bacterial cultivation and enzyme expression to detailed kinetic analysis and metabolite identification.

Introduction

This compound (2,4-DNT) is a priority pollutant that has spurred research into its microbial degradation pathways. A key initial step in the aerobic biodegradation of 2,4-DNT is catalyzed by a multicomponent dioxygenase enzyme system. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (MNC) and the release of a nitrite group.[1][2][3][4] This reaction serves as an excellent model for studying dioxygenase activity, substrate specificity, and the potential for bioremediation.

Bacterial strains such as Burkholderia sp. strain DNT and Burkholderia cepacia R34 are known to possess the necessary enzymatic machinery for 2,4-DNT degradation.[5][6] The genes encoding the 2,4-DNT dioxygenase (dntA genes) have been identified and cloned, allowing for heterologous expression and detailed enzymatic studies.[3][5]

Metabolic Pathway of this compound Degradation

The aerobic degradation of 2,4-DNT is initiated by a dioxygenase, followed by a series of enzymatic reactions that lead to ring cleavage and mineralization. The initial steps are crucial for detoxifying the compound and are the primary focus of these protocols.

DNT_Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC 2,4-DNT Dioxygenase (dntAaAbAcAd) Nitrite1 Nitrite (NO₂⁻) DNT->Nitrite1 RingCleavage Ring Cleavage Products MNC->RingCleavage MNC Monooxygenase (dntB) Nitrite2 Nitrite (NO₂⁻) MNC->Nitrite2 CentralMetabolism Central Metabolism (Pyruvate, Propionyl-CoA) RingCleavage->CentralMetabolism Lower Pathway Enzymes (dntD, dntE, dntG)

Caption: Initial enzymatic steps in the aerobic degradation of this compound.

Experimental Protocols

Protocol 1: Cultivation of 2,4-DNT Degrading Bacteria and Enzyme Induction

This protocol describes the cultivation of a bacterial strain capable of degrading 2,4-DNT and the induction of the relevant catabolic enzymes.

Materials:

  • Bacterial strain (e.g., Pseudomonas sp., Burkholderia sp. strain DNT)

  • Mineral Salts Basal (MSB) medium

  • Succinate or Acetate (as a primary carbon source)

  • This compound (DNT)

  • Shaker incubator

  • Centrifuge

Procedure:

  • Prepare MSB medium. For initial cell growth, supplement the medium with a readily metabolizable carbon source like succinate (2 g/L) or acetate.

  • Inoculate the medium with the bacterial strain and incubate at 30°C with aeration and stirring until a desired cell density is reached (e.g., overnight growth).[2]

  • Harvest the cells by centrifugation.

  • To induce the 2,4-DNT degradation pathway, wash the cells with fresh MSB medium and resuspend them in MSB medium containing 2,4-DNT (e.g., 100 mg/L) as the sole carbon and energy source.[2]

  • Incubate the culture at 30°C with aeration and stirring. Monitor for the disappearance of 2,4-DNT and the transient accumulation of the yellow metabolite, 4-methyl-5-nitrocatechol (MNC).[1][2]

  • Harvest the induced cells by centrifugation for use in whole-cell assays or for protein extraction.

Protocol 2: Expression and Purification of Recombinant Dioxygenase

For more detailed kinetic studies, it is often necessary to use purified enzyme. This protocol outlines the general steps for expressing and purifying a recombinant 2,4-DNT dioxygenase.

Materials:

  • Escherichia coli expression host (e.g., JM109, BL21(DE3))

  • Expression vector containing the 2,4-DNT dioxygenase genes (e.g., pJS332 for DNT dioxygenase from B. cepacia R34).[5]

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Cell lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase I)

  • Sonicator or French press

  • Purification system (e.g., FPLC) with appropriate columns (e.g., ion-exchange, size-exclusion)

Procedure:

  • Transform the expression plasmid into a suitable E. coli host.

  • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of ~0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 1 mM) and continue to incubate the culture, potentially at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the dioxygenase from the soluble fraction using chromatographic techniques. A typical purification scheme might involve an initial ion-exchange chromatography step followed by size-exclusion chromatography.[7]

  • Assess the purity of the enzyme fractions by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., bicinchoninic acid assay).[2]

Protocol 3: Dioxygenase Activity Assay

Dioxygenase activity can be measured by monitoring the consumption of the substrate (2,4-DNT), the formation of products (MNC and nitrite), or oxygen uptake.

Method A: Spectrophotometric Measurement of Nitrite Release

  • Prepare a reaction mixture containing buffer (e.g., pH 6.5-7.0), the enzyme preparation (whole cells or purified enzyme), and any necessary cofactors (e.g., Fe(II), NADH).[7]

  • Initiate the reaction by adding 2,4-DNT.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or by centrifugation to remove cells).

  • Measure the concentration of nitrite released using a colorimetric assay, such as the Griess reagent method.[2]

Method B: HPLC Analysis of Substrate Depletion and Product Formation

  • Set up the enzymatic reaction as described in Method A.

  • At different time intervals, quench the reaction (e.g., by adding an equal volume of acetonitrile or methanol).

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC using a C8 or C18 column.[2]

  • Use a suitable mobile phase gradient (e.g., acetonitrile and water with trifluoroacetic acid) to separate 2,4-DNT and its metabolites.[2]

  • Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for the compounds of interest (e.g., 254 nm).

  • Quantify the concentrations of 2,4-DNT and MNC by comparing the peak areas to those of known standards.

Data Presentation

The following tables summarize key quantitative data from studies on 2,4-DNT dioxygenases.

Table 1: Specific Activities of Wild-Type and Mutant 2,4-DNT Dioxygenases

EnzymeSubstrateSpecific Activity (nmol/min/mg protein)Reference
Wild-Type DDO (Burkholderia sp. DNT)2,4-DNT~2.35[8]
DntAc I204L Mutant2,4-DNT4.7 ± 0.5[8][9]
DntAc I204Y Mutant2,4-DNTEnhanced rate[8][9]
Wild-Type DDO (Burkholderia sp. DNT)2,6-DNT~0.4[8]
DntAc I204L Mutant2,6-DNT0.8 ± 0.6[8][9]
Wild-Type DDO (Burkholderia sp. DNT)2,5-DNTNo detectable activity[8][9]
DntAc I204L Mutant2,5-DNT0.70 ± 0.03[8][9]
DntAc I204Y Mutant2,5-DNT0.22 ± 0.02[8][9]

Table 2: Kinetic Parameters for 2,4-DNT and 2,6-DNT Mineralization in a Biofilm Reactor

Substrateqm (g DNT/g XCOD d)Ks (g DNT/m³)Reference
2,4-DNT0.83 - 0.980.029 - 0.36[10]
2,6-DNT0.14 - 0.330.21 - 0.84[10]

Note: These parameters were determined for a mixed culture in a fluidized-bed bioreactor and represent overall mineralization kinetics, not just the initial dioxygenase step.

Experimental Workflows and Logical Relationships

Workflow for Characterizing a Novel 2,4-DNT Dioxygenase

workflow cluster_0 Strain Isolation & Growth cluster_1 Enzyme Preparation cluster_2 Activity & Product Analysis cluster_3 Genetic Analysis Isolate Isolate DNT-degrading strain Grow Grow in minimal media with DNT Isolate->Grow Induce Induce with DNT Grow->Induce Harvest Harvest Cells Induce->Harvest Prepare Prepare Cell-Free Extract or Purify Enzyme Harvest->Prepare Assay Enzyme Activity Assay Prepare->Assay HPLC HPLC for Substrate/Product Assay->HPLC GCMS GC-MS for Metabolite ID Assay->GCMS Clone Clone Dioxygenase Genes Sequence Sequence Analysis Clone->Sequence Express Heterologous Expression Clone->Express Express->Prepare

Caption: A general workflow for the study of a novel 2,4-DNT dioxygenase.

Logical Relationship for Substrate Specificity Screening

logic_flow start Start with Purified Dioxygenase Enzyme substrates Select a Panel of Nitroaromatic Substrates (e.g., DNT isomers, nitrotoluenes) start->substrates assay Perform Activity Assay for each Substrate substrates->assay measure Measure Reaction Rate (e.g., Nitrite Release or Substrate Disappearance) assay->measure compare Compare Relative Activities measure->compare end Determine Substrate Specificity Profile compare->end

Caption: Logical flow for determining the substrate specificity of a dioxygenase.

Analytical Methods

Accurate quantification of 2,4-DNT and its metabolites is critical for these studies.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying 2,4-DNT and its degradation products.[2] A C8 or C18 reverse-phase column with a UV detector is typically used.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for the identification of unknown metabolites.[2] Derivatization may be necessary for non-volatile products.

  • Spectrophotometry: Simple and rapid colorimetric assays, such as the measurement of nitrite release, can be used for routine enzyme activity measurements.[2]

Safety Precautions

This compound is a toxic and potentially explosive compound. Always consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

References

Application Notes and Protocols for Studying 2,4-Dinitrotoluene (2,4-DNT) Metabolism in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the microbial metabolism of 2,4-dinitrotoluene (2,4-DNT), a significant environmental pollutant due to its toxicity and persistence. Understanding the metabolic pathways and enzymatic processes involved in 2,4-DNT degradation is crucial for developing effective bioremediation strategies.

Introduction to Microbial Metabolism of 2,4-DNT

Microorganisms have evolved diverse strategies to metabolize 2,4-DNT, which can be broadly categorized into two main types:

  • Oxidative Pathway: This aerobic pathway is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of a nitrite group.[1][2][3] Subsequent enzymatic reactions, including monooxygenation and ring cleavage, lead to the complete mineralization of the compound.[1][4] This pathway allows some bacteria, such as certain Burkholderia and Pseudomonas species, to utilize 2,4-DNT as a sole source of carbon and nitrogen.[1][2][3]

  • Reductive Pathway: Under both aerobic and anaerobic conditions, the nitro groups of 2,4-DNT can be sequentially reduced by nitroreductase enzymes.[4] This pathway leads to the formation of intermediates such as 2-amino-4-nitrotoluene (2-A-4-NT) and 4-amino-2-nitrotoluene (4-A-2-NT), and subsequently 2,4-diaminotoluene (2,4-DAT).[4][5] While this pathway detoxifies the initial compound, the resulting aromatic amines can sometimes be more persistent or toxic.

Experimental Design and Setup

A typical experimental workflow for studying 2,4-DNT metabolism involves the isolation and cultivation of capable microorganisms, exposure to 2,4-DNT under controlled conditions, and subsequent analysis of the parent compound and its metabolites.

Experimental_Workflow Isolation Isolation of Microorganisms (from contaminated sites) Enrichment Enrichment Culture (with 2,4-DNT as selective pressure) Isolation->Enrichment PureCulture Pure Culture Isolation Enrichment->PureCulture Cultivation Microbial Cultivation (e.g., Mineral Salt Medium) PureCulture->Cultivation DNT_Exposure Exposure to 2,4-DNT (sole carbon/nitrogen source) Cultivation->DNT_Exposure Sampling Time-Course Sampling DNT_Exposure->Sampling Extraction Sample Preparation (e.g., Extraction) Sampling->Extraction Analysis Analytical Chemistry (HPLC, GC-MS, LC/MS) Extraction->Analysis Data Data Analysis & Pathway Elucidation Analysis->Data Oxidative_Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC 2,4-DNT Dioxygenase (+O2, -NO2-) HMQ 2-Hydroxy-5-methylquinone MNC->HMQ 4M5NC Monooxygenase (+O2, -NO2-) THT 2,4,5-Trihydroxytoluene HMQ->THT Reductase RingCleavage Ring Cleavage Products THT->RingCleavage Dioxygenase Mineralization Mineralization (CO2, H2O, NO2-) RingCleavage->Mineralization Reductive_Pathway DNT This compound A4NT 2-Amino-4-nitrotoluene DNT->A4NT Nitroreductase A2NT 4-Amino-2-nitrotoluene DNT->A2NT Nitroreductase DAT 2,4-Diaminotoluene A4NT->DAT Nitroreductase A2NT->DAT Nitroreductase

References

Application of 2,4-Dinitrotoluene in the Synthesis of Toluene Diisocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathway for producing toluene diisocyanate (TDI) from 2,4-dinitrotoluene (DNT). The synthesis is a multi-step process primarily involving the nitration of toluene to produce DNT, followed by the hydrogenation of DNT to toluene diamine (TDA), and finally, the phosgenation of TDA to yield TDI.[1] This process is of significant industrial importance, particularly in the production of polyurethanes.[2]

Synthesis Overview

The overall synthesis of toluene diisocyanate from toluene involves three main stages:

  • Nitration of Toluene: Toluene is reacted with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, to produce dinitrotoluene (DNT).[1]

  • Hydrogenation of this compound (DNT): The produced DNT is then reduced to 2,4-toluenediamine (TDA) through catalytic hydrogenation.

  • Phosgenation of 2,4-Toluenediamine (TDA): TDA is reacted with phosgene (or a phosgene substitute like triphosgene) to form the final product, toluene diisocyanate (TDI).[1]

The most common commercial TDI product is a mixture of the 2,4-TDI and 2,6-TDI isomers, typically in an 80:20 ratio.[2]

Experimental Protocols

The following sections detail the experimental procedures for each step of the synthesis.

This procedure outlines the laboratory-scale synthesis of DNT from toluene using a mixture of nitric and sulfuric acids.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure: [3]

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, place 1.0 mL of concentrated nitric acid.

  • Cool the flask in an ice bath and slowly add 1.0 mL of concentrated sulfuric acid while stirring.

  • To this cold nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 5 minutes, then let it warm to room temperature and stir for another 5 minutes.

  • Pour the reaction mixture into a separatory funnel containing 10 mL of water.

  • Rinse the reaction flask with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.

  • Gently shake the separatory funnel, allowing the layers to separate. Remove and discard the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the dinitrotoluene product.

Table 1: Summary of Nitration Reaction Parameters

ParameterValue
ReactantsToluene, Nitric Acid, Sulfuric Acid
Temperature0-5 °C initially, then room temperature
Key StepsSlow addition of toluene, workup with ether and bicarbonate wash
ProductThis compound (and isomers)

This protocol describes the reduction of DNT to TDA using a Raney Nickel catalyst.

Materials:

  • This compound (DNT)

  • Ethanol (or other suitable solvent)

  • Raney Nickel catalyst

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, dissolve the this compound in a suitable solvent such as ethanol.

  • Carefully add the Raney Nickel catalyst to the solution. Raney Nickel is pyrophoric and should be handled with care, typically under a solvent.

  • Seal the reactor and purge it with nitrogen gas before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., up to 50 bar).[4]

  • Heat the mixture to the reaction temperature (e.g., around 100 °C) and stir vigorously.[4]

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate contains the 2,4-toluenediamine.

  • The solvent can be removed by distillation to yield the crude TDA, which can be further purified by vacuum distillation.

Table 2: Summary of Hydrogenation Reaction Parameters

ParameterValue
ReactantThis compound
CatalystRaney Nickel[2][5]
ReagentHydrogen Gas
PressureUp to 50 bar[4]
Temperature~100 °C[4]
Product2,4-Toluenediamine

This section describes the conversion of TDA to TDI. Due to the extreme toxicity of phosgene gas, a safer laboratory alternative using triphosgene is presented.

Materials:

  • 2,4-Toluenediamine (TDA)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Inert solvent (e.g., o-dichlorobenzene)

  • Dry inert gas (e.g., nitrogen or argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Apparatus for scrubbing effluent gases (e.g., with a sodium hydroxide solution)

Procedure: [2]

  • In a three-neck flask under an inert atmosphere, dissolve the 2,4-toluenediamine in a dry, inert solvent like o-dichlorobenzene.

  • In a separate flask, dissolve triphosgene in the same solvent.

  • Slowly add the triphosgene solution to the TDA solution at a controlled temperature (e.g., 0-50 °C).[4] This initial reaction forms carbamoyl chlorides and amine hydrochlorides.

  • After the initial reaction, heat the mixture to a higher temperature (e.g., 170-185 °C) to complete the conversion to the diisocyanate.[4]

  • The reaction produces hydrogen chloride gas, which must be neutralized in a scrubber.

  • Upon completion, the reaction mixture is cooled.

  • The crude TDI is then purified by fractional distillation under reduced pressure to separate it from the solvent and any byproducts.[4]

Table 3: Summary of Phosgenation Reaction Parameters

ParameterValue
Reactant2,4-Toluenediamine
ReagentTriphosgene (Phosgene substitute)[2]
Solvento-dichlorobenzene[4]
TemperatureTwo stages: 0-50 °C then 170-185 °C[4]
ProductToluene Diisocyanate

Visualizations

G Toluene Toluene Nitration Nitration (HNO₃, H₂SO₄) Toluene->Nitration DNT This compound (DNT) Nitration->DNT Hydrogenation Hydrogenation (H₂, Raney Ni) DNT->Hydrogenation TDA 2,4-Toluenediamine (TDA) Hydrogenation->TDA Phosgenation Phosgenation (Triphosgene) TDA->Phosgenation TDI Toluene Diisocyanate (TDI) Phosgenation->TDI Purification Purification (Distillation) TDI->Purification G cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Phosgenation Toluene Toluene (C₇H₈) DNT This compound (C₇H₆N₂O₄) Toluene->DNT + 2HNO₃ (H₂SO₄) DNT2 This compound (C₇H₆N₂O₄) TDA 2,4-Toluenediamine (C₇H₁₀N₂) DNT2->TDA + 6H₂ (Catalyst) TDA2 2,4-Toluenediamine (C₇H₁₀N₂) TDI Toluene Diisocyanate (C₉H₆N₂O₂) TDA2->TDI + 2COCl₂

References

Troubleshooting & Optimization

Technical Support Center: Improving Detection Limits for 2,4-Dinitrotoluene (2,4-DNT) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection of 2,4-Dinitrotoluene (2,4-DNT) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and common sources of interference when analyzing 2,4-DNT in complex environmental samples like soil and water?

A1: The primary challenges in analyzing 2,4-DNT in complex matrices are matrix interference, low sensitivity, and poor reproducibility. Common sources of interference in soil samples include humic and fulvic acids, which can cause signal suppression or enhancement in both GC-MS and LC-MS analysis.[1] In water samples, dissolved organic matter, salts, and other pollutants can co-elute with 2,4-DNT, affecting the accuracy of quantification.[1]

Q2: How can I effectively minimize matrix effects during the sample preparation stage?

A2: Robust sample preparation is critical for mitigating matrix effects.[1] Key techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup method for both water and soil extracts. A suitable sorbent can selectively retain 2,4-DNT while allowing interfering compounds to be washed away.[1]

  • Liquid-Liquid Extraction (LLE): LLE is useful for isolating 2,4-DNT from aqueous samples into an immiscible solvent.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticide analysis, this method can be adapted for extracting 2,4-DNT from soil samples.[2][3]

Q3: I am observing poor peak shape (e.g., tailing or fronting) in my HPLC analysis of 2,4-DNT. What are the likely causes and solutions?

A3: Poor peak shape in HPLC can stem from several factors:[4][5]

  • Column Issues: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.[4][5]

  • Mobile Phase Incompatibility: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[5]

  • Improper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injection.[4]

  • System Leaks: Check for any loose fittings in the HPLC system.[4]

Q4: My GC-MS analysis of 2,4-DNT is showing low sensitivity. What steps can I take to improve it?

A4: Low sensitivity in GC-MS can be addressed by:[6]

  • Optimizing Injection Parameters: Ensure the injector temperature is appropriate to prevent thermal degradation of 2,4-DNT.[7]

  • Checking for Active Sites: Active sites in the injector liner or the column can cause analyte degradation. Use a deactivated liner and column.[7]

  • Verifying Instrument Tune: An out-of-spec instrument tune can lead to poor sensitivity. Perform a tune and ensure it meets the manufacturer's specifications.[6]

  • Checking for Leaks: Air leaks in the GC-MS system can significantly reduce sensitivity.[6]

Q5: What are the recommended EPA methods for 2,4-DNT analysis in soil and water?

A5: The U.S. Environmental Protection Agency (EPA) has several standard methods for the analysis of explosives, including 2,4-DNT:

  • EPA Method 8330B: This method uses High-Performance Liquid Chromatography (HPLC) for the determination of nitroaromatics and nitramines in water, soil, and sediment.[8][9][10][11]

  • EPA Method 8095: This method employs Gas Chromatography (GC) with an Electron Capture Detector (ECD) for the analysis of explosives in water and soil.[12][13][14]

  • EPA Method 529: This method is specifically for the determination of explosives in drinking water using Solid Phase Extraction (SPE) followed by GC-MS.[15][16][17][18][19]

Quantitative Data Summary

The following tables summarize the detection limits for 2,4-DNT using various analytical methods and in different matrices.

Table 1: Detection Limits for 2,4-DNT in Water

Analytical MethodDetection LimitMatrix
HPLC-UV (EPA 8330B)Varies (ppt or ng/L range)Surface or Groundwater
GC-ECD (EPA 8095)Analyte DependentWater
GC-MS (EPA 529)See Table 3 in Method 529Drinking Water
Bacterial Bioreporter0.04 ± 0.01 mg/LAqueous

Table 2: Detection Limits for 2,4-DNT in Soil

Analytical MethodDetection LimitMatrix
HPLC-UV (EPA 8330B)VariesSoil/Sediment
GC-ECD (EPA 8095)Analyte DependentSoil

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for 2,4-DNT Analysis using SPE (Based on EPA Method 529)
  • Sample Preservation: Preserve a 1 L water sample with sodium sulfite (dechlorinating agent), copper sulfate pentahydrate (microbial inhibitor), and a pH 7 buffer.[19]

  • Spiking: Spike the sample with appropriate amounts of surrogate and internal standards.[19]

  • Cartridge Conditioning:

    • Wash a DVB SPE cartridge with 5 mL of ethyl acetate, allowing it to soak for 1 minute before drawing the solvent through. Repeat two more times. Dry under vacuum for 1 minute.[19]

    • Condition the cartridge with three 5 mL aliquots of methanol, ensuring the sorbent does not go dry.[19]

    • Equilibrate the cartridge with two 10 mL aliquots of deionized water, leaving about 4 mL of water in the cartridge after the second wash.[19]

  • Sample Loading: Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by drawing air or nitrogen through it for 15 minutes. Do not exceed 20 minutes.[20]

  • Elution: Elute the retained analytes with ethyl acetate. A drying cartridge containing anhydrous sodium sulfate can be attached to the SPE cartridge to remove residual water from the eluate.[18][19]

  • Concentration: Concentrate the eluate to the final desired volume under a gentle stream of nitrogen.

Protocol 2: Sample Preparation of Soil Samples for 2,4-DNT Analysis (Based on EPA Method 8330B)
  • Extraction:

    • Weigh 2.0 g of the soil sample into a vial.

    • Add 10.0 mL of acetonitrile.

    • Extract for 18 hours in a cooled ultrasonic water bath.

  • Centrifugation and Filtration:

    • Allow the soil to settle.

    • Filter a 5.0 mL aliquot of the extract through a 0.45 µm filter.

  • Salting-Out (for low-level analysis):

    • Transfer the filtered extract to a 100-mL volumetric flask and add 1.5 g of NaCl.

    • Add reagent water to bring the volume to 100 mL.

    • Shake for 1 minute to dissolve the salt.

    • Allow the phases to separate for at least 30 minutes.

  • Final Preparation:

    • Remove the upper acetonitrile layer.

    • Mix with reagent water (typically 1:1 or 1:3 ratio) before HPLC analysis.[11]

Visualizations

experimental_workflow cluster_soil Soil Sample Workflow cluster_water Water Sample Workflow (SPE) soil_sample 1. Weigh 2g Soil add_acn_soil 2. Add 10mL Acetonitrile soil_sample->add_acn_soil ultrasonic_bath 3. Ultrasonic Bath (18h) add_acn_soil->ultrasonic_bath filter_soil 4. Filter Extract ultrasonic_bath->filter_soil hplc_gcms_soil 5. Analyze by HPLC/GC-MS filter_soil->hplc_gcms_soil water_sample 1. 1L Water Sample load_sample 3. Load Sample water_sample->load_sample condition_spe 2. Condition SPE Cartridge condition_spe->load_sample dry_cartridge 4. Dry Cartridge load_sample->dry_cartridge elute_analytes 5. Elute with Ethyl Acetate dry_cartridge->elute_analytes concentrate 6. Concentrate Eluate elute_analytes->concentrate hplc_gcms_water 7. Analyze by HPLC/GC-MS concentrate->hplc_gcms_water

Caption: General experimental workflows for 2,4-DNT analysis in soil and water samples.

Caption: Troubleshooting logic for addressing poor sensitivity in 2,4-DNT analysis.

References

Technical Support Center: Analysis of 2,4-Dinitrotoluene (2,4-DNT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of 2,4-Dinitrotoluene (2,4-DNT).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix interference in 2,4-DNT analysis?

A1: Matrix interference in 2,4-DNT analysis primarily stems from the sample's composition, which can vary significantly between different matrices like soil and water. In soil samples, common interfering substances include humic and fulvic acids, which can cause signal suppression or enhancement in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Other organic matter and inorganic salts can also contribute to matrix effects. For water samples, dissolved organic matter, salts, and other environmental pollutants may co-elute with 2,4-DNT, affecting the accuracy of quantification.

Q2: Which analytical techniques are most suitable for 2,4-DNT analysis in complex matrices?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with various detectors are the most common and robust methods for 2,4-DNT analysis.[1]

  • HPLC-UV: EPA Method 8330B is a widely used method for the analysis of nitroaromatics, including 2,4-DNT, in water, soil, and sediment.[2][3] It offers direct injection for high-concentration water samples and extraction procedures for soil, sediment, and low-concentration water samples.[2][3]

  • GC-MS: This technique provides excellent selectivity and sensitivity. For enhanced sensitivity, negative-ion chemical ionization can be employed.[4] The use of an internal standard is highly recommended to ensure accuracy and precision in quantification.

Q3: How can I minimize matrix effects during sample preparation?

A3: Effective sample preparation is critical to minimize matrix interference. Several techniques can be employed:

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup method for both water and soil extracts. A suitable sorbent can selectively retain 2,4-DNT while allowing interfering compounds to pass through.

  • Liquid-Liquid Extraction (LLE): LLE can be used to isolate 2,4-DNT from the sample matrix into an immiscible solvent, which is particularly useful for water samples.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, though originally developed for pesticide residue analysis, can be adapted for the extraction of 2,4-DNT from soil samples.[5]

Q4: What is the role of an internal standard in 2,4-DNT analysis?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (2,4-DNT) that is added to the sample at a known concentration before sample preparation. The ideal IS for mass spectrometry-based methods is an isotopically labeled analog of the analyte. For 2,4-DNT analysis, deuterated analogs such as 2,6-Dinitrotoluene-d3 or this compound-ring-d3 are excellent choices to compensate for matrix effects and variations in sample preparation.[6] For HPLC-UV analysis, while isotopically labeled standards are ideal, other structurally similar compounds can be used to monitor the consistency of injections and instrument performance.[6]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS or HPLC Analysis

Possible CauseTroubleshooting Steps
Active sites in the GC inlet or column Clean or replace the GC inlet liner. For HPLC, secondary interactions with column silanols can cause tailing; consider using a different column type or mobile phase modifier.[6][7]
Improper column installation Reinstall the column, ensuring a proper cut and correct insertion depth into the injector and detector.[7]
Column overload Reduce the injection volume or dilute the sample. Use a column with a higher capacity if necessary.[7]
Matrix components co-eluting with 2,4-DNT Improve sample cleanup using SPE or QuEChERS to remove interfering matrix components.

Issue 2: Inconsistent or Low Analyte Recovery

Possible CauseTroubleshooting Steps
Inefficient extraction Optimize the extraction solvent and technique. For soil, ensure thorough homogenization. For SPE, check the sorbent type, conditioning, and elution solvents.
Analyte degradation 2,4-DNT can be susceptible to degradation. Protect samples from light and heat. Ensure solvents and reagents are fresh.
Matrix-induced signal suppression Use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for signal suppression.[6]
pH of the sample The pH can affect the extraction efficiency. Adjust the sample pH as needed for the chosen extraction method.

Issue 3: High Baseline Noise or Ghost Peaks in Chromatogram

Possible CauseTroubleshooting Steps
Contaminated system Clean the injector, detector, and column. Bake out the column if necessary. Check for contamination in solvents and reagents.[7]
Carryover from previous injections Implement a thorough wash step for the autosampler syringe between injections. Inject a solvent blank to check for carryover.
Septum bleed in GC Use a high-quality, low-bleed septum and replace it regularly.[7]

Data Presentation

Table 1: Performance Data for 2,4-DNT Analysis using HPLC with a Diol Column

ParameterValueMatrixReference
Detection Limit (LOD)0.78 µg/LSpiked Environmental Samples[8]
Recovery Rate95-98%Spiked Environmental Samples[8]
Resolution (between 2,4-DNT and 2,6-DNT)>2.0Standard Solution[8]

Table 2: Detection Limits for 2,4-DNT using Various Analytical Methods

Analytical MethodDetection LimitMatrixReference
HPLC-UV10 µg/LMunitions Wastewater[4]
GC with Electron Capture Detector (GC-ECD)0.04 µg/LDrinking Water[4]
Field Screening Method (Spectrophotometric)~2 µg/gSoil[9]
GC-TEA0.36 ng/injectionAir[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2,4-DNT in Water Samples

This protocol is a general guideline for the extraction and concentration of 2,4-DNT from water samples prior to chromatographic analysis.

1. Objective: To isolate and concentrate 2,4-DNT from aqueous matrices while removing interferences.

2. Materials and Reagents:

  • SPE cartridges (e.g., Polystyrene-divinylbenzene - PS-DVB)

  • Methanol, Acetonitrile (HPLC grade)

  • Reagent water (HPLC grade)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

3. Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 10 mL of acetonitrile through each cartridge.

    • Follow with 10 mL of methanol. Do not allow the sorbent to go dry.[11]

  • Cartridge Equilibration:

    • Pass 10 mL of reagent water through each cartridge, ensuring the sorbent remains wet.[11]

  • Sample Loading:

    • Measure a known volume of the aqueous sample (e.g., 500 mL).

    • Pass the sample through the conditioned and equilibrated cartridge at a flow rate of approximately 10-15 mL/min.[11]

  • Washing (Interference Elution):

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining water-soluble interferences.[11]

    • Dry the cartridge under vacuum for 15-20 minutes to remove residual water.[11]

  • Elution (Analyte Collection):

    • Place clean collection vials inside the vacuum manifold.

    • Elute the retained 2,4-DNT from the cartridge by passing 5 mL of acetonitrile through the sorbent.[11]

    • Collect the eluate in the vials.

  • Post-Elution:

    • The collected eluate can be concentrated further under a gentle stream of nitrogen if necessary. The sample is now ready for analysis.[11]

Protocol 2: Modified QuEChERS for 2,4-DNT in Soil Samples

This protocol is an adaptation of the QuEChERS method for the extraction of 2,4-DNT from soil.

1. Objective: To provide a quick and efficient extraction of 2,4-DNT from soil with simultaneous cleanup.

2. Materials and Reagents:

  • Homogenized soil sample

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

3. Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.[5]

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.[5]

  • Final Extract:

    • The resulting supernatant is the final extract, ready for analysis by GC-MS or HPLC. A solvent exchange step may be necessary depending on the analytical method.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample Soil or Water Sample homogenize Homogenization / Filtration sample->homogenize spike Spike with Internal Standard homogenize->spike extraction_method QuEChERS (Soil) or SPE (Water) spike->extraction_method cleanup Dispersive SPE (if QuEChERS) or Washing Step (if SPE) extraction_method->cleanup concentrate Concentration & Reconstitution cleanup->concentrate analysis GC-MS or HPLC-UV Analysis concentrate->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for 2,4-DNT analysis.

troubleshooting_logic start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No check_column Check Column Installation & Inlet Liner peak_shape->check_column Yes noise High Baseline/Ghost Peaks? recovery->noise No optimize_cleanup Optimize Sample Cleanup (SPE/QuEChERS) recovery->optimize_cleanup Yes clean_system Clean System Components & Check for Leaks noise->clean_system Yes end Issue Resolved noise->end No check_column->end use_is Use Matrix-Matched Standards or Isotopically Labeled IS optimize_cleanup->use_is use_is->end clean_system->end

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Optimizing 2,4-Dinitrotoluene (2,4-DNT) Biodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the biodegradation of 2,4-Dinitrotoluene (2,4-DNT).

Troubleshooting Guide

This guide addresses common issues encountered during 2,4-DNT biodegradation experiments.

Issue Potential Cause Recommended Solution
No or Slow Degradation Non-optimal temperature or pH.Optimize temperature and pH based on the specific microbial strain. For many common strains like Arthrobacter sp. and Pseudomonas sp., the optimal temperature is around 30°C and the optimal pH is approximately 7.0.[1][2][3] For some mixed cultures, the optimal temperature may be higher, around 37.5°C.[2]
High concentration of 2,4-DNT causing substrate inhibition.Reduce the initial concentration of 2,4-DNT. High concentrations of 2,4-DNT can be toxic to microorganisms and inhibit their growth and degradative activity.[4]
Presence of co-contaminants.The presence of other isomers, such as 2,6-DNT, can inhibit the biodegradation of 2,4-DNT.[4] Isolate the target compound or use a microbial consortium capable of degrading multiple isomers.
Insufficient microbial inoculum.Increase the initial concentration of the microbial culture. Ensure the inoculum is in the exponential growth phase.
Lack of essential nutrients.Ensure the growth medium contains all necessary macro and micronutrients. In some cases, the addition of a supplementary carbon source, such as ethanol or corn steep liquor, can enhance biodegradation.[5][6]
Accumulation of Intermediates Metabolic pathway bottleneck.The accumulation of intermediates such as 4-methyl-5-nitrocatechol (4M5NC) can be toxic to the microorganisms.[4] Consider using a co-culture or a genetically engineered strain with enhanced downstream metabolic pathways.
Incomplete degradation under anaerobic conditions.Anaerobic degradation can sometimes lead to the accumulation of amino-derivatives. A sequential anaerobic-aerobic process may be required for complete mineralization.[6][7]
Inconsistent Results Unpredictable microbial behavior after substrate replenishment.Microbial cultures can exhibit unpredictable lag phases or degradation rates upon re-exposure to the substrate.[8] Acclimatize the culture to the substrate over a longer period before initiating the experiment.
Plasmid loss.The genes responsible for 2,4-DNT degradation can sometimes be located on plasmids, which can be lost over successive generations. Periodically re-screen the culture for its degradation capabilities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH conditions for 2,4-DNT biodegradation?

A1: The optimal conditions are strain-dependent. However, for many commonly used bacteria, the optimal temperature is around 30°C and the pH is approximately 7.0.[1][2][3] It is crucial to perform an optimization study for your specific microbial strain or consortium.

Q2: Why is my microbial culture not degrading 2,4-DNT?

A2: Several factors could be at play. High concentrations of 2,4-DNT can be inhibitory.[4] The temperature and pH may not be optimal for your specific strain. Additionally, the presence of co-contaminants like 2,6-DNT can hinder the degradation process.[4] Ensure your culture medium is not nutrient-limited and that the inoculum size is adequate.

Q3: I observe the formation of a colored intermediate in my culture. What is it and is it harmful?

A3: Under aerobic conditions, the initial degradation of 2,4-DNT often leads to the formation of 4-methyl-5-nitrocatechol (4M5NC), which can be yellowish.[9] While this indicates that the initial enzymatic attack is occurring, the accumulation of 4M5NC can be toxic to the microorganisms and may inhibit further degradation.[4]

Q4: Can 2,4-DNT be degraded under anaerobic conditions?

A4: Yes, 2,4-DNT can be biodegraded under anaerobic conditions. The primary mechanism is the reduction of the nitro groups to amino groups, leading to the formation of intermediates like 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and eventually 2,4-diaminotoluene.[6] For complete mineralization, a subsequent aerobic treatment step is often necessary.[7]

Q5: Is it necessary to add a co-substrate for 2,4-DNT degradation?

A5: While some microorganisms can utilize 2,4-DNT as a sole source of carbon and nitrogen, the addition of a more readily available carbon source, such as ethanol or corn steep liquor, can often enhance the rate and efficiency of biodegradation.[5][6]

Quantitative Data on Optimal Conditions

The following tables summarize the optimal temperature and pH for 2,4-DNT biodegradation by different microorganisms as reported in the literature.

Table 1: Optimal Temperature for 2,4-DNT Biodegradation

Microorganism/ConsortiumOptimal Temperature (°C)
Arthrobacter sp.30[1][2]
Pseudomonas putida (for TNT)30[3][5]
Mixed Culture37.5[2]

Table 2: Optimal pH for 2,4-DNT Biodegradation

Microorganism/ConsortiumOptimal pH
Arthrobacter sp.~7.0[1][2]
Pseudomonas putida (for TNT)7.0[3][5]

Experimental Protocols

Protocol for Optimizing Temperature and pH for 2,4-DNT Biodegradation

This protocol outlines a general procedure for determining the optimal temperature and pH for the biodegradation of 2,4-DNT by a specific microbial strain in a batch experiment.

  • Prepare Inoculum:

    • Culture the desired microbial strain in a suitable growth medium until it reaches the mid-exponential phase.

    • Harvest the cells by centrifugation and wash them with a sterile phosphate buffer to remove any residual medium.

    • Resuspend the cells in a minimal salts medium (MSM) to a predetermined optical density (e.g., OD600 of 1.0).

  • Temperature Optimization:

    • Prepare a series of flasks containing MSM supplemented with a known concentration of 2,4-DNT (e.g., 50 mg/L).

    • Inoculate each flask with the prepared microbial suspension.

    • Incubate the flasks at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C) with constant shaking.

    • Withdraw samples at regular intervals and analyze the concentration of 2,4-DNT using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • The temperature that results in the fastest degradation rate is the optimum temperature.

  • pH Optimization:

    • Prepare a series of flasks containing MSM with 2,4-DNT, buffered to a range of different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

    • Inoculate each flask with the prepared microbial suspension.

    • Incubate the flasks at the previously determined optimal temperature with constant shaking.

    • Monitor the degradation of 2,4-DNT over time as described above.

    • The pH that yields the highest degradation rate is the optimum pH.

  • Data Analysis:

    • Plot the concentration of 2,4-DNT versus time for each temperature and pH value.

    • Calculate the degradation rate for each condition.

    • Identify the optimal temperature and pH that result in the maximum degradation rate.

Visualizations

Aerobic_Biodegradation_Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenase HMQ 2-Hydroxy-5-methylquinone MNC->HMQ Monooxygenase THT 2,4,5-Trihydroxytoluene HMQ->THT RingCleavage Ring Cleavage Products THT->RingCleavage Mineralization CO2 + H2O + NO2- RingCleavage->Mineralization Anaerobic_Biodegradation_Pathway DNT This compound A4NT 2-Amino-4-nitrotoluene DNT->A4NT Nitroreductase A2NT 4-Amino-2-nitrotoluene DNT->A2NT Nitroreductase DAT 2,4-Diaminotoluene A4NT->DAT Nitroreductase A2NT->DAT Nitroreductase Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization Experiments cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Temp Incubate at Various Temperatures Inoculum->Temp pH Incubate at Various pH Levels Inoculum->pH Media Prepare Buffered Media with 2,4-DNT Media->Temp Media->pH Sampling Collect Samples Periodically Temp->Sampling pH->Sampling HPLC Analyze 2,4-DNT Concentration (HPLC) Sampling->HPLC Data Determine Optimal Conditions HPLC->Data

References

Technical Support Center: Enhancing 2,4-DNT Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient removal of 2,4-Dinitrotoluene (2,4-DNT) from wastewater.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during 2,4-DNT removal experiments using Advanced Oxidation Processes (AOPs), bioremediation, and adsorption techniques.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective for degrading recalcitrant organic pollutants like 2,4-DNT. The most common AOPs include Fenton, photo-Fenton, and ozonation.

Frequently Asked Questions (FAQs):

  • Q1: What is the primary mechanism of 2,4-DNT degradation in AOPs? A1: The primary mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack the 2,4-DNT molecule. This leads to a series of oxidation reactions, breaking down the aromatic ring and ultimately mineralizing the compound into carbon dioxide, water, and inorganic nitrogen.[1]

  • Q2: Which AOP is most effective for 2,4-DNT removal? A2: The sono-photo-Fenton process has been shown to be highly effective, achieving 100% removal of 2,4-DNT under optimal conditions.[2][3][4][5] The effectiveness of other AOPs, such as the Fenton and photo-Fenton processes, is also well-documented.[1][6]

Troubleshooting Guide:

  • Q3: My Fenton/photo-Fenton experiment shows low 2,4-DNT degradation efficiency. What are the possible causes and solutions? A3:

    • Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5. At higher pH, iron precipitates as ferric hydroxide, reducing the availability of the catalyst.

      • Solution: Adjust the pH of the wastewater to the optimal range before adding the Fenton reagents.

    • Suboptimal Reagent Concentrations: An inappropriate ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) can limit the production of hydroxyl radicals. Excess H₂O₂ can scavenge •OH radicals, while insufficient H₂O₂ will limit the reaction.

      • Solution: Optimize the H₂O₂/Fe²⁺ molar ratio through preliminary experiments. A common starting point is a 10:1 molar ratio.

    • Presence of Scavengers: Other organic or inorganic compounds in the wastewater can compete for hydroxyl radicals, reducing the efficiency of 2,4-DNT degradation.

      • Solution: Characterize the wastewater to identify potential scavengers. Pre-treatment steps may be necessary to remove these interfering substances.

  • Q4: I am observing a rapid consumption of H₂O₂ without significant 2,4-DNT degradation. Why is this happening? A4: This could be due to the auto-decomposition of H₂O₂ or reactions with non-target compounds. High temperatures and pH values above 4.0 can accelerate H₂O₂ decomposition.

    • Solution: Control the reaction temperature and maintain the pH within the optimal range. Also, consider a step-wise addition of H₂O₂ to maintain a steady concentration throughout the reaction.

Bioremediation

Bioremediation utilizes microorganisms to break down 2,4-DNT into less toxic or non-toxic substances. This can be achieved under both aerobic and anaerobic conditions.

Frequently Asked Questions (FAQs):

  • Q5: Can 2,4-DNT be completely mineralized through bioremediation? A5: Yes, complete mineralization of 2,4-DNT to CO₂, water, and inorganic nitrogen is possible, particularly through aerobic degradation pathways.[7][8] Anaerobic processes typically reduce 2,4-DNT to amino-derivatives, which can then be further degraded aerobically.[9][10]

  • Q6: What are the common intermediates in the bioremediation of 2,4-DNT? A6: Under aerobic conditions, common intermediates include 4-methyl-5-nitrocatechol.[7][8] Under anaerobic conditions, 2,4-DNT is typically reduced to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and further to 2,4-diaminotoluene.[9][10]

Troubleshooting Guide:

  • Q7: My bioremediation experiment shows a long lag phase before 2,4-DNT degradation begins. How can I reduce this? A7:

    • Microbial Acclimation: The microbial consortium may require time to adapt to 2,4-DNT as a substrate.

      • Solution: Use a pre-acclimated inoculum from a site with a history of nitroaromatic contamination. Gradually increase the concentration of 2,4-DNT during the acclimation phase.

    • Nutrient Limitation: The growth and metabolic activity of the microorganisms may be limited by the lack of essential nutrients like nitrogen and phosphorus.

      • Solution: Supplement the medium with a source of nitrogen (e.g., ammonium chloride) and phosphorus (e.g., potassium phosphate) to achieve an optimal C:N:P ratio.

  • Q8: The degradation of 2,4-DNT has stalled or is incomplete. What could be the issue? A8:

    • Toxicity: High concentrations of 2,4-DNT can be toxic to the microorganisms. The presence of other isomers, such as 2,6-DNT, can also inhibit the degradation of 2,4-DNT.

      • Solution: Start with a lower initial concentration of 2,4-DNT and gradually increase it. If 2,6-DNT is present, a microbial consortium capable of degrading both isomers may be required.

    • Co-substrate Requirement: Some microbial strains may require a primary carbon source (co-substrate) to degrade 2,4-DNT.

      • Solution: Introduce a readily biodegradable co-substrate, such as ethanol or succinate, to stimulate microbial activity.[9][10]

    • pH Imbalance: Microbial activity is sensitive to pH. The accumulation of acidic intermediates can lower the pH and inhibit degradation.

      • Solution: Monitor and control the pH of the culture medium, maintaining it within the optimal range for the specific microbial consortium (typically near neutral).

Adsorption

Adsorption is a physical process where 2,4-DNT molecules are removed from the wastewater by adhering to the surface of an adsorbent material, most commonly granular activated carbon (GAC).

Frequently Asked Questions (FAQs):

  • Q9: How effective is granular activated carbon (GAC) for 2,4-DNT removal? A9: GAC is highly effective for adsorbing 2,4-DNT from water.[1][11] The adsorption capacity depends on the properties of the GAC, the concentration of 2,4-DNT, and the presence of other organic compounds.

  • Q10: What happens to the GAC after it becomes saturated with 2,4-DNT? A10: Saturated GAC needs to be regenerated or disposed of. Regeneration can be achieved through thermal or chemical processes, although this can be costly and may lead to some loss of adsorption capacity.[11]

Troubleshooting Guide:

  • Q11: I am experiencing premature breakthrough of 2,4-DNT in my GAC column. What is the cause? A11:

    • Improper Packing: Channeling can occur if the GAC is not packed uniformly in the column, leading to a shorter contact time.

      • Solution: Ensure the GAC is packed uniformly and that there are no voids or channels.

    • High Flow Rate: A high flow rate reduces the empty bed contact time (EBCT), not allowing sufficient time for adsorption to occur.

      • Solution: Optimize the flow rate to achieve the desired EBCT.

    • Competitive Adsorption: The presence of other organic compounds in the wastewater can compete with 2,4-DNT for adsorption sites on the GAC.

      • Solution: Pre-treat the wastewater to remove other organic contaminants before the GAC column.

  • Q12: The adsorption capacity of my regenerated GAC is significantly lower than that of virgin GAC. Why? A12:

    • Incomplete Regeneration: The regeneration process may not have completely removed all the adsorbed contaminants, leaving some active sites blocked.

      • Solution: Optimize the regeneration conditions (e.g., temperature, time, and regenerating agent).

    • Pore Structure Damage: High temperatures during thermal regeneration can damage the pore structure of the GAC, reducing its surface area.

      • Solution: Use a lower regeneration temperature or consider a chemical regeneration method.

Data Presentation: Comparison of 2,4-DNT Removal Methods

The following tables summarize quantitative data for different 2,4-DNT removal methods.

Table 1: Advanced Oxidation Processes

MethodInitial [2,4-DNT] (mg/L)Reagents/ConditionsReaction TimeRemoval Efficiency (%)Reference
Sono-photo-Fenton50nZVI, H₂O₂, UV, Ultrasound20 min100[2][3][4][5]
Photo-Fenton100Fe²⁺, H₂O₂, UV40 min100[1][6]
FentonNot SpecifiedFe²⁺, H₂O₂< 1 min (half-life)>90[2]
Ozonation (O₃/H₂O₂/UV)0.4 mMO₃, H₂O₂, UVNot SpecifiedHigh[12]

Table 2: Bioremediation

MethodInitial [2,4-DNT] (mg/L)Microorganism/ConditionsIncubation TimeRemoval Efficiency (%)Reference
Anaerobic/AerobicNot SpecifiedImmobilized microbial filterNot Specified>99[9][10]
Aerobic20Freshwater microorganisms27-43 daysNear complete[12][13]
Aerobic100Pseudomonas sp.Not SpecifiedStoichiometric nitrite release[7][8]

Table 3: Adsorption

AdsorbentInitial [2,4-DNT] (µg/L)Adsorption CapacityContact TimeRemoval Efficiency (%)Reference
Granular Activated Carbon (GAC)0.089Not SpecifiedNot SpecifiedHigh[1]
Filtrasorb 400 (GAC)25-120 (mg/L)~300 mg/g> 3 daysNot Specified[11]
Filtrasorb 300 (GAC)25-120 (mg/L)~210-250 mg/g> 3 daysNot Specified[11]

Experimental Protocols

This section provides detailed methodologies for key 2,4-DNT removal experiments.

Protocol for Photo-Fenton Degradation of 2,4-DNT

Objective: To determine the efficiency of the photo-Fenton process for the degradation of 2,4-DNT in an aqueous solution.

Materials:

  • This compound (2,4-DNT)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Photoreactor with a UV lamp (e.g., 254 nm)

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical instrument for 2,4-DNT quantification (e.g., HPLC)

Procedure:

  • Prepare a stock solution of 2,4-DNT (e.g., 1000 mg/L) in deionized water.

  • Prepare a working solution of the desired initial concentration of 2,4-DNT (e.g., 100 mg/L) by diluting the stock solution.

  • Adjust the pH of the working solution to the desired value (e.g., 3.0) using H₂SO₄ or NaOH.

  • Add the ferrous sulfate catalyst to the solution to achieve the desired Fe²⁺ concentration (e.g., 15 mg/L) and stir until dissolved.

  • Place the solution in the photoreactor and turn on the magnetic stirrer.

  • Turn on the UV lamp and allow the temperature to stabilize.

  • Initiate the reaction by adding the required volume of H₂O₂ to achieve the desired concentration (e.g., 75 mg/L).

  • Collect samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 40 minutes).

  • Quench the reaction in the collected samples immediately by adding a small amount of a radical scavenger (e.g., sodium sulfite) or by raising the pH.

  • Analyze the samples for the remaining concentration of 2,4-DNT using an appropriate analytical method.

Protocol for Aerobic Bioremediation of 2,4-DNT

Objective: To evaluate the aerobic biodegradation of 2,4-DNT by a microbial consortium.

Materials:

  • This compound (2,4-DNT)

  • Microbial inoculum (e.g., activated sludge from a wastewater treatment plant or a pure culture known to degrade nitroaromatics)

  • Mineral salts medium (MSM)

  • Erlenmeyer flasks

  • Shaking incubator

  • Analytical instrument for 2,4-DNT and nitrite quantification (e.g., HPLC, spectrophotometer)

Procedure:

  • Prepare the Mineral Salts Medium (MSM) containing essential nutrients for microbial growth.

  • Prepare a stock solution of 2,4-DNT in a suitable solvent (e.g., acetone) at a high concentration.

  • Dispense the MSM into a series of Erlenmeyer flasks.

  • Spike the flasks with the 2,4-DNT stock solution to achieve the desired initial concentration (e.g., 50 mg/L). Allow the solvent to evaporate if necessary.

  • Inoculate the flasks with the microbial culture (e.g., 5% v/v). Include a sterile control flask without inoculum.

  • Incubate the flasks in a shaking incubator at a suitable temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Collect samples aseptically at regular time intervals (e.g., 0, 1, 3, 5, 7 days).

  • Analyze the samples for the concentration of 2,4-DNT and the formation of nitrite to monitor the degradation process.

Protocol for Batch Adsorption of 2,4-DNT onto Granular Activated Carbon (GAC)

Objective: To determine the adsorption capacity of GAC for 2,4-DNT.

Materials:

  • This compound (2,4-DNT)

  • Granular Activated Carbon (GAC)

  • Erlenmeyer flasks with stoppers

  • Shaker

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for 2,4-DNT quantification (e.g., HPLC)

Procedure:

  • Wash the GAC with deionized water to remove fines and dry it in an oven at 105°C overnight.

  • Prepare a stock solution of 2,4-DNT (e.g., 1000 mg/L) in deionized water.

  • Prepare a series of working solutions with different initial concentrations of 2,4-DNT (e.g., 10, 20, 50, 100 mg/L).

  • Add a fixed amount of GAC (e.g., 0.1 g) to a series of Erlenmeyer flasks.

  • Add a fixed volume of each working solution (e.g., 100 mL) to the flasks.

  • Seal the flasks and place them on a shaker at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After shaking, allow the GAC to settle.

  • Withdraw a sample from the supernatant and filter it through a syringe filter.

  • Analyze the filtrate for the final concentration of 2,4-DNT.

  • Calculate the amount of 2,4-DNT adsorbed per unit mass of GAC (q_e) using the mass balance equation.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_AOP cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 2,4-DNT Wastewater adjust_pH Adjust pH prep_solution->adjust_pH add_reagents Add AOP Reagents (e.g., Fenton's) adjust_pH->add_reagents react Initiate Reaction (e.g., UV irradiation) add_reagents->react sampling Collect Samples at Intervals react->sampling quench Quench Reaction sampling->quench analysis Analyze 2,4-DNT Concentration quench->analysis

Caption: General experimental workflow for Advanced Oxidation Processes (AOPs).

Experimental_Workflow_Bioremediation cluster_setup Setup cluster_incubation Incubation cluster_monitoring Monitoring prep_medium Prepare Mineral Salts Medium spike_dnt Spike with 2,4-DNT prep_medium->spike_dnt inoculate Inoculate with Microbial Culture spike_dnt->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sampling Aseptic Sampling at Intervals incubate->sampling analysis Analyze 2,4-DNT and Metabolite Concentration sampling->analysis

Caption: Experimental workflow for a typical bioremediation study.

Degradation Pathway

Degradation_Pathway_Aerobic_Bioremediation DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenase Intermediates Further Intermediates MNC->Intermediates Monooxygenase Mineralization CO₂ + H₂O + NO₂⁻ Intermediates->Mineralization

Caption: Simplified aerobic bioremediation pathway of 2,4-DNT.

References

Strategies to minimize isomer impurities during 2,4-DNT production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isomer impurities during the synthesis of 2,4-dinitrotoluene (2,4-DNT).

Troubleshooting Guide

Issue: High levels of 2,6-DNT and other unwanted isomers in the final product.

Possible Cause 1: Direct Dinitration of Toluene

Direct dinitration of toluene using mixed acids (a combination of nitric and sulfuric acids) typically yields a mixture of isomers, with the 2,4-DNT to 2,6-DNT ratio being approximately 80:20.[1] The formation of other isomers such as 2,3-DNT, 3,4-DNT, 2,5-DNT, and 3,5-DNT also occurs, albeit in smaller quantities.

Solution: Two-Step Nitration Strategy

To achieve a higher purity of 2,4-DNT, a two-step nitration process is recommended. This involves the mononitration of toluene, followed by the separation of the desired p-nitrotoluene intermediate, and its subsequent dinitration.[2] Nitration of isolated p-nitrotoluene can yield 2,4-DNT with a purity of up to 96%.[1]

Issue: Inconsistent isomer ratios between batches.

Possible Cause 2: Poor Control of Reaction Temperature

The temperature during the nitration reaction significantly influences the isomer distribution. Inconsistent temperature control can lead to variability in the final product composition. Lowering the reaction temperature during dinitration has been shown to improve the 2,4-DNT/2,6-DNT isomer ratio.[3] For instance, using sub-zero temperatures during nitration can favor the formation of the 2,4-DNT isomer.

Solution: Strict Temperature Monitoring and Control

  • Mononitration: Maintain a reaction temperature below 30°C during the addition of the mixed acid to toluene to prevent the formation of dinitro- and trinitrotoluene byproducts.

  • Dinitration: For the second nitration step (from p-nitrotoluene to 2,4-DNT), precise temperature control is also crucial. A study on a continuous nitration process found that lowering the reaction temperature in the dinitration stage by 1°C improved the 2,4-DNT/2,6-DNT isomer ratio.[3]

Issue: Difficulty in removing residual isomers after synthesis.

Possible Cause 3: Inefficient Purification Method

Standard purification techniques like simple crystallization or distillation may not be sufficient to separate the closely related DNT isomers effectively.

Solution: Selective Crystallization with Sulfuric Acid

A highly effective method for purifying 2,4-DNT is selective crystallization from aqueous sulfuric acid. This process involves dissolving the crude DNT isomer mixture in hot (50-90°C) 65-90 wt% aqueous sulfuric acid, followed by cooling to 25°C or less. This causes the preferential crystallization of high-purity 2,4-DNT, while the other isomers remain in the acid solution.[4][5] This method has been demonstrated to increase the purity of 2,4-DNT to over 98%.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution in a standard dinitration of toluene?

A1: The direct dinitration of toluene generally produces a mixture where 2,4-DNT is the major product, but a significant amount of 2,6-DNT is also formed. A common distribution is approximately 75-80% 2,4-DNT and 15-20% 2,6-DNT.[1] The mixture also contains smaller amounts of other isomers, including 2,3-DNT, 3,4-DNT, 2,5-DNT, and 3,5-DNT, which collectively make up about 5% of the technical grade DNT.[6][7]

Q2: How can I completely avoid the formation of 2,6-DNT?

A2: While completely avoiding the formation of 2,6-DNT during direct dinitration is challenging, its presence can be minimized by employing a two-step synthesis. This involves first nitrating toluene to mononitrotoluene, separating the p-nitrotoluene isomer, and then nitrating this intermediate to 2,4-DNT.[2] This method significantly reduces the formation of 2,6-DNT.

Q3: Are there alternative nitrating agents that can improve the 2,4-DNT/2,6-DNT ratio?

A3: Yes, research has shown that using alternative nitrating systems can improve isomer selectivity. For example, using dinitrogen pentoxide (N2O5) in dichloromethane has been found to suppress the formation of meta-substituted nitrotoluenes.

Q4: What analytical methods are suitable for determining the isomer ratio in my DNT product?

A4: The most common and effective analytical methods for separating and quantifying DNT isomers are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[6][7] GC is often coupled with various detectors, such as a flame ionization detector (FID) or a mass spectrometer (MS), for accurate identification and quantification.

Data Presentation

Table 1: Typical Isomer Distribution in Technical Grade Dinitrotoluene (DNT)

IsomerAbbreviationPercentage in Mixture (%)
This compound2,4-DNT~75-80
2,6-Dinitrotoluene2,6-DNT~15-20
2,3-Dinitrotoluene2,3-DNT~1-2
3,4-Dinitrotoluene3,4-DNT~1-5
2,5-Dinitrotoluene2,5-DNT<1
3,5-Dinitrotoluene3,5-DNT<1

Table 2: Effect of Synthesis and Purification Methods on 2,4-DNT Purity

MethodStarting MaterialKey ParametersResulting 2,4-DNT PurityReference
Direct DinitrationTolueneMixed Acid (HNO₃/H₂SO₄)~80% (in an 80:20 mix with 2,6-DNT)[1]
Two-Step Nitrationp-NitrotolueneMixed Acid (HNO₃/H₂SO₄)96%[1]
Sulfuric Acid CrystallizationDNT Isomer Mixture65-90% H₂SO₄, cool to <25°C>98%[4]
Optimized Continuous NitrationTolueneLowering dinitration temp by 1°C80.1% (in an 80.1:19.9 mix with 2,6-DNT)[3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of High-Purity 2,4-DNT

Step 1: Mononitration of Toluene

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, place the desired amount of toluene.

  • Cool the flask in an ice-water bath.

  • With vigorous stirring, slowly add the mixed acid to the toluene, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for a couple of hours.

  • Separate the organic layer containing the mononitrotoluene (MNT) isomers from the acid layer using a separatory funnel.

  • Wash the organic layer with dilute sodium carbonate or sodium bicarbonate solution, followed by water, to neutralize and remove any remaining acid.

Step 2: Separation of p-Nitrotoluene by Fractional Crystallization

  • Place the dried MNT mixture in a freezer at approximately -20°C.[8]

  • The p-nitrotoluene will solidify, while the o-nitrotoluene will remain liquid.

  • Separate the solid p-nitrotoluene from the liquid o-nitrotoluene by filtration using a pre-cooled Büchner funnel.[8]

  • The collected p-nitrotoluene crystals can be further purified by recrystallization from a minimal amount of cold petroleum ether or methanol.

Step 3: Dinitration of p-Nitrotoluene

  • In a clean, dry flask, place the purified p-nitrotoluene.

  • Prepare a fresh nitrating mixture as in Step 1.

  • Slowly add the nitrating mixture to the p-nitrotoluene while maintaining careful temperature control.

  • After the reaction is complete, the crude 2,4-DNT is isolated, washed with water and a neutralizing agent, and dried.

Protocol 2: Purification of 2,4-DNT by Sulfuric Acid Crystallization

  • In a suitable reaction vessel, heat an aqueous solution of 65-90 wt% sulfuric acid to a temperature between 50°C and 90°C.[4][5]

  • Add the crude DNT isomer mixture to the hot acid with agitation until the acid phase is substantially saturated with the DNT isomers.[4] An excess of the DNT mixture can be used, which will form a separate organic phase.[5]

  • Separate the hot aqueous acid phase from any undissolved organic material.

  • Cool the sulfuric acid phase to a temperature of 40°C or less, preferably 25°C or less, to induce the crystallization of 2,4-DNT.[4][5]

  • Collect the precipitated, substantially pure 2,4-DNT crystals by filtration.

  • Wash the crystals with water to remove any residual sulfuric acid and dry them.

Visualizations

Nitration_Pathway Nitration Pathway of Toluene to DNT Isomers Toluene Toluene MNT_mix Mononitrotoluene Mixture (o-, p-, m-) Toluene->MNT_mix Nitration (HNO3/H2SO4) DNT_mix Dinitrotoluene Mixture Toluene->DNT_mix Direct Dinitration p_MNT p-Nitrotoluene (Separated) MNT_mix->p_MNT Separation o_MNT o-Nitrotoluene MNT_mix->o_MNT DNT_24 High-Purity 2,4-DNT p_MNT->DNT_24 Nitration DNT_26 2,6-DNT o_MNT->DNT_26 Nitration DNT_mix->DNT_24 DNT_mix->DNT_26 DNT_other Other DNT Isomers DNT_mix->DNT_other

Caption: Two-step vs. direct nitration of toluene.

Purification_Workflow Purification of 2,4-DNT via Sulfuric Acid Crystallization cluster_process Experimental Steps start Crude DNT Isomer Mixture dissolve Dissolve in hot H2SO4 (65-90%, 50-90°C) start->dissolve separate Separate aqueous acid phase dissolve->separate cool Cool to <25°C separate->cool filtrate Filter to collect crystals cool->filtrate end High-Purity 2,4-DNT Crystals filtrate->end waste Mother Liquor (contains other isomers) filtrate->waste

Caption: Workflow for 2,4-DNT purification.

References

Technical Support Center: Phytoremediation of 2,4-Dinitrotoluene (2,4-DNT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the phytoremediation of 2,4-Dinitrotoluene (2,4-DNT).

Troubleshooting Guide

This guide addresses common issues encountered during phytoremediation experiments involving 2,4-DNT.

Problem/Observation Potential Cause Troubleshooting Steps & Recommendations
High plant mortality or severe signs of phytotoxicity (chlorosis, necrosis, stunted growth) at low 2,4-DNT concentrations. High bioavailability of 2,4-DNT in the soil.- Assess Soil Properties: 2,4-DNT toxicity is inversely correlated with soil organic matter content.[1] Soils with low organic matter and clay content, such as sandy loams, may increase the bioavailability and toxicity of 2,4-DNT.[1] Consider amending the soil with organic matter (e.g., compost, biochar) to increase sorption and reduce bioavailability. - pH Adjustment: Soil pH can influence the availability of 2,4-DNT. Monitor and adjust the soil pH to a range suitable for the selected plant species, which may also affect contaminant availability. - Plant Species Selection: The selected plant species may be highly sensitive to 2,4-DNT. Refer to the Phytotoxicity Data for Various Plant Species table below to select a more tolerant species. White spruce, for example, has shown higher tolerance compared to species like field locoweed.[2][3]
Low or no uptake of 2,4-DNT by the plants. - Low bioavailability of 2,4-DNT. - Inefficient plant uptake mechanisms.- Enhance Bioavailability: While high bioavailability can cause toxicity, very low bioavailability will limit uptake. The addition of surfactants or biosurfactants can help desorb 2,4-DNT from soil particles, making it more available for plant uptake. - Rhizosphere Stimulation: The microbial community in the rhizosphere plays a crucial role in the degradation and uptake of 2,4-DNT.[2] Inoculating the soil with 2,4-DNT-degrading bacteria, such as strains of Pseudomonas or Burkholderia, can enhance remediation efficiency.[4] Plant-bacterium combinations have shown accelerated cleanup of contaminated soil.[5]
Successful initial uptake of 2,4-DNT, but the plant dies before significant degradation occurs. Accumulation of toxic metabolites.- Investigate Metabolites: The degradation products of 2,4-DNT, such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, can be more toxic than the parent compound.[2][6] Analyze plant tissues for these metabolites. - Utilize Genetically Modified Plants: Consider using transgenic plants that express microbial enzymes capable of further degrading these toxic intermediates.[7] For instance, modified rice plants have been shown to completely degrade 2,4-DNT into non-toxic substances.[7]
Inconsistent or non-reproducible results across experimental replicates. - Heterogeneous contamination of the soil. - Variations in experimental conditions.- Homogenize Soil: Thoroughly mix the contaminated soil before distributing it into experimental pots to ensure a uniform concentration of 2,4-DNT. - Control Environmental Factors: Maintain consistent conditions for all replicates, including light intensity, temperature, watering regime, and humidity. Factors like temperature can significantly affect the degradation rate of nitroaromatic compounds.[2]

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the phytoremediation of 2,4-DNT?

The primary challenges include:

  • Phytotoxicity: 2,4-DNT is toxic to many plant species, which can inhibit growth and reduce the efficiency of remediation.[1][2] The toxicity can vary significantly depending on the plant species and soil type.[1][3]

  • Formation of Toxic Metabolites: The initial degradation products of 2,4-DNT can be more toxic than the original compound, potentially harming the plant and soil microorganisms.[2][6]

  • Low Bioavailability: In soils with high organic matter, 2,4-DNT can be strongly sorbed to soil particles, making it less available for plant uptake.[1]

  • Slow Process: Phytoremediation is generally a slower process compared to conventional physical and chemical methods.[5]

2. Which plant species are most effective for the phytoremediation of 2,4-DNT?

Several plant species have shown potential for 2,4-DNT phytoremediation. Tolerant species that can establish in contaminated soil include hemp, flax, sunflower, and mustard.[2] White spruce has demonstrated high tolerance with a median effective concentration (EC50) of 130.8 mg kg⁻¹.[2][3] Genetically modified plants, such as transgenic rice, have been developed to completely degrade 2,4-DNT.[7]

3. What is the role of rhizosphere microorganisms in 2,4-DNT phytoremediation?

The rhizosphere, the soil region directly influenced by plant roots, harbors a diverse microbial community that is critical for the breakdown of organic contaminants.[2] Plant roots release exudates that can stimulate the growth and activity of microbes capable of degrading 2,4-DNT.[8] Inoculating plants with specific 2,4-DNT-degrading bacteria can significantly enhance the rate of remediation.[4]

4. Can 2,4-DNT be completely mineralized by plants?

While some plants can take up and transform 2,4-DNT, complete mineralization to harmless substances like CO2 and H2O by plants alone is often limited.[5] However, genetically engineered plants expressing microbial degradation pathways have shown the ability to completely degrade 2,4-DNT.[7] The synergistic action of plants and their associated rhizosphere microbes can also lead to more complete degradation.

5. How can I enhance the efficiency of 2,4-DNT phytoremediation in my experiments?

Several strategies can be employed to enhance efficiency:

  • Plant Selection: Choose a plant species with known tolerance to 2,4-DNT and high biomass production.

  • Bioaugmentation: Introduce beneficial microorganisms (bacteria or fungi) known to degrade 2,4-DNT into the soil.

  • Biostimulation: Amend the soil with nutrients or other substances that stimulate the growth and activity of the native microbial population.

  • Genetic Engineering: Utilize transgenic plants specifically designed for the enhanced uptake and degradation of 2,4-DNT.[7]

  • Soil Amendments: Modify soil properties, such as pH and organic matter content, to optimize plant growth and contaminant bioavailability.

Quantitative Data

Table 1: Phytotoxicity of this compound (2,4-DNT) to Various Plant Species
Plant SpeciesCommon NameSoil TypeEC50 (mg kg⁻¹) for Shoot Dry MassReference
Medicago sativaAlfalfaSassafras sandy loam8[1]
Teller sandy loam10[1]
Webster clay loam40[1]
Echinochloa crusgalliBarnyard GrassSassafras sandy loam23[1]
Teller sandy loam44[1]
Webster clay loam229[1]
Lolium perennePerennial RyegrassSassafras sandy loam11[1]
Teller sandy loam12[1]
Webster clay loam80[1]
Picea glaucaWhite SpruceSub-Arctic soil130.8[2][3]
Oxytropis campestrisField LocoweedSub-Arctic soil0.38[2][3]
Calamagrostis canadensisBluejoint GrassSub-Arctic soil10.5 (Fresh Mass)[3]
Polemonium pulcherrimumJacob's LadderSub-Arctic soil2.8 (Fresh Mass)[3]
Table 2: Efficacy of 2,4-DNT Phytoremediation by Different Plant Systems
Plant SystemContaminant ConcentrationDurationRemoval/Degradation EfficiencyReference
Transgenic Rice (DSR1 and DSR2 lines)50 mg kg⁻¹ in soil30 days100% removal from soil[7]
Wild Type Rice50 mg kg⁻¹ in soil30 days16.3% removal from soil[7]
Nicotiana tabacum inoculated with Pseudomonas putida KT.DNT1 mM and 1.5 mM in soil14 days98% and ~93% degradation, respectively[4]
Hemp, Flax, Sunflower, Mustard200 mg L⁻¹ in hydroponics-Survived, indicating tolerance[6]

Experimental Protocols

Protocol for Analysis of 2,4-DNT in Soil and Plant Tissues by HPLC

This protocol outlines the extraction and analysis of 2,4-DNT from soil and plant samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • 2,4-DNT analytical standard

  • Sonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 column

Procedure:

A. Soil Sample Extraction:

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 5 g of the homogenized soil into a glass centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Sonicate the mixture for 18 hours.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

  • Carefully collect the supernatant (acetonitrile extract).

  • Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

B. Plant Tissue Extraction:

  • Thoroughly wash the harvested plant material with deionized water to remove any adhering soil particles.

  • Separate the plant into roots and shoots, if required.

  • Freeze-dry the plant material and then grind it into a fine powder.

  • Weigh 1 g of the powdered plant tissue into a glass centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Homogenize the sample using a tissue homogenizer.

  • Follow steps 4-7 from the soil sample extraction procedure.

C. HPLC Analysis:

  • Set up the HPLC system with a C18 column.

  • The mobile phase can be a gradient of acetonitrile and water. A typical starting condition is 50:50 (v/v) acetonitrile:water.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 20 µL of the filtered extract into the HPLC system.

  • Quantify the concentration of 2,4-DNT by comparing the peak area to a calibration curve prepared from the 2,4-DNT analytical standard.

Protocol for Assessing Phytotoxicity of 2,4-DNT

This protocol describes a standard method to evaluate the toxicity of 2,4-DNT to plants.

Materials:

  • Test plant seeds

  • Pots or containers for planting

  • Uncontaminated control soil

  • 2,4-DNT

  • Acetone (as a solvent for spiking)

  • Fume hood

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Prepare a stock solution of 2,4-DNT in acetone.

  • In a fume hood, spike the soil with different concentrations of 2,4-DNT by adding the stock solution and mixing thoroughly. Allow the acetone to evaporate completely. Prepare an untreated control soil with only acetone added and evaporated.

  • Fill the pots with the spiked and control soils.

  • Sow a predetermined number of seeds in each pot.

  • Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Water the plants as needed, ensuring consistent moisture levels across all treatments.

  • After a specified period (e.g., 21 or 28 days), record the following parameters:

    • Germination Rate (%): Count the number of seeds that have germinated in each pot.

    • Biomass: Harvest the shoots and roots separately. Measure the fresh weight, then dry them in an oven at 70°C until a constant weight is achieved to determine the dry weight.

    • Root and Shoot Length: Measure the length of the longest root and the shoot of each plant.

    • Visual Symptoms: Record any visible signs of toxicity, such as chlorosis, necrosis, or growth inhibition.

  • Calculate the EC50 (the concentration that causes a 50% reduction in a measured parameter, such as biomass) using appropriate statistical software.

Protocol for Rhizosphere Microbial Community Analysis

This protocol outlines the collection of rhizosphere soil and subsequent analysis of the microbial community.

Materials:

  • Shovel, sterile spatulas, and brushes

  • Sterile phosphate-buffered saline (PBS)

  • Sterile centrifuge tubes

  • DNA extraction kit for soil

  • PCR reagents and primers for 16S rRNA gene amplification

  • Next-generation sequencing platform

Procedure:

  • Carefully excavate the entire plant with its root system intact.

  • Gently shake the root system to remove loosely adhering bulk soil.

  • The soil that remains tightly adhered to the roots is the rhizosphere soil.

  • To collect the rhizosphere soil, place the roots in a sterile tube containing PBS and vortex vigorously.

  • Alternatively, use a sterile brush to remove the rhizosphere soil from the roots into a sterile container.

  • Centrifuge the soil suspension to pellet the rhizosphere soil and microbial cells.

  • Extract total DNA from the rhizosphere soil sample using a commercial soil DNA extraction kit, following the manufacturer's instructions.

  • Amplify the 16S rRNA gene from the extracted DNA using universal primers.

  • Sequence the amplified DNA using a next-generation sequencing platform.

  • Analyze the sequencing data using bioinformatics tools to determine the composition and diversity of the microbial community in the rhizosphere.

Visualizations

G cluster_soil Soil Compartment cluster_plant Plant System cluster_root Root Zone cluster_shoot Shoot System 2_4_DNT_soil This compound (2,4-DNT) Uptake Uptake by Roots 2_4_DNT_soil->Uptake Absorption Rhizosphere Rhizosphere Degradation (Microbial Activity) 2_4_DNT_soil->Rhizosphere Microbial Action Translocation Translocation to Shoots Uptake->Translocation Metabolism Metabolic Transformation Translocation->Metabolism Aminonitrotoluenes 2-Amino-4-nitrotoluene & 4-Amino-2-nitrotoluene (More Toxic) Metabolism->Aminonitrotoluenes Reduction Conjugation Conjugation (Detoxification) Metabolism->Conjugation Diaminotoluene 2,4-Diaminotoluene (Less Toxic) Aminonitrotoluenes->Diaminotoluene Further Reduction Ring_Cleavage Ring Cleavage Products (Further Degradation) Diaminotoluene->Ring_Cleavage

Caption: Degradation pathway of 2,4-DNT in a plant system.

G Start Start: Contaminated Site Assessment Site_Characterization Site Characterization (Soil analysis, 2,4-DNT concentration) Start->Site_Characterization Plant_Selection Plant Species Selection (Tolerance, Biomass) Site_Characterization->Plant_Selection Experimental_Setup Experimental Setup (Pot/Field Study, Controls) Plant_Selection->Experimental_Setup Planting Planting and Growth Experimental_Setup->Planting Monitoring Monitoring (Plant health, Soil conditions) Planting->Monitoring Monitoring->Planting Iterative Growth Period Sampling Periodic Sampling (Soil, Plant tissues) Monitoring->Sampling Analysis Sample Analysis (HPLC for 2,4-DNT and metabolites) Sampling->Analysis Data_Evaluation Data Evaluation (Removal efficiency, Phytotoxicity) Analysis->Data_Evaluation End End: Conclusion and Reporting Data_Evaluation->End

Caption: General experimental workflow for a 2,4-DNT phytoremediation study.

G cluster_plant Plant Factors cluster_soil Soil & Contaminant Factors cluster_environmental Environmental & Microbial Factors Phytoremediation_Efficiency Phytoremediation Efficiency of 2,4-DNT Plant_Species Plant Species (Genetics, Tolerance) Plant_Species->Phytoremediation_Efficiency Plant_Age Plant Age & Development Stage Plant_Age->Phytoremediation_Efficiency Root_Architecture Root Architecture Root_Architecture->Phytoremediation_Efficiency Transpiration_Rate Transpiration Rate Transpiration_Rate->Phytoremediation_Efficiency Soil_Properties Soil Properties (pH, Organic Matter, Texture) Soil_Properties->Phytoremediation_Efficiency DNT_Concentration 2,4-DNT Concentration DNT_Concentration->Phytoremediation_Efficiency Contaminant_Bioavailability Contaminant Bioavailability Contaminant_Bioavailability->Phytoremediation_Efficiency Environmental_Conditions Environmental Conditions (Temp, Light, Moisture) Environmental_Conditions->Phytoremediation_Efficiency Rhizosphere_Microbiome Rhizosphere Microbiome Rhizosphere_Microbiome->Phytoremediation_Efficiency

References

Technical Support Center: Enhancing Microbial Degradation of 2,4-DNT with Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of 2,4-Dinitrotoluene (2,4-DNT) enhanced by surfactants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Question 1: Why is the degradation of 2,4-DNT slow or incomplete, even with the addition of surfactants?

Answer: Slow or incomplete degradation can be attributed to several factors:

  • Suboptimal Surfactant Concentration: The concentration of the surfactant is critical. While surfactants increase the bioavailability of 2,4-DNT, concentrations that are too high can be toxic to the microbial consortium or may lead to the formation of micelles that sequester the 2,4-DNT, making it less available to the microorganisms.[1] It is crucial to determine the optimal surfactant concentration, which is typically near its critical micelle concentration (CMC).

  • Inappropriate pH and Temperature: Microbial activity is highly dependent on pH and temperature. The optimal pH for the degradation of 2,4-DNT by many bacterial strains is around 7.0. Deviations from the optimal temperature range of the specific microbial culture can significantly reduce enzymatic activity and, consequently, the degradation rate.

  • Nutrient Limitation: The bioremediation medium may lack essential nutrients for microbial growth and metabolism. Ensure the medium is supplemented with adequate sources of carbon, nitrogen, and phosphorus. Some bacterial strains cannot utilize 2,4-DNT as a sole carbon or nitrogen source and require additional supplements.[2]

  • Toxicity of Metabolites: Intermediary metabolites formed during the degradation of 2,4-DNT can be toxic to the microorganisms, inhibiting further degradation.

  • Low Bioavailability: Even with surfactants, 2,4-DNT may still be strongly adsorbed to the soil matrix, limiting its availability to the microorganisms. The type of soil and the age of the contamination can influence the strength of this adsorption.

Question 2: I'm observing a decrease in microbial population after introducing the surfactant. What could be the cause?

Answer: A decline in the microbial population after surfactant addition is likely due to:

  • Surfactant Toxicity: Many surfactants, especially at high concentrations, can be toxic to microorganisms by disrupting cell membranes.[1] It is essential to perform toxicity assays to determine the tolerance of your specific microbial consortium to the chosen surfactant.

  • Shock Loading: A sudden introduction of a high concentration of surfactant can cause osmotic shock to the microbial cells, leading to a population decline. A gradual acclimatization of the culture to increasing concentrations of the surfactant is recommended.

  • Inappropriate Surfactant Type: The choice of surfactant is crucial. Biosurfactants like rhamnolipids are often preferred as they are generally less toxic and more biodegradable than synthetic surfactants.

Question 3: The degradation of 2,4-DNT starts but then plateaus. What is happening?

Answer: A plateau in the degradation curve can indicate several issues:

  • Nutrient Depletion: The initial nutrients in the medium may have been consumed, limiting further microbial growth and degradation activity. Replenishing the limiting nutrient may restart the degradation process.

  • Accumulation of Inhibitory Byproducts: As 2,4-DNT is degraded, inhibitory intermediates may accumulate to toxic levels, halting the degradation process. Identifying these metabolites and the metabolic pathway can help in devising strategies to overcome this inhibition.

  • Oxygen Limitation: In aerobic degradation processes, oxygen can become a limiting factor, especially in dense soil slurries. Ensure adequate aeration of the bioreactor.

  • Changes in pH: Microbial metabolism can alter the pH of the medium, potentially shifting it to a suboptimal range for the degrading enzymes. Monitoring and controlling the pH of the system is important.

Frequently Asked Questions (FAQs)

Q1: What is the role of surfactants in the microbial degradation of 2,4-DNT?

A1: Surfactants enhance the microbial degradation of 2,4-DNT primarily by increasing its bioavailability. 2,4-DNT is a hydrophobic compound with low water solubility, which limits its accessibility to microorganisms in soil and water. Surfactants, which are amphiphilic molecules, reduce the surface tension at the soil-water and water-contaminant interfaces. This action helps to desorb 2,4-DNT from soil particles and increase its apparent solubility in the aqueous phase, making it more accessible for microbial uptake and degradation.

Q2: What type of surfactant is best for enhancing 2,4-DNT degradation?

A2: While various surfactants can be used, biosurfactants, particularly rhamnolipids produced by Pseudomonas aeruginosa, have shown great promise. Rhamnolipids are biodegradable, generally have lower toxicity to microorganisms compared to many synthetic surfactants, and can be produced in situ by the degrading bacteria themselves. The choice of surfactant should also consider the specific microbial strain being used and the soil characteristics.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Micelles are aggregates of surfactant molecules that can encapsulate hydrophobic compounds like 2,4-DNT, significantly increasing their apparent solubility in water. Operating at or slightly above the CMC is often optimal for enhancing biodegradation, as it maximizes the solubilization of 2,4-DNT. However, significantly exceeding the CMC can sometimes lead to inhibition, as the 2,4-DNT can become trapped within the micelles and less available to the microorganisms.[1] The CMC of rhamnolipids can vary depending on factors such as pH, temperature, and the presence of salts.

Q4: Can the surfactant itself be used as a carbon source by the microorganisms?

A4: Yes, some microorganisms can utilize the surfactant as a carbon source. This can be both an advantage and a disadvantage. If the surfactant is used as a preferential carbon source, the degradation of 2,4-DNT may be delayed until the surfactant is depleted. However, if the surfactant is co-metabolized with 2,4-DNT, it can support a larger and more active microbial population, potentially leading to a higher overall degradation rate.

Q5: How can I monitor the degradation of 2,4-DNT and the growth of the microbial population?

A5: The degradation of 2,4-DNT is typically monitored by measuring its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[3][4][5][6] Microbial growth in a soil slurry can be monitored using several methods, including:

  • Plate Counting (Colony Forming Units - CFU): This method estimates the number of viable cells.

  • Spectrophotometry (Optical Density - OD): This provides a quick measure of total biomass in liquid cultures, but can be challenging in soil slurries due to interference from soil particles.

  • Protein Measurement: Total protein content can be correlated to microbial biomass.

  • Phospholipid Fatty Acid (PLFA) Analysis: This technique can provide information about the viable microbial biomass and the community structure.

Data Presentation

Table 1: Effect of Rhamnolipid Biosurfactant on 2,4-DNT Degradation by Pseudomonas aeruginosa

TreatmentInitial 2,4-DNT Conc. (mg/L)Rhamnolipid Conc. (mg/L)Degradation Efficiency (%) after 10 daysReference
Control (without surfactant)1000~50[2]
With Rhamnolipid100Near CMC>90[2]

Table 2: Optimal Conditions for 2,4-DNT Degradation

ParameterOptimal RangeRationale
pH 6.5 - 7.5Optimal for the enzymatic activity of most 2,4-DNT degrading bacteria.
Temperature 25 - 35 °CMesophilic range suitable for the growth of many soil microorganisms, including Pseudomonas species.
Surfactant Concentration Near the Critical Micelle Concentration (CMC)Balances enhanced bioavailability with potential toxicity and micellar sequestration.
Nutrients C:N:P ratio of approximately 100:10:1Ensures that microbial growth is not limited by essential nutrients.
Aeration Continuous, to maintain dissolved oxygen > 2 mg/LAerobic degradation pathways are generally more efficient for 2,4-DNT.

Experimental Protocols

Protocol 1: Step-by-Step Guide for a Lab-Scale Soil Slurry Bioremediation Experiment

  • Soil Preparation:

    • Collect soil contaminated with 2,4-DNT.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

    • Characterize the initial 2,4-DNT concentration in the soil using an appropriate extraction and analytical method (e.g., solvent extraction followed by HPLC).

  • Microbial Culture Preparation:

    • Isolate or obtain a pure or mixed culture of 2,4-DNT degrading microorganisms (e.g., Pseudomonas aeruginosa).

    • Grow the culture in a suitable liquid medium until it reaches the late logarithmic phase of growth.

    • Harvest the cells by centrifugation and wash them with a sterile phosphate buffer to remove residual growth medium.

  • Bioreactor Setup:

    • Prepare a series of bioreactors (e.g., 250 mL Erlenmeyer flasks).

    • To each bioreactor, add a known amount of the prepared soil and a defined volume of mineral salts medium to create a soil slurry (e.g., 1:5 soil-to-liquid ratio).

    • Prepare a stock solution of the chosen surfactant (e.g., rhamnolipid).

    • Amend the experimental bioreactors with the surfactant to achieve the desired final concentrations. Include a control group without any surfactant.

    • Inoculate the bioreactors with the prepared microbial culture. Include a sterile control (autoclaved soil and medium) to account for abiotic degradation.

  • Incubation:

    • Incubate the bioreactors on a rotary shaker (e.g., at 150 rpm) at the optimal temperature for the microbial culture (e.g., 30°C).

    • Ensure adequate aeration for aerobic degradation.

  • Sampling and Analysis:

    • At regular time intervals, collect samples from each bioreactor.

    • Separate the liquid and solid phases by centrifugation.

    • Extract 2,4-DNT and its potential metabolites from both phases using a suitable solvent (e.g., acetonitrile).

    • Analyze the extracts using HPLC to determine the concentration of 2,4-DNT and its metabolites.

    • Monitor microbial growth by taking samples for CFU counting or other biomass estimation methods.

    • Measure pH and adjust if necessary.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-DNT

  • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program will depend on the separation of 2,4-DNT from its metabolites and other matrix components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of nitroaromatic compounds.

  • Standard Preparation: Prepare a series of 2,4-DNT standards of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Filter the sample extracts through a 0.22 µm syringe filter before injection into the HPLC system.

  • Quantification: Quantify the concentration of 2,4-DNT in the samples by comparing the peak area to the calibration curve.

Mandatory Visualization

Microbial_Degradation_Workflow Experimental Workflow for Surfactant-Enhanced 2,4-DNT Degradation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_prep Soil Preparation (Sieving & Characterization) bioreactor_setup Bioreactor Setup (Soil Slurry, Surfactant, Inoculum) soil_prep->bioreactor_setup culture_prep Microbial Culture Preparation culture_prep->bioreactor_setup surfactant_prep Surfactant Solution Preparation surfactant_prep->bioreactor_setup incubation Incubation (Shaking, Temperature Control) bioreactor_setup->incubation sampling Periodic Sampling incubation->sampling sampling->incubation Continue Incubation analysis Chemical & Microbial Analysis (HPLC, CFU, pH) sampling->analysis data_interp Data Interpretation analysis->data_interp

Caption: Workflow for a laboratory experiment on surfactant-enhanced microbial degradation of 2,4-DNT.

Troubleshooting_Logic Troubleshooting Logic for Slow 2,4-DNT Degradation start Slow or Incomplete 2,4-DNT Degradation check_surfactant Is Surfactant Concentration Optimal? start->check_surfactant check_conditions Are pH and Temperature Optimal? check_surfactant->check_conditions Yes adjust_surfactant Adjust Surfactant Concentration check_surfactant->adjust_surfactant No check_nutrients Are Nutrients Sufficient? check_conditions->check_nutrients Yes adjust_conditions Adjust pH and/or Temperature check_conditions->adjust_conditions No check_toxicity Is there evidence of Toxicity? check_nutrients->check_toxicity Yes add_nutrients Supplement with Nutrients check_nutrients->add_nutrients No investigate_toxicity Investigate Metabolite Toxicity / Surfactant Toxicity check_toxicity->investigate_toxicity Yes adjust_surfactant->check_conditions adjust_conditions->check_nutrients add_nutrients->check_toxicity

Caption: A logical flowchart for troubleshooting common issues in 2,4-DNT biodegradation experiments.

DNT_Degradation_Pathway Metabolic Pathway of 2,4-DNT Degradation by Pseudomonas sp. DNT This compound (2,4-DNT) MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenase RingCleavage Ring Cleavage Products MNC->RingCleavage Monooxygenase Mineralization Mineralization (CO2, H2O, NO2-) RingCleavage->Mineralization Further Metabolism

Caption: Aerobic degradation pathway of 2,4-DNT initiated by a dioxygenase in Pseudomonas sp.[7][8][9]

References

Technical Support Center: Effective Bioremediation of 2,4-Dinitrotoluene (2,4-DNT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bioremediation of 2,4-Dinitrotoluene (2,4-DNT). It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges in the selection and application of microbial strains for the effective degradation of this priority pollutant.

Introduction to 2,4-DNT Bioremediation

This compound (2,4-DNT) is a toxic and mutagenic compound primarily used in the synthesis of toluene diisocyanate for polyurethane foam production and as a byproduct in the manufacturing of 2,4,6-trinitrotoluene (TNT).[1][2] Its persistence and mobility in soil and groundwater pose significant environmental and health risks, leading to its classification as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[1][3] Bioremediation, the use of microorganisms to degrade contaminants, has emerged as a cost-effective and environmentally sound approach for the cleanup of 2,4-DNT-contaminated sites.[4]

The success of 2,4-DNT bioremediation hinges on the selection of appropriate microbial strains capable of efficiently mineralizing this recalcitrant compound. This guide will walk you through the critical aspects of strain selection, from isolation and screening to understanding the metabolic pathways and troubleshooting common experimental hurdles.

PART 1: Core Directive - A Structured Guide to Strain Selection

This guide is structured to provide a logical workflow for researchers, starting from the initial isolation of potential 2,4-DNT degrading microbes to the optimization of their bioremediation performance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during 2,4-DNT bioremediation research.

FAQ 1: What are the primary microbial degradation pathways for 2,4-DNT?

There are two main aerobic bacterial pathways for 2,4-DNT biotransformation:

  • Oxidative Pathway: This is the most common and well-studied pathway for complete mineralization. It is initiated by a dioxygenase enzyme that incorporates two oxygen atoms into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of the first nitrite group.[3][5] Subsequent enzymatic reactions lead to ring cleavage and the release of the second nitrite group, ultimately resulting in the complete breakdown of the compound.[3][5] Strains of Burkholderia, Pseudomonas, and Hydrogenophaga are known to utilize this pathway.[6][7]

  • Reductive Pathway: In this pathway, the nitro groups are sequentially reduced to amino groups by nitroreductases, forming intermediates such as 2-amino-4-nitrotoluene (2A4NT) and 4-amino-2-nitrotoluene (4A2NT), and ultimately 2,4-diaminotoluene (2,4-DAT).[8][9] While this pathway can detoxify 2,4-DNT, complete mineralization is not always achieved, and the resulting aromatic amines can sometimes be more toxic than the parent compound.[10] This pathway has been observed in various bacteria, including Escherichia coli.[9]

FAQ 2: Where are the best sources to isolate potent 2,4-DNT degrading microorganisms?

The most promising sources for isolating effective 2,4-DNT degrading microbes are environments with a history of contamination with nitroaromatic compounds. These include:

  • Munitions-contaminated sites: Soil and water from former TNT production facilities or military training ranges are often rich in adapted microbial communities.[6][11]

  • Industrial wastewater treatment plants: Sludge from facilities that manufacture or use DNT can be a valuable source of pre-acclimated microorganisms.[6]

  • Herbicide-treated agricultural soils: While not a direct source, soils with a history of exposure to other nitroaromatic compounds may harbor microbes with the potential to degrade 2,4-DNT.

FAQ 3: My isolated strain shows slow growth and low degradation efficiency for 2,4-DNT. What could be the reasons?

Several factors can contribute to poor performance:

  • Toxicity of 2,4-DNT: High concentrations of 2,4-DNT can be toxic to microorganisms, inhibiting their growth and metabolic activity.[6][9]

  • Nutrient Limitation: The growth medium may lack essential nutrients (carbon, nitrogen, phosphorus) or trace elements required for optimal microbial growth and enzyme function.

  • Sub-optimal Environmental Conditions: Factors such as pH, temperature, and oxygen availability can significantly impact microbial activity.[4][12]

  • Accumulation of Toxic Intermediates: In some cases, the accumulation of metabolic intermediates, such as 4-methyl-5-nitrocatechol (4M5NC) or aminonitrotoluenes, can be inhibitory.[6]

  • Co-contaminant Inhibition: The presence of other toxic compounds in the environment, such as 2,6-DNT, can inhibit the degradation of 2,4-DNT.[6]

FAQ 4: How can I confirm that my microbial strain is mineralizing 2,4-DNT and not just transforming it into other potentially harmful compounds?

Complete mineralization implies the breakdown of 2,4-DNT to carbon dioxide, water, and inorganic ions. To confirm this, you should:

  • Monitor for Nitrite Release: The oxidative degradation of 2,4-DNT results in the stoichiometric release of two moles of nitrite for every mole of 2,4-DNT degraded.[3][5] Measuring nitrite accumulation is a strong indicator of the initial steps of the desired pathway.

  • Analyze for Metabolites: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify potential intermediates in the culture medium.[13][14] The absence of accumulating intermediates suggests complete degradation.

  • Measure Total Organic Carbon (TOC): A decrease in the total organic carbon content of the culture medium over time indicates that the organic carbon from 2,4-DNT is being converted to inorganic carbon (CO2).[15]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.

Problem Possible Causes Troubleshooting Steps
No growth of isolates on 2,4-DNT as the sole carbon and nitrogen source. 1. 2,4-DNT concentration is too high and toxic. 2. The isolate cannot utilize 2,4-DNT as a sole growth substrate. 3. The enrichment culture may be a consortium where different members perform different degradation steps.[16]1. Start with a lower concentration of 2,4-DNT (e.g., 50-100 mg/L) and gradually increase it. 2. Provide an alternative carbon and/or nitrogen source to support initial growth and induce the degradative enzymes. 3. Attempt to re-isolate individual members of the enrichment culture and test their degradation capabilities individually and in co-culture.
Accumulation of a colored intermediate (often yellowish-brown) in the culture medium. 1. This often indicates the accumulation of 4-methyl-5-nitrocatechol (4M5NC), a key intermediate in the oxidative pathway.[6] 2. The enzyme responsible for the next step in the pathway (4M5NC monooxygenase) may be inhibited or have low activity.1. Optimize culture conditions (pH, temperature, aeration) to enhance the activity of downstream enzymes. 2. Test for potential co-factor limitations. 3. Consider using a microbial consortium where another member can efficiently degrade the accumulated intermediate.[16]
Degradation of 2,4-DNT stalls after an initial period of activity. 1. Depletion of essential nutrients. 2. Changes in pH due to metabolic activity. 3. Accumulation of inhibitory byproducts.1. Replenish the growth medium with fresh nutrients. 2. Monitor and buffer the pH of the culture. 3. Analyze the culture supernatant for potential inhibitory intermediates.
Inconsistent degradation results between replicate experiments. 1. Variability in the inoculum size or physiological state of the cells. 2. Inhomogeneous distribution of 2,4-DNT in the medium (especially at concentrations near its solubility limit). 3. Contamination of the culture.1. Standardize the inoculum preparation procedure (e.g., use cells from the same growth phase and normalize the optical density). 2. Ensure thorough mixing of the culture medium. 3. Perform regular sterility checks.

PART 2: Scientific Integrity & Logic - The "Why" Behind the "How"

As a Senior Application Scientist, it is crucial to not only provide protocols but to explain the scientific reasoning behind them. This section delves into the expertise, trustworthiness, and authoritative grounding of the recommended procedures.

Expertise & Experience: The Rationale Behind Experimental Choices

The selection of an effective microbial strain for 2,4-DNT bioremediation is not a matter of chance. It requires a systematic approach grounded in microbial physiology and biochemistry. The enrichment culture technique, for instance, is a cornerstone of this process. By providing 2,4-DNT as the sole source of carbon, nitrogen, or both, we create a strong selective pressure that favors the growth of microorganisms capable of utilizing this compound. This mimics the principles of natural selection, allowing us to isolate the "fittest" degraders from a complex environmental sample.

Furthermore, the choice of analytical methods is critical for validating the degradation process. HPLC is a robust and widely used technique for quantifying the disappearance of the parent compound, 2,4-DNT.[17] However, relying solely on the disappearance of the parent compound can be misleading. It is essential to also monitor for the appearance and disappearance of key metabolic intermediates. This provides a more complete picture of the degradation pathway and helps to ensure that we are achieving complete mineralization rather than just a transformation to other potentially harmful compounds.

Trustworthiness: Self-Validating Systems in Protocols

Every protocol described in this guide is designed to be a self-validating system. For example, in the protocol for screening 2,4-DNT degrading strains, the stoichiometric release of nitrite serves as an internal validation for the oxidative degradation pathway.[3][5] If you observe a decrease in 2,4-DNT concentration without a corresponding increase in nitrite, it may indicate that a different, potentially less desirable, degradation pathway is at play.

Similarly, the inclusion of a "killed control" in degradation experiments is a fundamental aspect of a self-validating system. This control, where the microbial cells are inactivated (e.g., by autoclaving), helps to distinguish between biological degradation and abiotic losses (e.g., due to volatilization or adsorption to the culture vessel).

Authoritative Grounding & Comprehensive References

The information and protocols presented in this guide are grounded in peer-reviewed scientific literature. In-text citations are provided to support key mechanistic claims and protocol standards. A comprehensive list of references with clickable URLs is included at the end of this document to allow for further reading and verification.

PART 3: Visualization & Formatting - Making Complex Data Accessible

Data Presentation: Comparison of 2,4-DNT Degrading Bacterial Strains

The following table summarizes the degradation capabilities of several well-characterized 2,4-DNT degrading bacterial strains.

Microbial Strain Degradation Pathway Key Enzymes Optimal Conditions Degradation Rate Reference
Burkholderia cepacia R34Oxidative2,4-DNT Dioxygenase, 4M5NC MonooxygenaseAerobic, pH 7.0, 30°CRapid depletion of 1 mM 2,4-DNT in 24-48 hours[6]
Pseudomonas sp. DNTOxidativeDioxygenaseAerobicStoichiometric release of nitrite[3][5]
Rhodococcus pyridinivorans NT2Reductive and OxidativeNot fully elucidatedAerobic, pH ~7, 30°C99% degradation of 100 mg/L in 48 hours[1][12]
Arthrobacter sp.Not fully elucidatedPlasmid-mediatedAerobic, pH ~7, 30°CDependent on environmental conditions[12]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Enrichment and Isolation of 2,4-DNT Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from a site with a history of nitroaromatic contamination.

  • Enrichment Culture:

    • Prepare a minimal salts medium (MSM) containing 2,4-DNT as the sole source of carbon and nitrogen (e.g., 100 mg/L).

    • Inoculate 100 mL of MSM with 1 g of soil or 1 mL of water.

    • Incubate at 30°C with shaking (150 rpm) in the dark.

    • After one week, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 2,4-DNT.

    • Repeat this transfer process at least three times to enrich for 2,4-DNT degrading microorganisms.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing 2,4-DNT as the sole carbon and nitrogen source.

    • Incubate the plates at 30°C until distinct colonies appear.

    • Pick individual colonies and streak them onto fresh MSM agar plates to obtain pure cultures.

Protocol 2: Screening of Isolates for 2,4-DNT Degradation
  • Inoculum Preparation: Grow the isolated strains in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation, wash them with sterile saline, and resuspend them in MSM to a standardized optical density (e.g., OD600 of 1.0).

  • Degradation Assay:

    • Set up triplicate cultures for each isolate in MSM containing a known concentration of 2,4-DNT (e.g., 100 mg/L).

    • Include a "killed control" (autoclaved cells) and a "no-inoculum control" for each isolate.

    • Incubate the cultures at 30°C with shaking.

    • At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), collect samples from each culture.

  • Analysis:

    • Measure the concentration of 2,4-DNT in the samples using HPLC.[17]

    • Measure the concentration of nitrite released into the medium using a colorimetric assay (e.g., Griess reagent).

    • Plot the concentration of 2,4-DNT and nitrite over time to determine the degradation rate and stoichiometry.

Mandatory Visualization: Pathways and Workflows

Diagram 1: Aerobic Degradation Pathways of this compound

Caption: Aerobic degradation pathways of 2,4-DNT.

Diagram 2: Experimental Workflow for Selection of 2,4-DNT Degraders

G start Contaminated Soil/Water Sample enrichment Enrichment Culture (2,4-DNT as sole C and N source) start->enrichment isolation Isolation of Pure Cultures (MSM-DNT Agar Plates) enrichment->isolation screening Screening of Isolates (Degradation Assay in Liquid Culture) isolation->screening analysis Analysis (HPLC for 2,4-DNT, Colorimetric Assay for Nitrite) screening->analysis selection Selection of Potent Strains analysis->selection optimization Optimization of Degradation Conditions (pH, Temperature, Nutrients) selection->optimization end Application in Bioremediation optimization->end

Caption: Workflow for selecting 2,4-DNT degrading microorganisms.

References

Improving the stability of 2,4-Dinitrotoluene standard solutions for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,4-Dinitrotoluene (2,4-DNT) standard solutions for analytical purposes.

Troubleshooting Guide: Common Issues with 2,4-DNT Standard Solutions

This guide addresses specific issues that may arise during the preparation, storage, and use of 2,4-DNT standard solutions.

Issue Potential Cause Recommended Action
Decreasing Peak Area/Response Over Time Degradation of 2,4-DNT in the standard solution.Prepare fresh working standards daily from a recently prepared intermediate stock solution.[1] Store all stock solutions in a freezer in well-sealed, dark containers.[1] Avoid prolonged exposure of solutions to light and ambient temperatures.
Evaporation of solvent from the vial.Ensure vials are tightly sealed with appropriate caps (e.g., Teflon-lined). Use autosampler vials with septa for analysis to minimize evaporation.
Appearance of New, Unidentified Peaks in Chromatogram Formation of degradation products.Review the potential degradation pathways of 2,4-DNT, which can include oxidation or reduction. Common degradation products can include aminonitrotoluenes.[2][3] Confirm the identity of new peaks using a mass spectrometer if available. Prepare fresh standards to verify that the extraneous peaks are not present initially.
Inconsistent or Erratic Chromatographic Results Instability of the 2,4-DNT standard, leading to variable concentrations.Prepare a new calibration curve with freshly prepared standards.[1] Ensure the solvent used for the standards is high-purity (HPLC or GC grade) and free of contaminants.
Incompatibility with vial materials.Use amber glass vials to protect from light. Ensure the vial and cap materials are inert and do not react with the solvent or 2,4-DNT.
Precipitation or Cloudiness in the Solution Low solubility of 2,4-DNT, especially at lower temperatures or in certain solvents.Ensure the concentration of the stock solution does not exceed the solubility of 2,4-DNT in the chosen solvent. Gently warm the solution and sonicate to redissolve the precipitate. If precipitation persists, a new, more dilute standard should be prepared.
Contamination of the solvent or glassware.Use ultra-clean glassware and high-purity solvents for all standard preparations.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing 2,4-DNT standard solutions?

The choice of solvent depends on the analytical method. High-purity acetone, methanol, and acetonitrile are commonly used.[1][2][4] Acetone is recommended for GC analysis according to some methods.[1] Methanol and acetonitrile are frequently used for HPLC analysis and are available as pre-made standard solutions.[2][4] Always use HPLC or GC grade solvents.

How should I store my 2,4-DNT stock and working solutions?

For optimal stability, all 2,4-DNT standard solutions should be stored in a freezer.[1] Use well-sealed, amber glass containers to protect the solutions from light and prevent solvent evaporation.[1]

What is the expected shelf-life of a 2,4-DNT standard solution?

Commercial suppliers of neat 2,4-DNT analytical standards indicate a limited shelf life, and the expiration date should be heeded. For laboratory-prepared solutions, it is best practice to prepare fresh working standards daily from an intermediate stock solution.[1] Stock solutions stored properly in a freezer should be stable for a longer period, but their stability should be periodically verified.

What are the primary factors that cause 2,4-DNT to degrade in solution?

The main factors contributing to the degradation of 2,4-DNT in solution are:

  • Photolysis: Exposure to light, particularly UV radiation, can cause 2,4-DNT to break down.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation. 2,4-DNT is stable at ambient temperatures for some time but decomposes at temperatures above 250°C.[2]

  • Oxidation and Reduction: 2,4-DNT is incompatible with strong oxidizing agents, reducing agents, and strong bases.[7] Contaminants in the solvent or on glassware can initiate degradation reactions.

  • Biodegradation: While more relevant to environmental samples, microbial contamination of a standard solution could lead to degradation, often through the reduction of nitro groups to amino groups.[3][5]

What are the common degradation products of 2,4-DNT?

Under various conditions, 2,4-DNT can degrade into several products. In biological or reducing environments, the nitro groups can be reduced to form 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene.[2][3] Oxidative degradation may lead to the formation of compounds such as 2,4-dinitrobenzyl alcohol, 2,4-dinitrobenzaldehyde, and 2,4-dinitrobenzoic acid.[2]

Experimental Protocols

Protocol for Preparation of 2,4-DNT Standard Solutions

This protocol is based on established methods for preparing analytical standards.[1]

  • Preparation of Stock Standard (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure 2,4-DNT solid into a clean, dry 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of the desired solvent (e.g., methanol, acetonitrile, or acetone) to dissolve the solid.

    • Once dissolved, fill the flask to the 10 mL mark with the solvent.

    • Cap the flask and invert it several times to ensure thorough mixing.

    • Transfer the stock solution to a labeled amber glass vial with a Teflon-lined cap.

    • Store in a freezer at or below -10°C.

  • Preparation of Intermediate Standard (e.g., 100 µg/mL):

    • Allow the stock standard to come to room temperature.

    • Pipette 1.0 mL of the 1000 µg/mL stock standard into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent used for the stock standard.

    • Mix thoroughly.

    • Store in a freezer.

  • Preparation of Working Standards (e.g., 0.5, 1, 5, 10 µg/mL):

    • Prepare working standards daily by making serial dilutions of the intermediate standard.[1]

    • For example, to prepare a 10 µg/mL standard, pipette 1.0 mL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to the mark.

    • Use these standards to prepare your calibration curve for analysis.

Protocol for a Short-Term Stability Study

This protocol outlines an experiment to assess the stability of 2,4-DNT working standards under different conditions.

  • Objective: To determine the stability of a 10 µg/mL 2,4-DNT working standard in acetonitrile over 48 hours at room temperature under light and dark conditions.

  • Materials:

    • 10 µg/mL 2,4-DNT in acetonitrile (freshly prepared).

    • Amber and clear autosampler vials.

    • HPLC or GC system with a suitable detector.

  • Procedure:

    • Aliquot the freshly prepared 10 µg/mL working standard into several amber and clear autosampler vials.

    • Time Zero (T=0) Analysis: Immediately analyze one of the freshly prepared standards in triplicate to establish the initial peak area or concentration.

    • Storage:

      • Place a set of clear vials on a lab bench exposed to ambient light.

      • Place a set of amber vials in the same location.

      • Place a third set of amber vials in a drawer or cabinet to protect them from light.

    • Analysis at Subsequent Time Points: Analyze the standards from each storage condition in triplicate at regular intervals (e.g., T=4, 8, 24, 48 hours).

    • Data Analysis:

      • Calculate the average peak area for each condition at each time point.

      • Determine the percentage of 2,4-DNT remaining at each time point relative to the T=0 average peak area.

      • Plot the percentage remaining versus time for each condition.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Preparation cluster_analysis Analysis & Storage cluster_storage Storage Conditions cluster_data Data Evaluation prep_std Prepare 10 µg/mL 2,4-DNT Standard aliquot Aliquot into Clear & Amber Vials prep_std->aliquot t0 T=0 Analysis (Baseline) aliquot->t0 light Clear Vials (Ambient Light) t0->light dark_bench Amber Vials (Ambient Light) t0->dark_bench dark_drawer Amber Vials (Dark Storage) t0->dark_drawer analysis_tX Analyze at T=x (e.g., 4, 8, 24, 48h) light->analysis_tX dark_bench->analysis_tX dark_drawer->analysis_tX calc Calculate % Remaining vs. T=0 analysis_tX->calc plot Plot % Remaining vs. Time calc->plot

Caption: Workflow for assessing the stability of 2,4-DNT standard solutions.

Troubleshooting_Logic start Inconsistent Analytical Results? check_std_age Is the working standard fresh (prepared today)? start->check_std_age prep_new_std Prepare fresh working and intermediate standards. check_std_age->prep_new_std No check_storage Are stock solutions stored in a freezer and protected from light? check_std_age->check_storage Yes prep_new_std->check_storage correct_storage Store stock solutions in amber vials in a freezer. check_storage->correct_storage No check_chromatogram Are there extra peaks in the chromatogram? check_storage->check_chromatogram Yes correct_storage->check_chromatogram degradation Possible degradation. Prepare fresh standards and re-analyze. check_chromatogram->degradation Yes check_solvent Is the solvent high-purity grade? check_chromatogram->check_solvent No degradation->check_solvent use_hplc_grade Use new, high-purity (HPLC/GC grade) solvent. check_solvent->use_hplc_grade No stable_system System stable. Continue analysis. check_solvent->stable_system Yes use_hplc_grade->stable_system

Caption: Troubleshooting logic for inconsistent 2,4-DNT analytical results.

References

Validation & Comparative

Comparing analytical techniques for 2,4-Dinitrotoluene quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Techniques for the Quantification of 2,4-Dinitrotoluene

This guide provides a detailed comparison of three common analytical techniques for the quantification of this compound (2,4-DNT): High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry. The selection of an appropriate method is critical for accurate and reliable measurement of 2,4-DNT in various matrices, including environmental samples and in the context of drug development where it may be an impurity or starting material. This document is intended for researchers, scientists, and drug development professionals to aid in method selection and implementation.

Data Presentation

The following table summarizes the quantitative performance of HPLC, GC, and Spectrophotometry for the analysis of 2,4-DNT.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Spectrophotometry (Colorimetric)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.Separation of volatile compounds in a gaseous mobile phase, with various detection methods like Mass Spectrometry (MS), Electron Capture Detector (ECD), or Thermal Energy Analyzer (TEA).Formation of a colored complex (e.g., Janowsky complex) upon reaction with specific reagents, with quantification based on the absorbance of light at a specific wavelength.[1]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[2]Requires analytes to be volatile and thermally stable.Not dependent on volatility.
Selectivity Good, but co-elution with isomers like 2,6-DNT can be a challenge with standard C18 columns.[3][4]Excellent, especially with MS, which provides definitive identification and can deconvolve co-eluting peaks.Moderate; can be susceptible to interferences from other nitroaromatic compounds that form colored complexes.[1] Some colorimetric reactions are specific to certain structures, and 2,4-DNT may not produce a colored product with all reagents used for other nitroaromatics.
Sensitivity (LOD) Typically in the low µg/L (ppb) range. Can be as low as 0.78 µg/L in environmental samples with specialized columns (e.g., Diol).[4][5] A reversed-phase HPLC method has an estimated detection limit of 10 µg/L for 2,4-DNT in wastewater.[5][6]Can achieve very low detection limits. For instance, GC with an Electron Capture Detector (ECD) can have a detection limit of 0.04 µg/L for 2,4-DNT in drinking water.[6]Generally higher detection limits compared to chromatographic methods. A field screening method for soil has a detection limit of approximately 2 µg/g.[1]
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial investment and maintenance costs, particularly for GC-MS systems.Lowest instrumentation cost, often utilizing a simple spectrophotometer or colorimeter.
Typical Run Time Can be relatively fast, with modern methods having total analysis times of less than 15 minutes.[4]Run times are comparable to HPLC.Very rapid, making it suitable for high-throughput screening.
Common Sample Matrices Water, soil, sediment, and wastewater.[5]Water, soil, air, and other environmental samples.[5][7]Primarily used for screening in soil and can be adapted for water samples.[1]

Mandatory Visualization

Analytical_Workflow General Analytical Workflow for 2,4-DNT Quantification cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Water, Soil, etc.) Sample_Preparation Sample Preparation (Extraction, Filtration, Derivatization) Sample_Collection->Sample_Preparation Injection Sample Injection Sample_Preparation->Injection Separation Chromatographic Separation (HPLC/GC) or Reaction Injection->Separation Detection Detection (UV, MS, Colorimetric) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification (Concentration Calculation) Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantification of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of 2,4-DNT using HPLC-UV, GC-MS, and Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Protocol (Based on EPA Method 8330B)

This protocol is suitable for the analysis of 2,4-DNT in water and soil samples.

1. Sample Preparation:

  • Water Samples (Low Concentration): A salting-out extraction procedure with acetonitrile and sodium chloride is used. The small volume of undissolved acetonitrile is collected for analysis.

  • Water Samples (High Concentration): Samples can be diluted with methanol or acetonitrile, filtered through a 0.45 µm filter, and directly injected.

  • Soil and Sediment Samples: A known weight of the sample (e.g., 2 g) is extracted with acetonitrile using an ultrasonic bath. The extract is then filtered and diluted with reagent water prior to analysis.

2. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used as the primary column. A CN or Phenyl-hexyl column can be used for confirmation to resolve potential co-eluting isomers like 2,6-DNT.

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 50:50 v/v) is common.

  • Flow Rate: A typical flow rate is 1.5 mL/min.

  • Injection Volume: 100 µL.

  • Detection: UV detection is performed at 254 nm.

3. Calibration:

  • A series of calibration standards of 2,4-DNT are prepared in the mobile phase.

  • A calibration curve is generated by plotting the peak area against the concentration of the standards.

  • The concentration of 2,4-DNT in the samples is determined from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of 2,4-DNT in soil and water samples.[7]

1. Sample Preparation:

  • Soil Samples: 10 g of homogenized soil is extracted with 20 mL of acetonitrile. The sample is vortexed, sonicated, and then centrifuged. The supernatant is collected, and the extraction is repeated. The combined supernatants are passed through anhydrous sodium sulfate to remove water and then concentrated under a gentle stream of nitrogen.[7]

  • Water Samples: A 500 mL water sample is passed through a conditioned solid-phase extraction (SPE) cartridge. The cartridge is then dried, and the 2,4-DNT is eluted with dichloromethane. The eluate is concentrated under a gentle stream of nitrogen.[7]

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injector: Splitless injection at a temperature of 250°C.

  • Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 280°C at 10°C/minute, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The molecular ion for 2,4-DNT is m/z 182.

3. Calibration:

  • Calibration standards are prepared in a suitable solvent like acetonitrile.

  • A calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration.

  • The concentration in the sample is calculated from this curve.

Spectrophotometric (Colorimetric) Field Screening Protocol (Janowsky Reaction)

This protocol is designed for the rapid screening of 2,4-DNT in soil.[1]

1. Sample Preparation and Reaction:

  • A 20 g portion of soil is extracted by shaking with 100 mL of acetone for three minutes.

  • After the soil settles, the supernatant is filtered.

  • An aliquot of the acetone extract is reacted with potassium hydroxide and sodium sulfite. In the presence of 2,4-DNT, a blue-purple colored Janowsky complex is formed.[1]

2. Measurement:

  • The absorbance of the colored solution is measured using a portable spectrophotometer at a wavelength of 570 nm.[1]

3. Quantification:

  • The concentration of 2,4-DNT is estimated by comparing the absorbance of the sample to that of standards of known concentrations that have undergone the same reaction.

  • This method has a detection limit of approximately 2 µg/g for 2,4-DNT in soil.[1] It is important to note that other dinitroaromatics can also produce colored complexes, which may lead to interferences.[1]

References

A Comparative Guide to a Novel HPLC-UV Method for 2,4-Dinitrotoluene (2,4-DNT) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and precise quantification of 2,4-Dinitrotoluene (2,4-DNT) is crucial. This guide provides a comparative analysis of a newly developed High-Performance Liquid Chromatography (HPLC) method utilizing a diol functionalized column against established standard methods for the determination of 2,4-DNT. The performance of these methods is evaluated based on key validation parameters such as sensitivity (limit of detection), accuracy (recovery), and precision (relative standard deviation).

Comparative Analysis of Analytical Method Performance

The following table summarizes the performance characteristics of a new HPLC-UV method with a diol column and compares it to alternative methods, including a standard HPLC-UV method with a C-18 column and the OSHA Method 44 utilizing Gas Chromatography-Thermal Energy Analyzer (GC-TEA). This data, derived from single-laboratory validation studies and established methods, provides a basis for comparing their sensitivity, precision, and accuracy.

Analytical MethodAnalyteLimit of Detection (LOD)Precision (%RSD)Recovery (%)
New HPLC-UV (Diol Column) 2,4-DNT0.78 µg/L[1][2]Not explicitly stated95-98[1][3]
2,6-DNT1.17 µg/L[1][2]Not explicitly stated95-98[1][3]
Alternative HPLC-UV (C-18 Column) 2,4-DNT10 µg/L[4]Not explicitly statedNot explicitly stated
Alternative GC-TEA (OSHA Method 44) 2,4-DNT1.21 µ g/sample 15.695.0[5]

Note: The data for the New HPLC-UV (Diol Column) method is from a study on the sensitive determination of TNT and its byproducts.[1][2] The recovery rates were for spiked environmental samples.[1][3] Data for the Alternative HPLC-UV (C-18 Column) is from Jenkins et al. (1986).[4] Data for GC-TEA is from OSHA Method 44.[5]

Experimental Protocols

Detailed methodologies for both the newly developed and a standard analytical method are provided below.

New HPLC-UV Method with Diol Column

This method demonstrates enhanced sensitivity and resolution for the separation of DNT isomers.[1][2]

  • Instrumentation and Chemicals:

    • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: A diol functionalized column.

    • Reagents: HPLC-grade acetonitrile and methanol, and double-distilled water. DNT standards of known purity (>99.0%).[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile.

    • Total Analysis Time: Less than 13 minutes.[1][2]

    • Injection Volume: 5 µL.[1]

    • Detection: UV sensor.[1][2]

  • Sample and Standard Preparation:

    • Standard Preparation: Prepare stock standards by dissolving known amounts of DNT isomers in acetonitrile. Prepare working standards by diluting the stock solutions.[1]

    • Sample Preparation: For water samples, no extraction is required. For soil samples, a sonic extraction-liquid chromatographic method can be employed.[4]

Alternative Method: EPA SW-846 Method 8330 - HPLC-UV

This is a widely used standard method for the analysis of explosives, including 2,4-DNT.

  • Instrumentation and Chemicals:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: A C-18 reverse-phase column.

    • Reagents: HPLC-grade acetonitrile and water, and 1% calcium chloride solution. DNT standards.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 50/38/12 v/v/v).

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detection at 254 nm.

  • Sample Preparation:

    • Water Samples: For low-level water samples, saturate a 770-mL portion with sodium chloride and extract with acetonitrile.

Visualizing the Workflow and Method Selection

To further clarify the experimental process and aid in decision-making, the following diagrams illustrate the validation workflow for the new HPLC method and a logical approach to selecting the appropriate analytical method.

HPLC_Validation_Workflow start Start: Method Development prepare_standards Prepare Standard Solutions (Stock and Working) start->prepare_standards prepare_samples Prepare Quality Control Samples (Spiked Matrices) start->prepare_samples hplc_analysis HPLC Analysis (Diol Column) prepare_standards->hplc_analysis prepare_samples->hplc_analysis linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy (Recovery) hplc_analysis->accuracy precision Precision (Repeatability & Intermediate Precision) hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness documentation Method Validation Report linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method documentation->end

Caption: Workflow for the validation of the new HPLC method.

Method_Selection_Tree start Start: Analytical Need for 2,4-DNT sensitivity High Sensitivity Required? (<1 µg/L) start->sensitivity matrix Complex Matrix? (e.g., Soil, Tissue) sensitivity->matrix No method_diol Use New HPLC-UV (Diol Column) sensitivity->method_diol Yes method_c18 Use Alternative HPLC-UV (C-18 Column) matrix->method_c18 No method_gc Consider Alternative GC-TEA (OSHA Method 44) matrix->method_gc Yes end Method Selected method_diol->end method_c18->end method_gc->end

Caption: Decision tree for selecting a 2,4-DNT analysis method.

References

Comparative study of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene biodegradation rates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the microbial degradation rates, pathways, and experimental considerations for two common dinitrotoluene isomers.

The environmental persistence and toxicological profiles of dinitrotoluene (DNT) isomers, primarily 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT), have spurred significant research into their bioremediation. These compounds are prevalent contaminants in soil and groundwater, largely stemming from their use in the manufacturing of explosives and polyurethane foams.[1][2] This guide provides a comparative overview of the biodegradation rates of 2,4-DNT and 2,6-DNT, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

Comparative Biodegradation Rates

Studies have consistently shown that 2,4-DNT is more readily biodegraded by microorganisms compared to its isomer, 2,6-DNT.[3][4] This difference in degradation efficiency is attributed to the structural disparity between the two molecules, which influences enzymatic recognition and subsequent catabolism. The following table summarizes key quantitative data from various studies, highlighting the differential biodegradation rates under diverse experimental conditions.

Experimental SystemMicroorganism/Consortium2,4-DNT Degradation Rate2,6-DNT Degradation RateReference
Aerobic Fluidized-Bed Biofilm ReactorMixed Culture>98% removal efficiency (at 40 mg/L influent)>94% removal efficiency (at 10 mg/L influent)[1][5][6]
Freshwater MicroorganismsIndigenous Population32% per day (at 10 mg/L)14.5% per day (at 10 mg/L)[3]
Aerobic Slurry ReactorsIndigenous Soil MicroorganismsHigh removal from soil contaminated with 19,000 mg/kgHigh removal from soil contaminated with 1,380 mg/kg[5]
Chemostat (Suspended Growth)DNT-degrading microorganismsBiodegradation limit: 0.054 ± 0.005 µMBiodegradation limit: 0.039 ± 0.005 µM[6][7]
Column (Attached Growth)DNT-degrading microorganismsBiodegradation limit: 0.057 ± 0.008 µMBiodegradation limit: 0.026 ± 0.013 µM[6][7]

It is noteworthy that while 2,4-DNT generally degrades faster, certain experimental setups, such as the attached growth column system, have shown a lower biodegradation limit for 2,6-DNT, suggesting that under specific conditions, its removal to very low concentrations is achievable.[6][7] Furthermore, the presence of 2,6-DNT can inhibit the degradation of 2,4-DNT by some bacterial strains.[8]

Experimental Protocols

A generalized experimental protocol for assessing the biodegradation of 2,4-DNT and 2,6-DNT in a laboratory setting is outlined below. This protocol is a composite of methodologies reported in the literature.[3][8]

Objective: To determine and compare the biodegradation rates of 2,4-DNT and 2,6-DNT by a specific microbial culture.

Materials:

  • Pure microbial culture or enriched mixed culture capable of DNT degradation.

  • Basal Salts Medium (BSM) with trace elements.

  • Stock solutions of 2,4-DNT and 2,6-DNT in a suitable solvent (e.g., acetone).

  • Sterile shake flasks or bioreactor.

  • Incubator shaker.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for DNT analysis.

  • Spectrophotometer for measuring culture optical density.

Procedure:

  • Inoculum Preparation: Grow the microbial culture in a suitable nutrient broth to a mid-exponential phase. Harvest the cells by centrifugation, wash with sterile BSM to remove residual nutrient broth, and resuspend in BSM to a desired optical density (e.g., OD600 of 1.0).

  • Experimental Setup: In sterile shake flasks, add a defined volume of BSM. Spike the medium with either 2,4-DNT or 2,6-DNT from the stock solution to achieve the desired initial concentration (e.g., 20 mg/L). An uninoculated flask serves as an abiotic control.

  • Inoculation: Inoculate the experimental flasks with the prepared cell suspension.

  • Incubation: Incubate the flasks in a shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Sampling: At regular time intervals, aseptically withdraw samples from each flask.

  • Analysis:

    • Measure the optical density of the culture at 600 nm to monitor microbial growth.

    • Centrifuge the sample to pellet the cells. Analyze the supernatant for the concentration of the respective DNT isomer using HPLC or GC.

  • Data Interpretation: Plot the concentration of 2,4-DNT and 2,6-DNT over time to determine the degradation rate. The rate can be calculated from the linear portion of the degradation curve.

Biodegradation Pathways

The microbial degradation of 2,4-DNT and 2,6-DNT proceeds through distinct oxidative pathways, as illustrated in the diagrams below.

Experimental_Workflow Inoculum Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Setup Experimental Setup (BSM + DNT) Setup->Inoculation Incubation Incubation (Controlled Temp & Agitation) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Analysis (OD600 & HPLC/GC) Sampling->Analysis Data Data Interpretation (Degradation Rate) Analysis->Data

A typical workflow for a dinitrotoluene biodegradation experiment.

The aerobic biodegradation of 2,4-DNT is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of a nitrite group.[8][9] Subsequent enzymatic reactions lead to ring cleavage and complete mineralization.

Biodegradation_24_DNT DNT24 This compound MNC45 4-Methyl-5-nitrocatechol DNT24->MNC45 Dioxygenase HMQ25 2-Hydroxy-5-methylquinone MNC45->HMQ25 Monooxygenase THT245 2,4,5-Trihydroxytoluene HMQ25->THT245 Reductase RingCleavage Ring Cleavage Products THT245->RingCleavage Mineralization Mineralization (CO2, H2O, NO2-) RingCleavage->Mineralization Biodegradation_26_DNT DNT26 2,6-Dinitrotoluene MNC34 3-Methyl-4-nitrocatechol DNT26->MNC34 Dioxygenase HNOHA 2-Hydroxy-5-nitro-6-oxohepta- 2,4-dienoic acid MNC34->HNOHA Extradiol Ring Cleavage HNPA 2-Hydroxy-5-nitropenta- 2,4-dienoic acid HNOHA->HNPA Mineralization Mineralization (CO2, H2O, NO2-) HNPA->Mineralization

References

A Comparative Analysis of the Toxicological Profiles of Dinitrotoluene (DNT) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various dinitrotoluene (DNT) isomers, with a focus on 2,4-DNT and 2,6-DNT, the most common isomers found in commercial-grade DNT. Technical grade DNT is a mixture typically composed of approximately 76% 2,4-DNT and 19% 2,6-DNT, with other isomers like 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT present in smaller quantities.[1][2] Understanding the distinct toxicological properties of each isomer is critical for accurate risk assessment and the development of effective safety and remediation strategies.

Key Toxicological Differences

Significant variations exist in the toxicological profiles of DNT isomers, particularly in their carcinogenic and genotoxic potential. While both 2,4-DNT and 2,6-DNT are classified as probable human carcinogens, studies have shown that 2,6-DNT is a more potent hepatocarcinogen in animal models.[3][4] The hepatocarcinogenicity of technical grade DNT is largely attributed to the 2,6-DNT isomer.[5] In contrast, 3,5-DNT is not classifiable as to its carcinogenicity in humans due to insufficient data.[6][7]

The genotoxicity of DNT isomers is closely linked to their metabolic activation. In vivo studies are crucial for assessing their genotoxic potential as in vitro assays often fail to replicate the necessary metabolic pathways.[8] Research indicates that metabolism in the gut and liver is required to convert DNT into genotoxic compounds.[9] Specifically, 2,6-DNT has been shown to induce DNA damage in the liver of rats, while 2,4-DNT and other minor isomers did not exhibit genotoxicity under the same test conditions.[9]

Adverse health effects in humans exposed to DNT, primarily in occupational settings, include impacts on the central nervous system, heart, and circulatory system.[3][4] Symptoms of DNT exposure can include nausea, dizziness, and methemoglobinemia.[4]

Quantitative Toxicological Data

The following tables summarize key quantitative data for the most studied DNT isomers, providing a comparative overview of their acute toxicity and carcinogenic potential.

Table 1: Acute Oral Toxicity (LD50) of DNT Isomers

IsomerSpeciesLD50 (mg/kg body weight)Reference
2,4-DNTRat (male)568[10]
Rat (female)650[10]
Mouse (male)1954[10]
Mouse (female)1340[10]
2,6-DNTRat (male)535[10]
Rat (female)795[10]
Mouse (male)621[10]
Mouse (female)807[10]
2,4-DNT & 2,6-DNTBullfrog1098[11]

Table 2: Carcinogenicity Classification of DNT Isomers

Isomer/MixtureAgencyClassificationRationaleReference
2,4-DNT & 2,6-DNT MixtureEPAGroup B2: Probable Human CarcinogenSufficient evidence of carcinogenicity in animals.[3][6]
2,4-DNTIARCGroup 2B: Possibly carcinogenic to humansLimited evidence in humans, sufficient evidence in experimental animals.[6][7]
2,6-DNTIARCGroup 2B: Possibly carcinogenic to humansLimited evidence in humans, sufficient evidence in experimental animals.[6][7]
3,5-DNTIARCGroup 3: Not classifiable as to its carcinogenicity to humansInadequate evidence in humans and experimental animals.[6][7]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for the in vivo Comet Assay and the in vitro Ames Test, commonly used to assess the genotoxicity of DNT isomers.

In Vivo Alkaline Comet Assay

The in vivo alkaline Comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

Objective: To assess the DNA-damaging potential of DNT isomers in the liver cells of rodents.

Methodology:

  • Animal Dosing: Male Sprague-Dawley rats are treated orally with individual DNT isomers for a specified period (e.g., 14 days).[9] A vehicle control group and a positive control group (e.g., treated with a known genotoxic agent like methyl methanesulfonate) are included.[4]

  • Tissue Collection and Cell Isolation: At the end of the treatment period, animals are euthanized, and the liver is excised. A single-cell suspension is prepared from the liver tissue.

  • Embedding Cells in Agarose: The isolated liver cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Gold).

  • Comet Visualization and Analysis: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using image analysis software.

In Vitro Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds.

Objective: To determine if DNT isomers or their metabolites can induce point mutations in specific strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several histidine-requiring (his- ) mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations that prevent them from synthesizing histidine, an essential amino acid.

  • Metabolic Activation (S9 Mix): Since some chemicals are not mutagenic until they are metabolized, the test is often performed with and without the addition of a liver extract from rats (S9 fraction), which contains metabolic enzymes.[3]

  • Exposure: The bacterial strains are exposed to various concentrations of the DNT isomer in the presence or absence of the S9 mix. A negative (solvent) control and a positive control (a known mutagen) are also included.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state (his+) will be able to grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the test substance is mutagenic.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the metabolic activation of DNT isomers and a typical experimental workflow for assessing genotoxicity.

Metabolic Activation of 2,4-Dinitrotoluene

This compound This compound Nitroreduction Nitroreduction This compound->Nitroreduction 2-Amino-4-nitrotoluene 2-Amino-4-nitrotoluene Nitroreduction->2-Amino-4-nitrotoluene 4-Amino-2-nitrotoluene 4-Amino-2-nitrotoluene Nitroreduction->4-Amino-2-nitrotoluene Further_Metabolism Further_Metabolism 2-Amino-4-nitrotoluene->Further_Metabolism 4-Amino-2-nitrotoluene->Further_Metabolism Genotoxic_Metabolites Genotoxic_Metabolites Further_Metabolism->Genotoxic_Metabolites DNA_Adducts DNA_Adducts Genotoxic_Metabolites->DNA_Adducts

Caption: Metabolic activation pathway of this compound.

Metabolic Activation of 2,6-Dinitrotoluene

2,6-Dinitrotoluene 2,6-Dinitrotoluene Oxidation Oxidation 2,6-Dinitrotoluene->Oxidation CYP450 2,6-Dinitrobenzyl_alcohol 2,6-Dinitrobenzyl_alcohol Oxidation->2,6-Dinitrobenzyl_alcohol Conjugation Conjugation 2,6-Dinitrobenzyl_alcohol->Conjugation Glucuronide_conjugate Glucuronide_conjugate Conjugation->Glucuronide_conjugate Biliary_Excretion Biliary_Excretion Glucuronide_conjugate->Biliary_Excretion Intestinal_Microflora Intestinal_Microflora Biliary_Excretion->Intestinal_Microflora Aminonitrobenzyl_alcohol Aminonitrobenzyl_alcohol Intestinal_Microflora->Aminonitrobenzyl_alcohol Reabsorption Reabsorption Aminonitrobenzyl_alcohol->Reabsorption Hepatic_Metabolism Hepatic_Metabolism Reabsorption->Hepatic_Metabolism Genotoxic_Metabolites Genotoxic_Metabolites Hepatic_Metabolism->Genotoxic_Metabolites DNA_Adducts DNA_Adducts Genotoxic_Metabolites->DNA_Adducts

Caption: Metabolic activation pathway of 2,6-Dinitrotoluene.

Experimental Workflow for In Vivo Genotoxicity Assessment

cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_assay Genotoxicity Assay (Comet Assay) cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Dosing with DNT Isomers Animal_Acclimation->Dosing Observation Clinical Observation Dosing->Observation Euthanasia Euthanasia & Tissue Collection Observation->Euthanasia Cell_Isolation Single Cell Isolation Euthanasia->Cell_Isolation Embedding Cell Embedding in Agarose Cell_Isolation->Embedding Lysis Cell Lysis Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Workflow for in vivo genotoxicity assessment using the Comet assay.

References

Navigating the Analytical Maze: A Comparative Guide to Dinitrotoluene Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of dinitrotoluene (DNT), the accurate differentiation and quantification of its six isomers present a significant analytical challenge. The structural similarity of 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT necessitates a thorough understanding of the cross-reactivity and specificity of various analytical methods. This guide provides a comparative analysis of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The choice of analytical method for DNT isomers is critical, with each technique offering distinct advantages and limitations in terms of selectivity, sensitivity, and throughput. This guide delves into the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays, providing a clear comparison of their capabilities in resolving DNT isomers.

Performance Comparison of Analytical Methods

The ability of an analytical method to distinguish between the different DNT isomers is paramount for accurate quantification. In chromatographic techniques such as GC-MS and HPLC, this is evaluated by the degree of separation or resolution between the isomer peaks. For immunoassays, the key metric is cross-reactivity, which measures the extent to which the antibody binds to isomers other than its target analyte.

Chromatographic Methods: Resolution of DNT Isomers

Gas chromatography and high-performance liquid chromatography are powerful techniques for the separation of DNT isomers. The choice of column and operating conditions is crucial to achieving baseline separation of these structurally similar compounds. Co-elution, where two or more isomers are not fully separated and their peaks overlap, is a common challenge.

Table 1: HPLC Performance in Dinitrotoluene Isomer Separation

HPLC Column2,4-DNT & 2,6-DNT ResolutionCo-eluting IsomersLimit of Detection (LOD)Reference
Diol2.06None reported for major isomers2,4-DNT: 0.78 µg/L; 2,6-DNT: 1.17 µg/L[1]
C-180.742,4-DNT and 2,6-DNT2.01–3.95 µg/L[1]
Phenyl-3~1.0 (with ~2% peak overlap)2,4-DNT and 2,6-DNT0.62–1.32 µg/L[1]
Phenyl-HexylBaseline SeparationNone reported for major isomersNot specified[2]

Table 2: GC-MS Performance in Dinitrotoluene Isomer Separation

IsomerAbbreviationApproximate Retention Time (min)Primary Quantitation Ion (m/z)Secondary Ions (m/z)
2,6-Dinitrotoluene2,6-DNT11.216563, 89
2,4-Dinitrotoluene2,4-DNT11.516563, 89
3,4-Dinitrotoluene3,4-DNT11.816563, 89
2,3-Dinitrotoluene2,3-DNT12.016563, 89
2,5-Dinitrotoluene2,5-DNT12.216563, 89
3,5-Dinitrotoluene3,5-DNT12.416563, 89

Note: Retention times and mass-to-charge ratios (m/z) are representative and may vary depending on the specific instrument and conditions used. The molecular ion for DNT is m/z 182. The ion at m/z 165 corresponds to the loss of an -OH group.

Immunoassay Methods: Cross-Reactivity with DNT Isomers

Immunoassays offer high throughput and sensitivity but their specificity is dependent on the antibody used. Cross-reactivity with non-target isomers can lead to inaccurate quantification. The following table summarizes the cross-reactivity of a 2,4,6-trinitrotoluene (TNT)-specific monoclonal antibody with various DNT isomers.

Table 3: Cross-Reactivity of a TNT-Specific Monoclonal Antibody

AnalytePercent Cross-Reactivity (%)
2,4,6-Trinitrotoluene (TNT)100
This compound (2,4-DNT)24.8
2-amino-4,6-Dinitrotoluene (2-am-DNT)14.4
2,6-Dinitrotoluene (2,6-DNT)0.2
1,3-Dinitrobenzene (1,3-DNB)1

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of DNT isomers using HPLC, GC-MS, and ELISA.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a starting point and may require optimization based on the specific HPLC system and column used.[2]

  • Instrumentation: HPLC system with UV detector, Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Sample Preparation:

    • Stock Solutions: Prepare individual 1000 µg/mL stock solutions of each DNT isomer in methanol.

    • Working Standard Mixture: Prepare a mixed working standard by diluting the stock solutions to a final concentration of 10 µg/mL for each isomer.

    • Liquid Samples (e.g., wastewater): Filter the sample through a 0.45 µm syringe filter. Solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.[2]

    • Solid Samples (e.g., soil): Extract a weighed portion of the sample with a suitable solvent like acetonitrile or methanol, potentially using sonication.[2]

  • Data Analysis: Identify DNT isomers by comparing retention times with reference standards. Quantify by comparing the peak area in the sample to the peak area of the corresponding standard in a calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the GC-MS analysis of DNT isomers in environmental samples.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C (Splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C (hold for 1 min), ramp at 20°C/min to 180°C, then ramp at 10°C/min to 280°C (hold for 5 min).

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Sample Preparation:

    • Water Samples: Perform solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load 500 mL of the water sample. Dry the cartridge and elute the DNTs with dichloromethane. Concentrate the eluate to 1 mL.[3]

    • Soil Samples: Weigh 10 g of homogenized soil and extract with acetonitrile or a 1:1 mixture of acetone and dichloromethane using sonication. Centrifuge and combine the supernatant from two extractions.[3]

  • Data Analysis: Identify isomers based on retention times and the presence of characteristic ions. Quantify using an internal standard and a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment

This protocol describes a competitive ELISA for determining the cross-reactivity of an antibody with DNT isomers.[4]

  • Coating: Coat a microtiter plate with a TNT-conjugate (e.g., TNT-ovalbumin).

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Competition: Add a mixture of the TNT-specific antibody and the test compound (e.g., a DNT isomer) at various concentrations to the wells.

  • Incubation: Incubate to allow the test compound and the coated TNT-conjugate to compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the solution using a spectrophotometer. The signal intensity is inversely proportional to the concentration of the cross-reacting analyte in the sample.

  • Data Analysis: Calculate the percent cross-reactivity using the formula: (IC50 of TNT / IC50 of cross-reactant) x 100%, where IC50 is the concentration that causes 50% inhibition of antibody binding.[3]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflows for chromatographic and immunoassay-based analysis of DNT isomers.

Chromatographic Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Sample (Soil/Water) Extraction Extraction / SPE Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC/HPLC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/UV) Separation->Detection Identification Isomer Identification (Retention Time / Mass Spectra) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Chromatographic analysis workflow for DNT isomers.

Immunoassay Cross-Reactivity Workflow cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Signal Detection cluster_3 Data Analysis PlateCoating Coat Plate with TNT-Antigen Blocking Block Non-specific Sites PlateCoating->Blocking AddReagents Add Antibody + DNT Isomer Blocking->AddReagents Incubation Incubate AddReagents->Incubation Washing1 Wash Incubation->Washing1 AddSecondaryAb Add Enzyme-linked Secondary Ab Washing1->AddSecondaryAb Washing2 Wash AddSecondaryAb->Washing2 AddSubstrate Add Substrate Washing2->AddSubstrate MeasureSignal Measure Absorbance AddSubstrate->MeasureSignal CalculateIC50 Calculate IC50 MeasureSignal->CalculateIC50 CalculateCR Calculate Cross-Reactivity (%) CalculateIC50->CalculateCR

References

A Comparative Analysis of Aerobic and Anaerobic Degradation Pathways for 2,4-Dinitrotoluene (2,4-DNT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Dinitrotoluene (2,4-DNT), a persistent environmental pollutant and a byproduct of munitions manufacturing, poses significant toxicological risks. Understanding its biodegradation is crucial for developing effective bioremediation strategies. This guide provides an objective comparison of the aerobic and anaerobic degradation pathways of 2,4-DNT, supported by experimental data, detailed methodologies, and pathway visualizations.

Executive Summary

Both aerobic and anaerobic processes can effectively degrade 2,4-DNT, but they proceed via fundamentally different biochemical mechanisms, resulting in distinct intermediates, end products, and degradation kinetics. Aerobic degradation typically involves an oxidative pathway, initiating ring cleavage and mineralization with the release of nitro groups as nitrite. In contrast, anaerobic degradation follows a reductive pathway where the nitro groups are sequentially reduced to amino groups, forming potentially more complex intermediates that may require subsequent aerobic treatment for complete mineralization.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the aerobic and anaerobic degradation of 2,4-DNT based on available experimental data. It is important to note that degradation rates are highly dependent on the specific microbial strains, environmental conditions, and experimental setups.

ParameterAerobic DegradationAnaerobic DegradationSource(s)
Primary Mechanism Oxidative (Dioxygenase/Monooxygenase attack)Reductive (Nitroreductase activity)[1][2]
Key Intermediates 4-Methyl-5-nitrocatechol (4M5NC), 2-Hydroxy-5-methylquinone2-Amino-4-nitrotoluene (2A4NT), 4-Amino-2-nitrotoluene (4A2NT), 2,4-Diaminotoluene (2,4-DAT)[1][3]
Final Products CO2, H2O, Nitrite (NO2-), BiomassPotentially 2,4-Diaminotoluene and further reduced compounds; mineralization is often incomplete without a subsequent aerobic step.[1][4]
Degradation Rate Pseudo-first-order rate constants: 1.7 x 10⁻¹ to 2.6 x 10⁻¹ hr⁻¹Complete biotransformation reported within 14 days.[1][5]
Half-life 0.27 to 0.41 hours (in freshwater with acclimated microorganisms)28 days for 2,6-DNT in non-acclimated sewage (data for 2,4-DNT is less specific but degradation is observed).[1][5]
Key Enzymes This compound dioxygenase, 4-Methyl-5-nitrocatechol monooxygenaseNitroreductases[6][7]
Overall Efficiency High potential for complete mineralization (>98% removal in biofilm reactors).High transformation efficiency of the parent compound, but accumulation of amino-derivatives is common.[3][5]

Degradation Pathway Visualizations

The following diagrams illustrate the distinct biochemical routes of aerobic and anaerobic 2,4-DNT degradation.

Aerobic_Degradation_Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC 2,4-DNT Dioxygenase (+O2, -NO2-) HMQ 2-Hydroxy-5-methylquinone MNC->HMQ 4M5NC Monooxygenase (+O2, -NO2-) THT 2,4,5-Trihydroxytoluene HMQ->THT Reduction RingCleavage Ring Cleavage Products THT->RingCleavage Ring Cleavage Dioxygenase Mineralization CO2 + H2O + NO2- RingCleavage->Mineralization

Caption: Aerobic degradation pathway of 2,4-DNT.

Anaerobic_Degradation_Pathway DNT This compound NT1 2-Amino-4-nitrotoluene DNT->NT1 Nitroreductase (+2H) NT2 4-Amino-2-nitrotoluene DNT->NT2 Nitroreductase (+2H) DAT 2,4-Diaminotoluene NT1->DAT Nitroreductase (+2H) NT2->DAT Nitroreductase (+2H)

Caption: Anaerobic degradation pathway of 2,4-DNT.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the aerobic and anaerobic degradation of 2,4-DNT.

Aerobic Degradation Assay

1. Microorganism and Culture Conditions:

  • Inoculum: A pure culture of a known 2,4-DNT degrading bacterium (e.g., Burkholderia sp. strain DNT, Pseudomonas sp.) or an enriched microbial consortium from a contaminated site.

  • Growth Medium: Use a minimal salts medium (MSM) with 2,4-DNT as the sole source of carbon and nitrogen. A typical MSM composition includes (per liter): K₂HPO₄ (1.55 g), NaH₂PO₄·H₂O (0.85 g), (NH₄)₂SO₄ (0.5 g, if not testing for nitrogen source utilization), MgSO₄·7H₂O (0.1 g), and a trace element solution (1 ml).

  • Culture Preparation: Grow the inoculum in a nutrient-rich medium (e.g., Luria-Bertani broth) to a mid-log phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

2. Degradation Experiment:

  • Setup: In sterile flasks, add MSM and spike with a known concentration of 2,4-DNT (e.g., 100 mg/L) from a sterile stock solution. Inoculate with the prepared microbial culture. Include a non-inoculated control to monitor for abiotic degradation.

  • Incubation: Incubate the flasks at an optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure sufficient aeration.

  • Sampling: Collect samples at regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

3. Analytical Methods:

  • Sample Preparation: Centrifuge the collected samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification of 2,4-DNT and Intermediates: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. A mobile phase of methanol and water is typically used.

  • Nitrite Measurement: The concentration of released nitrite can be determined colorimetrically using the Griess reagent.

Anaerobic Degradation Assay

1. Microorganism and Culture Conditions:

  • Inoculum: An anaerobic sludge from a wastewater treatment plant or an enriched anaerobic consortium.

  • Growth Medium: Use an anaerobic mineral medium. This typically includes the components of MSM with the addition of a reducing agent (e.g., cysteine-HCl) and a redox indicator (e.g., resazurin). The medium should be prepared under an oxygen-free gas atmosphere (e.g., N₂/CO₂).

  • Co-substrate: As anaerobic degradation of 2,4-DNT is often a co-metabolic process, a primary substrate such as ethanol or glucose may be required.[3]

2. Degradation Experiment:

  • Setup: In an anaerobic glove box, dispense the anaerobic medium into serum bottles. Add the co-substrate and spike with a known concentration of 2,4-DNT. Inoculate with the anaerobic culture. Seal the bottles with butyl rubber stoppers and aluminum crimps. Include a non-inoculated control.

  • Incubation: Incubate the bottles in the dark at a controlled temperature (e.g., 35°C) without shaking.

  • Sampling: Collect liquid samples at regular intervals using a sterile syringe flushed with an oxygen-free gas.

3. Analytical Methods:

  • Sample Preparation: Process the samples inside an anaerobic chamber. Centrifuge and filter the supernatant as described for the aerobic assay.

  • Quantification of 2,4-DNT and Intermediates: Analyze the supernatant using HPLC to quantify 2,4-DNT and its reduced metabolites (2A4NT, 4A2NT, 2,4-DAT).

  • Gas Analysis: The production of methane and carbon dioxide in the headspace can be monitored using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).

Conclusion

The choice between aerobic and anaerobic degradation for the bioremediation of 2,4-DNT depends on the specific environmental context and treatment goals. Aerobic degradation offers a direct route to complete mineralization, making it an attractive option for treating contaminated water and soil where oxygen can be supplied.[6] Anaerobic degradation is effective for the initial transformation of 2,4-DNT, especially in anoxic environments, but often requires a subsequent aerobic polishing step to degrade the resulting aminotoluenes and achieve complete remediation. A sequential anaerobic-aerobic approach can be a highly effective strategy, leveraging the strengths of both pathways to achieve high removal efficiencies.[8] Further research focusing on the isolation and engineering of microbial strains with enhanced degradation capabilities for both pathways will be pivotal in advancing bioremediation technologies for 2,4-DNT and other nitroaromatic compounds.

References

Evaluating the Efficacy of Different Bacterial Strains for 2,4-Dinitrotoluene Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioremediation of 2,4-Dinitrotoluene (2,4-DNT), a toxic and persistent environmental pollutant, has garnered significant attention. A variety of bacterial strains have been identified and characterized for their ability to degrade this compound. This guide provides a comparative analysis of the efficacy of different bacterial strains in removing 2,4-DNT, supported by experimental data from peer-reviewed studies.

Performance Comparison of 2,4-DNT Degrading Bacterial Strains

The efficacy of bacterial degradation of 2,4-DNT can be evaluated based on several parameters, including degradation rate, efficiency, and optimal environmental conditions. The following table summarizes the performance of several well-characterized bacterial strains.

Bacterial StrainInitial 2,4-DNT ConcentrationDegradation TimeEstimated Degradation RateOptimal pHOptimal Temperature (°C)Key Degradation Enzymes
Burkholderia cepacia strain JS8721 mM24 hours~7.58 mg/L/hNot Reported302,4-DNT dioxygenase, 4-Methyl-5-nitrocatechol monooxygenase
Burkholderia cepacia strain R341 mM2-3 days~2.53 - 3.79 mg/L/hNot Reported302,4-DNT dioxygenase, 4-Methyl-5-nitrocatechol monooxygenase
Burkholderia sp. strain DNT1 mM3-5 days~1.52 - 2.53 mg/L/hNot Reported302,4-DNT dioxygenase, 4-Methyl-5-nitrocatechol monooxygenase
Alcaligenes sp. (JS867 & JS871)1 mMNot specified, slower than B. cepaciaNot ReportedNot Reported30Not Reported
Pseudomonas sp. strain DNTNot specifiedNot specifiedNot ReportedNot ReportedNot Reported2,4-DNT dioxygenase, 4-Methyl-5-nitrocatechol monooxygenase
Arthrobacter sp. K1Not specifiedNot specifiedNot Reported~7.030Plasmid-mediated

Note: Degradation rates are estimated based on the complete depletion of the initial concentration over the reported time. The initial concentration of 1 mM 2,4-DNT is equivalent to approximately 182.13 mg/L.

Aerobic Degradation Pathway of this compound

The most well-characterized pathway for the bacterial degradation of 2,4-DNT is an aerobic pathway initiated by a dioxygenase enzyme. This pathway involves the sequential removal of the two nitro groups, followed by ring cleavage.

G cluster_pathway Aerobic Degradation Pathway of 2,4-DNT DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC 2,4-DNT dioxygenase (dntAaAbAcAd) + O2, - NO2- HMQ 2-Hydroxy-5-methylquinone MNC->HMQ 4-MNC monooxygenase (dntB) + O2, - NO2- THT 2,4,5-Trihydroxytoluene HMQ->THT HMQ reductase (dntC) RingCleavage Ring Cleavage Products THT->RingCleavage 2,4,5-THT dioxygenase (dntD) CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism Further enzymatic steps

Caption: Aerobic degradation pathway of this compound by bacteria.

Experimental Protocols

The following are generalized protocols for key experiments involved in evaluating the efficacy of bacterial strains for 2,4-DNT removal.

Isolation and Enrichment of 2,4-DNT Degrading Bacteria

Objective: To isolate bacterial strains from contaminated environments capable of using 2,4-DNT as a sole source of carbon, nitrogen, and energy.

Materials:

  • Soil or water samples from a contaminated site.

  • Nitrogen-free minimal medium (e.g., BLK medium).[1]

  • This compound (DNT).

  • Shaker incubator.

  • Agar plates with minimal medium and 2,4-DNT.

Procedure:

  • Inoculate 1 g of soil or 1 mL of water into 100 mL of nitrogen-free minimal medium containing a known concentration of 2,4-DNT (e.g., 100 µM) as the sole carbon and nitrogen source.[1]

  • Incubate the cultures at 30°C with shaking (e.g., 250 rpm).[1]

  • Monitor the disappearance of 2,4-DNT periodically using HPLC.

  • Once the 2,4-DNT concentration has significantly decreased, transfer an aliquot of the culture to fresh medium with a higher concentration of 2,4-DNT.

  • Repeat the enrichment process several times.

  • To obtain pure cultures, spread dilutions of the enriched culture onto agar plates containing the minimal medium and 2,4-DNT.

  • Isolate single colonies and verify their ability to degrade 2,4-DNT in liquid culture.

2,4-DNT Degradation Assay

Objective: To quantify the rate and extent of 2,4-DNT degradation by a specific bacterial strain.

Materials:

  • Pure culture of the bacterial strain to be tested.

  • Minimal medium with 2,4-DNT at a known initial concentration (e.g., 1 mM).

  • Shaker incubator.

  • Spectrophotometer for measuring cell density (OD600).

  • HPLC system for quantifying 2,4-DNT and its metabolites.

Procedure:

  • Grow a pre-culture of the bacterial strain in a suitable medium (e.g., tryptic soy broth or minimal medium with a readily available carbon source).

  • Harvest the cells by centrifugation and wash them with a sterile phosphate buffer to remove any residual medium.

  • Resuspend the cells in the minimal medium containing 2,4-DNT to a specific initial optical density (e.g., OD600 of 0.1).

  • Incubate the cultures under optimal conditions (e.g., 30°C, 250 rpm).

  • At regular time intervals, withdraw aliquots from the culture.

  • Measure the cell density (OD600) to monitor bacterial growth.

  • Centrifuge the aliquot to pellet the cells and collect the supernatant for HPLC analysis.

  • Analyze the supernatant using HPLC to determine the concentrations of 2,4-DNT and any metabolic intermediates.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 2,4-DNT and its metabolites in culture supernatants.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase (Isocratic):

  • A mixture of methanol and water (e.g., 70:30 v/v).

Procedure:

  • Prepare a calibration curve using standards of 2,4-DNT and expected metabolites of known concentrations.

  • Filter the culture supernatant through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject a known volume of the filtered supernatant into the HPLC system.

  • Run the analysis under isocratic conditions with a constant flow rate (e.g., 1 mL/min).

  • Detect the compounds by their absorbance at a specific wavelength (e.g., 254 nm).

  • Identify and quantify the compounds by comparing their retention times and peak areas to the calibration standards.

Summary and Conclusion

Several bacterial strains, particularly within the genera Burkholderia, Pseudomonas, and Arthrobacter, have demonstrated significant potential for the bioremediation of this compound. Burkholderia cepacia strain JS872 has shown the most rapid degradation in the studies reviewed.[1] The primary aerobic degradation pathway is well-established and involves the initial attack by a 2,4-DNT dioxygenase.[1][2] The selection of a suitable bacterial strain for bioremediation applications will depend on various factors, including the specific environmental conditions of the contaminated site and the concentration of the pollutant. Further research focusing on optimizing degradation conditions and exploring the synergistic effects of bacterial consortia will be crucial for developing effective and robust bioremediation strategies for 2,4-DNT.

References

A Comparative Guide to Inter-laboratory Measurement of 2,4-Dinitrotoluene in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound primarily used in the production of toluene diisocyanate for polyurethane foams and was also a component in some military munitions.[1] Due to its widespread use and persistence in the environment, 2,4-DNT is a frequent contaminant in soil and groundwater at manufacturing sites and military installations.[1] Accurate and reproducible measurement of 2,4-DNT in soil is crucial for environmental monitoring, risk assessment, and the development of remediation strategies. This guide focuses on the prevalent analytical techniques, their performance characteristics, and the detailed protocols necessary for their implementation.

Comparison of Analytical Method Performance

The quantification of 2,4-DNT in soil predominantly relies on chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors. The choice of method is typically dictated by factors such as required sensitivity, sample matrix complexity, and the availability of instrumentation. The following tables summarize the performance characteristics of common analytical methods applicable to the determination of 2,4-DNT in soil.

Table 1: Comparison of Extraction Methods for 2,4-DNT in Soil

Extraction MethodTypical Solvent(s)Extraction TimeRelative Efficiency for DNTsThroughputSolvent Consumption
Ultrasound-Assisted Extraction (UAE) Acetonitrile, Methanol~18 hours (EPA Method 8330)Good to ExcellentModerateHigh
Pressurized Liquid Extraction (PLE) Acetonitrile, Methanol~15 minutesExcellentHighLow to Moderate
Solid-Phase Microextraction (SPME) Solvent-free (for extraction)~30 minutes (immersion)GoodHighVery Low

This table is a compilation of data from various sources to provide a comparative overview.[2]

Table 2: Performance of Analytical Instrumentation for 2,4-DNT Quantification

Analytical MethodDetectorLimit of Detection (LOD) / Quantitation (LOQ)Common ApplicationsKey Advantages
HPLC UV~10 µg/L (in water, indicative for soil extracts)[3][4]Routine analysis of explosives and propellants in water, soil, and sediment.[3]Robust, reliable, suitable for thermally labile compounds.[4]
GC ECDNot specified for soil, but highly sensitive to nitroaromatic compounds.Analysis of explosives in water and soil.[3]High sensitivity for electrophilic compounds.
GC-MS MSLOQ: 0.05 µg/g[4][5]Confirmation of analytes and analysis in complex matrices.[4]High selectivity and confirmatory power.[4]
Field Screening (Colorimetric) Visual/Spectrophotometer~2 µg/g[6]Rapid, on-site screening of contaminated soils.[1][6]Fast, low-cost, portable.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results across different laboratories. The following are generalized protocols for the extraction and analysis of 2,4-DNT in soil, based on established methods.

Ultrasound-Assisted Extraction (UAE) - Based on EPA Method 8330A

This method is a widely used and officially recognized procedure for the extraction of nitroaromatics from solid matrices.[2][3]

Protocol:

  • Sample Preparation: A known weight of soil (typically 2-10 g) is air-dried and sieved to ensure homogeneity.[2]

  • Extraction: The soil sample is mixed with a measured volume of acetonitrile in a container suitable for sonication.

  • Sonication: The sample is placed in an ultrasonic bath and sonicated for a specified period (e.g., 18 hours), allowing for the transfer of 2,4-DNT from the soil to the solvent.[2]

  • Filtration: The extract is then filtered, commonly through a 0.45 µm filter, to remove soil particles.[7]

  • Analysis: The filtered extract is then ready for analysis, typically by HPLC-UV.[2]

Pressurized Liquid Extraction (PLE)

Also known as Accelerated Solvent Extraction (ASE), PLE is a more modern technique that employs elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption.[2][4]

Protocol:

  • Sample Preparation: A known weight of air-dried and sieved soil is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell.

  • Extraction: The cell is placed in the PLE system, and the extraction solvent (e.g., acetonitrile) is pumped into the cell. The system then heats and pressurizes the cell to predetermined setpoints.

  • Collection: After a short static extraction period, the extract is purged from the cell with nitrogen gas into a collection vial.

  • Analysis: The collected extract can be directly analyzed or may require concentration adjustment prior to analysis by GC-MS or HPLC.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a standard and robust method for the quantification of 2,4-DNT.[3]

Instrumental Conditions:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent such as methanol or acetonitrile.

  • Flow Rate: Typically around 1.0-1.5 mL/min.

  • Injection Volume: 10-100 µL.

  • UV Detection Wavelength: Set at a wavelength where 2,4-DNT exhibits strong absorbance, typically around 254 nm.

  • Quantitation: Based on a calibration curve constructed from certified reference standards of 2,4-DNT.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is an excellent confirmatory technique.[4]

Instrumental Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a stationary phase suitable for the separation of nitroaromatic compounds.

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Splitless injection is often employed for trace analysis.

  • Temperature Program: A programmed temperature ramp is used to ensure good separation of the analytes.

  • Ionization Mode: Electron Ionization (EI) is common.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Detection: Monitoring for characteristic ions of 2,4-DNT for both quantification and confirmation.

Workflow and Process Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the analysis of 2,4-DNT in soil and the logical flow of an inter-laboratory comparison study.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing A Soil Sample Collection B Air Drying and Sieving A->B C Solvent Addition (e.g., Acetonitrile) B->C D Extraction (UAE or PLE) C->D E Filtration/Centrifugation D->E F Instrumental Analysis (HPLC-UV or GC-MS) E->F G Data Acquisition F->G H Peak Integration and Quantification G->H I Concentration Calculation H->I J Reporting I->J

Caption: Experimental workflow for 2,4-DNT analysis in soil.

G A Coordinating Body Prepares and Distributes Homogenized Soil Samples B Participating Laboratories Receive Samples A->B C Laboratories Analyze Samples Using Their Standard Protocols B->C D Laboratories Submit Results to Coordinating Body C->D E Statistical Analysis of Results (e.g., z-scores) D->E F Issuance of Performance Report to Participants E->F G Identification of Methodological Discrepancies and Areas for Improvement F->G

Caption: Logical flow of an inter-laboratory comparison study.

References

Unraveling 2,4-DNT's Fate: A Comparative Analysis of its Degradation in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2,4-Dinitrotoluene (2,4-DNT) degradation across different soil types reveals significant variations in breakdown rates and pathways, underscoring the critical role of the soil matrix in the bioremediation of this priority pollutant. This guide synthesizes key experimental findings to provide researchers, scientists, and environmental professionals with a comparative overview of 2,4-DNT's behavior in sandy, clay, and loamy soils.

2,4-DNT, a toxic and mutagenic compound primarily associated with the manufacturing of explosives and polyurethanes, poses a considerable environmental threat due to its persistence in soil and groundwater.[1] The biological degradation of 2,4-DNT is the principal mechanism for its removal from contaminated environments, driven by a diverse range of soil microorganisms.[2] However, the efficacy of this process is intricately linked to the physicochemical properties of the soil.

The Influence of Soil Composition on Degradation Dynamics

The rate and extent of 2,4-DNT degradation are heavily influenced by soil texture, which dictates factors such as aeration, water retention, and organic matter content. While direct comparative studies under identical conditions are limited, existing research allows for an informed analysis of expected trends.

Sandy soils , with their large particle size and high porosity, generally facilitate aerobic degradation processes due to better oxygen availability. However, their low organic matter and water retention capacity can limit microbial activity. Conversely, clay soils , characterized by fine particles and high organic matter content, can support larger microbial populations. While concerns have been raised about the potential for 2,4-DNT to become strongly sorbed to clay particles, rendering it unavailable for microbial attack, studies have shown that sorbed 2,4-DNT on clays like montmorillonite remains bioavailable for degradation.[3] Loamy soils , with their balanced mixture of sand, silt, and clay, often present optimal conditions for microbial activity and, consequently, for the biodegradation of organic contaminants.

Soil TypeKey Physicochemical PropertiesExpected Impact on 2,4-DNT DegradationPredominant Degradation Pathway
Sandy Soil High oxygen diffusion, low water retention, low organic matterPotentially rapid initial aerobic degradation, but may be limited by microbial population size and nutrient availability.Aerobic
Clay Soil High water retention, high organic matter, potential for high microbial biomass, high sorption capacityCan support robust microbial populations, leading to significant degradation. Sorption may not be a limiting factor.[3] Slower degradation may occur in anaerobic microsites.Primarily aerobic, with potential for anaerobic pathways in saturated conditions.
Loam Soil Balanced texture, good aeration and water retention, moderate organic matterGenerally considered optimal for microbial activity, likely leading to efficient and sustained degradation of 2,4-DNT.Aerobic

Microbial Degradation Pathways: A Tale of Two Environments

The breakdown of 2,4-DNT in soil is predominantly a biological process, with distinct pathways operating under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions , the primary degradation route is initiated by a dioxygenase enzyme, which catalyzes the oxidation of the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol and the release of a nitrite group.[4] Subsequent enzymatic reactions lead to ring cleavage and complete mineralization.[4]

In the absence of oxygen, anaerobic degradation proceeds through the sequential reduction of the nitro groups to amino groups, forming intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene.[5]

G cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway DNT This compound MNC 4-Methyl-5-nitrocatechol DNT->MNC Dioxygenase RC Ring Cleavage Products MNC->RC Monooxygenase Mineralization CO2 + H2O + NO2- RC->Mineralization DNT2 This compound ANT 2-Amino-4-nitrotoluene & 4-Amino-2-nitrotoluene DNT2->ANT Nitroreductase DAT 2,4-Diaminotoluene ANT->DAT Nitroreductase

Figure 1: Aerobic and anaerobic degradation pathways of 2,4-DNT.

Experimental Protocols: A Guide to Studying 2,4-DNT Degradation

The following provides a generalized methodology for conducting a comparative analysis of 2,4-DNT degradation in different soil types using microcosm studies.

1. Soil Collection and Characterization:

  • Collect representative samples of sandy, clay, and loam soils.

  • Characterize each soil type for key parameters including:

    • Particle size distribution (texture)

    • pH

    • Organic matter content

    • Water holding capacity

    • Initial microbial biomass

2. Microcosm Setup:

  • For each soil type, prepare a series of replicate microcosms (e.g., glass jars with airtight lids).

  • Add a standardized amount of soil to each microcosm.

  • Spike the soil with a known concentration of 2,4-DNT dissolved in a suitable solvent. Include solvent-only controls.

  • Adjust the moisture content of the soil to a specific percentage of its water holding capacity (e.g., 60%).

  • For anaerobic conditions, purge the microcosms with an inert gas (e.g., nitrogen) and add a reducing agent.

  • Incubate all microcosms in the dark at a constant temperature.

3. Sampling and Analysis:

  • At predetermined time intervals, sacrifice replicate microcosms from each soil type and treatment.

  • Extract 2,4-DNT and its potential metabolites from the soil samples using an appropriate solvent.

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of the parent compound and its degradation products.

4. Data Interpretation:

  • Calculate the degradation rate and half-life of 2,4-DNT in each soil type.

  • Identify the major degradation products to elucidate the dominant degradation pathway.

  • Correlate the degradation kinetics with the physicochemical properties of the soils.

G Soil_Collection Soil Collection (Sandy, Clay, Loam) Characterization Soil Characterization (Texture, pH, OM, etc.) Soil_Collection->Characterization Microcosm_Setup Microcosm Setup (Spiking with 2,4-DNT) Characterization->Microcosm_Setup Incubation Incubation (Controlled Temperature & Moisture) Microcosm_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Degradation Rates & Pathways) Analysis->Data_Analysis

Figure 2: Experimental workflow for studying 2,4-DNT degradation.

References

A Comparative Guide to Real-Time 2,4-Dinitrotoluene (2,4-DNT) Monitoring: Biosensors vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in environmental monitoring and security applications, the rapid and accurate detection of explosives like 2,4-Dinitrotoluene (2,4-DNT) is of paramount importance. While traditional analytical techniques have long been the standard, biosensors are emerging as a powerful alternative for real-time, on-site analysis. This guide provides a comprehensive comparison of biosensor technologies against conventional methods for 2,4-DNT monitoring, supported by experimental data and detailed protocols.

Performance Comparison: Biosensors vs. Conventional Methods

The choice of a detection method hinges on a variety of factors, including sensitivity, speed, cost, and portability. The following tables summarize the quantitative performance of various biosensor types and compare them with established analytical techniques.

Table 1: Performance Metrics of Biosensors for 2,4-DNT Detection

Biosensor TypeBiorecognition ElementTransduction MethodLimit of Detection (LOD)Response TimeKey Advantages
Microbial Bioreporter Genetically Engineered E. coliBioluminescence/Fluorescence~50 ppb (gaseous)[1][2]Minutes to HoursWhole-cell sensing, cost-effective, suitable for vapor detection[1][3]
Enzymatic Biosensor Polyphenol OxidaseAmperometry2.0x10⁻⁷ M (for a biodegradation product)[4]Seconds to MinutesHigh sensitivity, potential for miniaturization
Immunofluorometric Biosensor Monoclonal AntibodyLaser-Induced Fluorescenceppt (ng/L) level for TNTFastHigh specificity and sensitivity[5]
Fluorescent Dendrimer Films Fluorescent DendrimerFluorescence Quenching~0.2 ppmRapidReversible, suitable for paper-based assays[6][7]
Microcantilever Sensor Polymer CoatingMechanical Bending300 pptSecondsHigh sensitivity, real-time response[8]

Table 2: Comparison of Biosensors with Conventional Analytical Methods for 2,4-DNT Detection

MethodPrincipleLimit of Detection (LOD)Analysis TimePortabilityCost
Biosensors Biological Recognitionppt to ppm range[1][4][8]Seconds to HoursHigh (often portable)Generally Low
Gas Chromatography (GC) Separation by Volatility20 ppt to 0.1 mg/m³[9]Minutes to HoursLimited (lab-based)High
High-Performance Liquid Chromatography (HPLC) Separation by Polarity0.78 to 1.17 µg/L[10][11]< 15 minutes[10][11]Limited (lab-based)High
Thin-Layer Chromatography (TLC) Separation by Adsorption~20 ng[9]VariesModerateLow
Ion Mobility Spectrometry (IMS) Ion Separation by Mobilityppb range[5]SecondsHighModerate to High

Experimental Methodologies

Detailed and reproducible protocols are crucial for validating and comparing different detection methods. Below are representative experimental protocols for the development and application of a microbial biosensor and an enzymatic biosensor for 2,4-DNT detection.

Protocol 1: Construction and Operation of an E. coli-Based Bioluminescent Bioreporter

This protocol describes the creation of a whole-cell biosensor that produces a light signal in the presence of 2,4-DNT.[3]

1. Construction of the Bioreporter Strain:

  • A suitable promoter, such as yqjF from E. coli, which is inducible by 2,4-DNT, is identified.[3]
  • This promoter is fused to a reporter gene cassette, such as the luxCDABE operon from Photorhabdus luminescens, which encodes for luciferase and its substrate.
  • The resulting genetic construct is transformed into an appropriate E. coli strain.
  • The performance of the bioreporter can be enhanced through directed evolution of the promoter or associated regulatory elements.[12]

2. Immobilization of Bioreporter Cells:

  • For field applications, the engineered bacteria are often immobilized in a hydrogel matrix, such as Ca-alginate.[12]
  • A solution of sodium alginate is mixed with a culture of the bioreporter cells.
  • This mixture is then extruded as droplets into a calcium chloride solution to form stable beads.

3. 2,4-DNT Detection Assay:

  • The immobilized bioreporter cells are exposed to the sample (aqueous or gaseous).
  • In the presence of 2,4-DNT, the yqjF promoter is activated, leading to the expression of the lux genes and the emission of bioluminescence.[2]
  • The light output is measured using a photodetector, such as a photodiode or a photomultiplier tube, which converts the light signal into a quantifiable electrical signal.[2]

Protocol 2: Fabrication of an Amperometric Enzymatic Biosensor

This protocol details the construction of an electrochemical biosensor for detecting a biodegradation product of 2,4-DNT.[4]

1. Electrode Preparation:

  • A glassy carbon electrode is used as the base.
  • A composite paste is prepared by mixing glassy carbon microspheres with mineral oil.

2. Enzyme Immobilization:

  • The enzyme polyphenol oxidase (PPO) is incorporated into the carbon paste. PPO can recognize and catalyze the oxidation of 2,4-DNT biodegradation products like 4-methyl-5-nitrocatechol (4M5NC).[4]
  • The enzyme-containing paste is packed into the electrode cavity.

3. Electrochemical Measurement:

  • The biosensor is immersed in a phosphate buffer solution (pH 7.4) containing the sample.
  • A constant potential is applied to the electrode.
  • When the target analyte (e.g., 4M5NC) is present, it is oxidized by PPO, generating an electrical current.
  • This amperometric signal is measured and is proportional to the concentration of the analyte. The biosensor can selectively quantify 4M5NC even in the presence of a large excess of 2,4-DNT.[4]

Visualizing the Pathways and Workflows

To better illustrate the underlying principles and processes, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Microbial Biosensor A Sample Collection (Air/Water/Soil) B Exposure to Immobilized E. coli Bioreporter A->B C 2,4-DNT Uptake & Interaction with Sensing Elements B->C D Activation of Reporter Gene (e.g., luxCDABE) C->D E Bioluminescence Emission D->E F Signal Detection (Photodetector) E->F G Data Analysis & Quantification F->G

Caption: Workflow of a microbial biosensor for 2,4-DNT detection.

G cluster_pathway Signaling Pathway in an E. coli Bioreporter DNT This compound (or its metabolite) YqjF yqjF Promoter DNT->YqjF induces Lux luxCDABE Genes YqjF->Lux promotes transcription Luciferase Luciferase Enzyme & Substrate Lux->Luciferase translates to Light Bioluminescent Signal Luciferase->Light produces

Caption: Simplified signaling pathway in a 2,4-DNT inducible E. coli bioreporter.

G cluster_comparison Logical Comparison of Detection Principles Biosensor Biosensor (Biological Recognition) Specificity High Specificity (e.g., Enzyme-Substrate) Biosensor->Specificity Portability High Portability (Field-deployable) Biosensor->Portability Conventional Conventional Methods (Physicochemical Separation) Lab Laboratory-Based (Requires extensive sample prep) Conventional->Lab Instrument Complex Instrumentation (e.g., GC-MS, HPLC) Conventional->Instrument

Caption: Key distinctions between biosensors and conventional methods.

References

Safety Operating Guide

Proper Disposal of 2,4-Dinitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

2,4-Dinitrotoluene (DNT) is a chemical compound that requires careful handling and adherence to strict disposal protocols due to its toxic and potentially explosive nature.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of 2,4-DNT waste in a laboratory setting.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is toxic if swallowed, in contact with skin, or inhaled.[1][4] It is also suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1][4] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[1][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[5]

  • Eye/Face Protection: Use a face shield and/or safety glasses.[5]

  • Body Protection: Wear protective clothing to prevent skin contact.[5] In case of a significant spill, a chemical protection suit, including self-contained breathing apparatus, may be necessary.[3][6]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a fume hood, to avoid inhaling dust.[1] If dusts are generated, respiratory protection is required.

Spill and Emergency Procedures

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate personnel from the area and secure all entrances.[2]

  • Eliminate Ignition Sources: Remove all sources of ignition as finely dispersed particles can form explosive mixtures in the air.[3]

  • Containment:

    • For solid spills, moisten the material first to prevent dusting, then sweep it into a covered container for disposal.[2][3][6]

    • For liquid spills, cover with dry sand, earth, or a similar non-combustible material and place it into sealed containers for disposal.[2]

  • Ventilation and Cleanup: Ventilate the area and wash it thoroughly after the cleanup is complete.[2]

  • Expert Consultation: In case of a significant spill or if you are unsure how to proceed, consult an expert.[3][6]

Disposal Procedures

Disposal of this compound and its contaminated materials must be handled as hazardous waste and in accordance with local, state, and federal regulations.[2]

Waste Segregation and Storage:

  • Segregation: Do not mix 2,4-DNT waste with other waste streams. Keep it separated from incompatible materials such as strong bases, oxidants, and reducing agents.[3][5]

  • Container: Use a designated, well-sealed, and properly labeled hazardous waste container.[5][6] Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

Disposal Methods:

The primary method for the proper disposal of this compound is through controlled incineration by a licensed hazardous waste disposal facility.[6][7]

  • Small Quantities: Small amounts of DNT may be swept onto flammable material and incinerated in a suitable combustion chamber.[6][7]

  • Large Quantities: For larger quantities, reclamation is the preferred method. If reclamation is not feasible, the DNT should be dissolved in a flammable solvent, such as fuel oil, and atomized into an incinerator equipped with an afterburner and scrubber.[6][7]

  • Contaminated Materials: Any materials, such as labware or PPE, that come into contact with 2,4-DNT must be treated as hazardous waste and disposed of accordingly.[8] Empty containers may still present a hazard and should be punctured to prevent reuse and disposed of in an authorized landfill or as directed by local regulations.[1]

Quantitative Data

The following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueReference
RCRA Hazardous Waste Number U105[9]
Toxicity Characteristic Leaching Procedure (TCLP) Limit 0.13 mg/L[9][10]
OSHA Permissible Exposure Limit (PEL) - 8-hr TWA 1.5 mg/m³[2][9]
NIOSH Recommended Exposure Limit (REL) - 10-hr TWA 1.5 mg/m³[2]
ACGIH Threshold Limit Value (TLV) - 8-hr TWA 0.2 mg/m³[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DNT_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path start Start: 2,4-DNT Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate DNT Waste (Avoid Incompatibles) ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Cool, Dry, Well-Ventilated Area container->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Protocol: 1. Evacuate & Secure 2. Eliminate Ignition Sources 3. Contain & Clean Up spill->spill_protocol Yes disposal_decision Small or Large Quantity? spill->disposal_decision No spill_protocol->storage small_q Small Quantity Disposal: Incinerate with Flammable Material disposal_decision->small_q Small large_q Large Quantity Disposal: Reclaim or Dissolve in Fuel Oil and Atomize in Incinerator disposal_decision->large_q Large licensed_facility Transport to Licensed Hazardous Waste Facility small_q->licensed_facility large_q->licensed_facility end End: Proper Disposal Complete licensed_facility->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,4-Dinitrotoluene (2,4-DNT) in a laboratory setting. Adherence to these guidelines is essential for minimizing risks to personnel and the environment. 2,4-DNT is a highly toxic compound that is fatal if inhaled or in contact with skin and toxic if swallowed.[1] It is a suspected carcinogen and mutagen, and may cause damage to multiple organs through prolonged or repeated exposure.[1][2]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

  • Eye and Face Protection :

    • Wear chemical safety goggles that comply with OSHA regulations (29 CFR 1910.133).[3]

    • In situations involving potential splashes, a face shield should be worn in addition to safety goggles.[4][5]

  • Skin and Body Protection :

    • Gloves : Wear unlined, chemical-resistant gloves.[4] Materials such as nitrile rubber, butyl rubber, or barrier laminates are recommended.[6] Always consult the glove manufacturer's chemical resistance guide to ensure compatibility.

    • Protective Clothing : A chemical-resistant suit or coveralls should be worn over long-sleeved shirts and long pants.[6][7] For mixing and loading operations, a chemical-resistant apron is also required.[6] All protective clothing should have sealed or bound seams for greater protection.

    • Footwear : Use chemical-resistant, one-piece pull-on boots. Pant legs must be worn outside the boots to prevent chemicals from entering.[5] Leather and canvas footwear are prohibited.[4]

  • Respiratory Protection :

    • Respiratory protection is required whenever dust may be generated or when working outside of a certified chemical fume hood.[8][9]

    • For potential exposure below the NIOSH IDLH (Immediately Dangerous to Life or Health) of 50 mg/m³, a NIOSH-approved air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates should be used.[7]

    • For concentrations exceeding 50 mg/m³ or in emergency situations, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[7]

Occupational Exposure Limits

Personnel must not be exposed to airborne concentrations of this compound exceeding the established limits.

AgencyExposure Limit (TWA)Limit TypeCitations
OSHA 1.5 mg/m³PEL (8-hour)[2][7]
NIOSH 1.5 mg/m³REL (10-hour)[2][7]
ACGIH 0.2 mg/m³TLV (8-hour)[7]
NIOSH 50 mg/m³IDLH[7]

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value, IDLH: Immediately Dangerous to Life or Health.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow must be followed to ensure safety during the handling of 2,4-DNT.

Phase 1: Preparation

  • Designate Area : All handling of 2,4-DNT must occur in a designated area, such as a certified chemical fume hood, to control exposure.[8][9]

  • Assemble Equipment : Before beginning work, gather all necessary PPE, handling equipment (e.g., non-sparking tools), and spill cleanup materials.[3]

  • Review Safety Data Sheet (SDS) : Always review the SDS for this compound before use.

Phase 2: Handling

  • Don PPE : Put on all required PPE as detailed in Section 1.

  • Handle with Care : Handle the substance carefully to avoid the formation of dust and aerosols.[8][9] 2,4-DNT is an explosion hazard when exposed to pressure and high temperatures.[7]

  • Avoid Contamination : Do not eat, drink, or smoke in the designated handling area.[8] Avoid all personal contact with the substance.[9]

Phase 3: Post-Handling

  • Decontamination : Thoroughly decontaminate all equipment and surfaces that may have come into contact with 2,4-DNT using soap and water.[3]

  • Waste Segregation : All 2,4-DNT waste, including contaminated consumables, must be segregated and disposed of according to the disposal plan (Section 5).[3]

  • Doff PPE : Remove PPE carefully to avoid self-contamination. Gloves should be removed last.[10]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[8]

Emergency Response Plan

Immediate and correct response to an emergency is critical. All personnel must be trained on these procedures.

In Case of a Spill or Leak:

  • Evacuate all non-essential personnel from the area.[7]

  • Eliminate all sources of ignition.[7]

  • Moisten the spilled solid material with water to prevent dusting.[7]

  • Cover the spill with a dry, inert material such as sand, earth, or vermiculite.[7]

  • Carefully collect the material into a sealed, properly labeled container for hazardous waste disposal.[7][11]

  • Ventilate and wash the spill area thoroughly after the cleanup is complete.[7]

In Case of Personnel Exposure:

  • Skin Contact : Immediately remove all contaminated clothing.[1][12] Wash the affected skin with large amounts of soap and water.[7] Seek immediate medical attention.[1][8]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][9] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.[7]

  • Inhalation : Move the affected person to fresh air immediately.[8][12] If breathing has stopped, provide artificial respiration.[7] Seek prompt medical attention.[7]

  • Ingestion : DO NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and give one or two glasses of water to drink.[12][13] Seek immediate medical attention.[1]

EmergencyResponseWorkflow Emergency Response Workflow for this compound Incidents cluster_incident cluster_response Immediate Actions cluster_followup Follow-Up & Reporting start Emergency Occurs (Spill or Exposure) assess Assess Situation (Is it safe to respond?) start->assess ppe Protect Yourself (Don Appropriate PPE) assess->ppe If safe spill Contain Spill ppe->spill Spill exposure Address Exposure ppe->exposure Exposure decon Decontaminate Area & Equipment spill->decon notify Notify Supervisor & EHS Office spill->notify first_aid Provide First Aid exposure->first_aid exposure->notify medical Seek Professional Medical Attention first_aid->medical decon->notify dispose Dispose of Waste Properly decon->dispose

Caption: Emergency Response Workflow for this compound Incidents.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.[7]

  • Waste Classification and Segregation :

    • Classify all 2,4-DNT waste as hazardous.[11]

    • Do not mix 2,4-DNT waste with other waste streams. Keep it segregated from incompatible materials.[11]

  • Waste Storage :

    • Store waste in a designated, well-sealed, and clearly labeled hazardous waste container.[11]

    • The storage area must be cool, dry, well-ventilated, and secure (locked).[8][11]

  • Disposal Method :

    • The required method for disposal of 2,4-DNT is controlled incineration.[11][14]

    • This procedure must be performed by a licensed professional waste disposal service at an approved facility equipped with an afterburner and an alkaline scrubber to neutralize toxic gases.[11]

    • For small amounts of spill residue, the material can be swept onto a flammable material (e.g., paper) and incinerated in a suitable combustion chamber by qualified personnel.[14]

  • Container Disposal :

    • Empty containers must be decontaminated before being offered for recycling or reconditioning.[11] If this is not possible, they must be punctured to prevent reuse and disposed of as hazardous waste.[11]

References

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2,4-Dinitrotoluene

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